molecular formula C10H12O2 B1361085 Ethyl 2-methylbenzoate CAS No. 87-24-1

Ethyl 2-methylbenzoate

Cat. No.: B1361085
CAS No.: 87-24-1
M. Wt: 164.2 g/mol
InChI Key: SOUAXOGPALPTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methylbenzoate is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29048. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUAXOGPALPTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040711
Record name Ethyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-24-1
Record name Ethyl 2-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methylbenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-methylbenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl o-toluate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-METHYLBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384Q41M534
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethyl 2-methylbenzoate structural formula and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-Methylbenzoate (B1238997)

Introduction

Ethyl 2-methylbenzoate, also known as ethyl o-toluate, is an aromatic ester with the chemical formula C₁₀H₁₂O₂.[1][2] It is a significant compound in organic chemistry, primarily serving as a versatile building block and intermediate in the synthesis of more complex molecules.[3] This technical guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis, reactivity, and analytical methods, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a derivative of benzoic acid, where the carboxylic acid proton is replaced by an ethyl group, and a methyl group is substituted at the ortho (position 2) of the benzene (B151609) ring.

Structural Formula:

(A 2D representation of this compound)

Table 1: Chemical Identifiers

Identifier Value Reference
CAS Number 87-24-1 [1][2][4]
Molecular Formula C₁₀H₁₂O₂ [1][5][6]
Molecular Weight 164.20 g/mol [1][4][6]
IUPAC Name This compound [1]
Synonyms Ethyl o-toluate, o-Toluic acid ethyl ester, Ethyl o-methylbenzoate [1][2]
InChI InChI=1S/C10H12O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 [1][7]
InChIKey SOUAXOGPALPTTC-UHFFFAOYSA-N [1][5][7]

| SMILES | CCOC(=O)C1=CC=CC=C1C |[1] |

Physicochemical Properties

This compound is a liquid at room temperature.[5] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Properties

Property Value Conditions Reference
Boiling Point 220-221 °C 731 mmHg [4][8]
Density 1.032 g/mL 25 °C [8]
1.035 - 1.037 g/mL 20 °C [9]
Refractive Index (n20/D) 1.507 20 °C [8]
1.5070 - 1.5090 20 °C [9]
Flash Point 91.67 °C (TCC) [9]
LogP 2.85 [10]

| Melting Point | Not available | |[4] |

Synthesis and Reactivity

Synthesis

The most prevalent industrial method for synthesizing this compound is the Fischer-Speier esterification.[3] This involves an acid-catalyzed reaction between 2-methylbenzoic acid and ethanol (B145695).[3] To drive the reaction to completion, an excess of ethanol is often used, or the water produced is removed from the reaction mixture.[3] Transesterification, the process of converting one ester to another by reacting it with an alcohol, is also a viable synthetic route.[3]

Fischer_Esterification cluster_reactants Reactants Reactant1 2-Methylbenzoic Acid Process Esterification Reactant1->Process Reactant2 Ethanol Reactant2->Process Product This compound Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Process catalysis Conditions Reflux Conditions->Process heat Byproduct Water Process->Product Process->Byproduct

Caption: Fischer-Speier Esterification Workflow.
Chemical Reactivity

This compound participates in a variety of chemical reactions, making it a valuable intermediate.

  • Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to 2-methylbenzoic acid and ethanol.[3]

  • Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester group to a primary alcohol (2-methylbenzyl alcohol).[3]

  • Electrophilic Aromatic Substitution: The aromatic ring is susceptible to electrophilic substitution reactions like nitration and halogenation.[3]

  • Side-Chain Bromination: The benzylic methyl group can be brominated using N-bromosuccinimide (NBS), yielding ethyl 2-(bromomethyl)benzoate.[3][11] This derivative is a key intermediate for further functionalization.

Reactions Start This compound Hydrolysis 2-Methylbenzoic Acid + Ethanol Start->Hydrolysis H⁺/OH⁻, H₂O Reduction 2-Methylbenzyl Alcohol Start->Reduction LiAlH₄ Bromination Ethyl 2-(bromomethyl)benzoate Start->Bromination NBS, Peroxide AromaticSub Substituted Ring Products (e.g., Nitro, Halo) Start->AromaticSub Electrophile (e.g., HNO₃, Br₂)

Caption: Key Chemical Reactions of this compound.

Experimental Protocols

Synthesis of Ethyl 2-(bromomethyl)benzoate via Side-Chain Bromination[11]

This protocol details the bromination of the methyl group using N-bromosuccinimide (NBS).

  • Preparation: Prepare a mixture of N-bromosuccinimide (NBS) (44.5 g, 0.25 mole) and a catalytic amount of benzoyl peroxide (100 mg) in carbon tetrachloride (200 mL).

  • Reaction: Cool the mixture to 0°C. Add a solution of this compound (41.2 g, 0.25 mole) in carbon tetrachloride (200 mL) dropwise to the stirring NBS mixture.

  • Reflux: After the addition is complete, heat the mixture at reflux for 3.5 hours under a nitrogen atmosphere.

  • Workup: Allow the reaction to cool to room temperature overnight. The precipitated succinimide (B58015) is removed by filtration, and the filter cake is washed with carbon tetrachloride.

  • Extraction: The combined organic filtrates are washed successively with 2 N NaOH (100 mL) and water (2 x 100 mL).

  • Isolation: Dry the organic solution over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to yield the product as an oil. The crude product can be used in subsequent steps without further purification.

Analytical Method: High-Performance Liquid Chromatography (HPLC)[10]

This compound can be analyzed using a reverse-phase (RP) HPLC method.

  • Column: Newcrom R1 or Newcrom C18.[10]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[10]

  • Detection: UV detection is typically suitable for aromatic compounds.

  • Note: For applications compatible with Mass Spectrometry (MS), phosphoric acid should be replaced with a volatile acid like formic acid.[10] This scalable method is also suitable for preparative separation to isolate impurities.[10]

Spectroscopic Data

The structure of this compound is confirmed by various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra provide detailed information about the proton and carbon environments in the molecule.[1][7]

  • Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the C=O stretch of the ester and vibrations associated with the aromatic ring.[1][12]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.[2][12]

Applications in Research and Drug Development

The primary significance of this compound in contemporary research lies in its function as an intermediate for organic synthesis.[3] Its chemical structure, featuring an ester, a methyl group, and an aromatic ring, allows for diverse transformations. The ability to selectively functionalize either the ring, the ester, or the methyl group makes it a valuable precursor for creating a wide range of more complex chemical structures, which is a fundamental activity in drug discovery and materials science.

Safety Information

While detailed toxicological data is not extensively covered in the provided search results, standard laboratory safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information. The compound has a GHS classification of "Danger".[1]

References

Physical and chemical properties of Ethyl o-toluate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl o-toluate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl o-toluate, also known as ethyl 2-methylbenzoate (B1238997), is an aromatic ester with the chemical formula C10H12O2.[1][2] It is a colorless liquid characterized by a pleasant fruity odor.[2] This compound serves as a versatile building block in organic synthesis and finds applications in the fragrance and flavor industries.[2] In the pharmaceutical sector, it can be utilized as an intermediate in the synthesis of various medicinal compounds.[2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and relevant safety information.

Physical and Chemical Properties

The fundamental physical and chemical properties of Ethyl o-toluate are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Ethyl o-toluate

PropertyValueReference
Appearance Colorless to pale yellow liquid[2]
Molecular Formula C10H12O2[1][2]
Molecular Weight 164.21 g/mol [2][3]
Melting Point -10 °C[1]
Boiling Point 227 °C[1][3]
Density 1.033 g/cm³[3]
Refractive Index 1.507 - 1.509[2][3]
Flash Point 91 °C (195 °F)[3]
Vapor Pressure 0.08 mmHg at 25 °C[1]
Solubility Insoluble in water[1]

Table 2: Identification and Nomenclature of Ethyl o-toluate

IdentifierValueReference
IUPAC Name ethyl 2-methylbenzoate[4]
Synonyms This compound, 2-Methylbenzoic acid ethyl ester, o-Toluic acid ethyl ester[2][5][6]
CAS Number 87-24-1[1][2][3]
EINECS Number 201-734-6[1][4]
PubChem CID 66598[2][4]
Beilstein Reference 4-09-00-01699[1]

Experimental Protocols

Synthesis of Ethyl o-toluate via Fischer Esterification

Ethyl o-toluate is commonly synthesized through the Fischer esterification of o-toluic acid with ethanol (B145695) in the presence of an acid catalyst.[7] This is an equilibrium reaction, and to favor the formation of the ester, an excess of the alcohol is typically used, and the water produced is removed.[8]

Materials:

  • o-Toluic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H2SO4)

  • 5% Sodium bicarbonate (NaHCO3) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine o-toluic acid and an excess of absolute ethanol (e.g., a 3 to 5-fold molar excess).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle for 1-2 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up: Transfer the cooled mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with water to remove the excess ethanol and sulfuric acid.

    • Next, wash with a 5% sodium bicarbonate solution to neutralize any unreacted o-toluic acid and the sulfuric acid catalyst. Be cautious as CO2 gas will be evolved.

    • Finally, wash with a saturated brine solution to remove any remaining water and inorganic salts.[9]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[9]

  • Solvent Removal: Filter off the drying agent and remove the excess ethanol using a rotary evaporator.

  • Purification: The crude ethyl o-toluate can be purified by distillation under reduced pressure to obtain the final product.[9]

Purification and Isolation

The purification of the synthesized ethyl o-toluate is crucial to remove byproducts and unreacted starting materials.

Procedure:

  • Liquid-Liquid Extraction: After the reflux period, the reaction mixture is cooled and transferred to a separatory funnel. An equal volume of cold water is added, and the mixture is shaken. The layers are allowed to separate, and the aqueous layer is removed.

  • Neutralization: The organic layer is then washed with a 5% sodium bicarbonate solution until the effervescence ceases, indicating that all the acidic components have been neutralized. The aqueous layer is again removed.

  • Brine Wash: A final wash with saturated sodium chloride solution is performed to facilitate the separation of the organic and aqueous layers and to remove dissolved water from the organic layer.

  • Drying: The organic layer is transferred to a clean, dry Erlenmeyer flask, and anhydrous sodium sulfate is added. The flask is swirled until the liquid is clear, indicating that all the water has been absorbed.

  • Filtration and Concentration: The dried organic solution is filtered to remove the sodium sulfate. The solvent (excess ethanol and any other volatile impurities) is then removed under reduced pressure using a rotary evaporator.

  • Distillation: The resulting crude ester is purified by vacuum distillation to yield pure ethyl o-toluate.

Analytical Characterization

The structure and purity of the synthesized ethyl o-toluate are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring protons in the molecule. For ethyl o-toluate, the expected signals are:

  • A triplet corresponding to the methyl protons (-CH3) of the ethyl group.

  • A quartet corresponding to the methylene (B1212753) protons (-CH2-) of the ethyl group.

  • A singlet for the methyl protons (-CH3) attached to the benzene (B151609) ring.

  • A series of multiplets in the aromatic region corresponding to the four protons on the benzene ring.

A reported ¹H NMR spectrum shows the following assignments: a triplet at 1.367 ppm (A), a quartet at 4.333 ppm (B), a singlet at 2.590 ppm (C), multiplets from 7.08 to 7.47 ppm (D), and a multiplet at 7.891 ppm (E).[10]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the different carbon environments in the molecule. The expected peaks for ethyl o-toluate would correspond to:

  • The carbonyl carbon of the ester group.

  • The carbons of the benzene ring (six distinct signals).

  • The methylene carbon (-CH2-) of the ethyl group.

  • The methyl carbon (-CH3) of the ethyl group.

  • The methyl carbon (-CH3) attached to the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for ethyl o-toluate include:

  • A strong absorption band around 1720 cm⁻¹, characteristic of the C=O stretching vibration of the ester group.[11]

  • C-O stretching vibrations in the region of 1300-1000 cm⁻¹.[11]

  • C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and of the alkyl groups just below 3000 cm⁻¹.[12]

  • C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For ethyl o-toluate (molecular weight 164.21 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164. A detailed mass spectrum shows a molecular ion peak at m/z 164 (45.0% relative intensity) and a base peak at m/z 119.0 (100.0% relative intensity), which corresponds to the loss of the ethoxy group (-OCH2CH3).[8][10] Other significant fragments are observed at m/z 91 and 65.[10]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products o_toluic_acid o-Toluic Acid reflux Reflux (1-2h) o_toluic_acid->reflux ethanol Ethanol ethanol->reflux h2so4 H₂SO₄ (catalyst) h2so4->reflux workup Work-up & Extraction reflux->workup Cooling water Water reflux->water Byproduct removed purification Purification (Distillation) workup->purification Crude Product ethyl_o_toluate Ethyl o-toluate purification->ethyl_o_toluate Pure Product

Caption: Workflow for the synthesis of Ethyl o-toluate.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation start Synthesized Ethyl o-toluate nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Confirm Proton and Carbon Environments nmr->nmr_data ir_data Identify Functional Groups (Ester C=O, C-O) ir->ir_data ms_data Determine Molecular Weight and Fragmentation Pattern ms->ms_data end Structural Confirmation and Purity Assessment nmr_data->end ir_data->end ms_data->end

Caption: Analytical workflow for Ethyl o-toluate.

Safety and Handling

Ethyl o-toluate is a combustible liquid and should be handled with appropriate safety precautions.[1][6] It may cause irritation to the skin, eyes, and respiratory tract.[1] Ingestion may be harmful.[1]

  • Handling: Avoid breathing vapor or mist.[1] Avoid contact with skin and eyes.[1] Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from sources of ignition.[1] Keep the container tightly closed.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

  • Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[1]

  • Decomposition: Hazardous decomposition products include carbon monoxide and carbon dioxide.[1]

Conclusion

Ethyl o-toluate is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via Fischer esterification is a standard and efficient method. Proper analytical techniques, including NMR, IR, and Mass Spectrometry, are essential for confirming its structure and purity. Adherence to safety protocols is necessary when handling this compound. This guide provides a solid foundation for researchers and professionals working with Ethyl o-toluate.

References

An In-depth Technical Guide to the Synthesis of 2,4,6-Trichlorophenol (CAS 88-06-2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is for research and development purposes only. 2,4,6-Trichlorophenol (B30397) is a hazardous substance and should only be handled by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Note on CAS Number: The request specified CAS 87-24-1, which corresponds to Ethyl 2-methylbenzoate. This guide focuses on the synthesis of 2,4,6-Trichlorophenol, which has the CAS number 88-06-2, as the context of the query suggests this was the intended compound of interest.[1][2]

Introduction

2,4,6-Trichlorophenol (TCP) is a chlorinated aromatic compound with significant industrial applications.[1] It has been utilized as a fungicide, herbicide, insecticide, antiseptic, and as a preservative for wood, glue, and textiles.[1] However, due to its toxicity and classification as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency, its use has been curtailed in many regions.[1] For researchers and professionals in drug development and chemical synthesis, understanding the synthetic pathways to 2,4,6-trichlorophenol remains crucial for the development of related compounds and for toxicological studies.

This technical guide provides a comprehensive overview of the primary synthesis routes to 2,4,6-trichlorophenol, its reaction mechanism, detailed experimental protocols, and a summary of quantitative data.

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The most common method for the synthesis of 2,4,6-trichlorophenol is the direct chlorination of phenol (B47542).[3] This reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl group of the phenol ring is a strongly activating, ortho-, para-directing group.[3][4] The chlorination occurs in a stepwise manner, with the formation of mono- and dichlorinated intermediates.[5]

The stepwise chlorination of phenol proceeds as follows:

G cluster_reactants phenol Phenol intermediate1 2-Chlorophenol & 4-Chlorophenol phenol->intermediate1 Electrophilic Aromatic Substitution cl2_1 Cl₂ intermediate2 2,4-Dichlorophenol & 2,6-Dichlorophenol intermediate1->intermediate2 Electrophilic Aromatic Substitution cl2_2 Cl₂ tcp 2,4,6-Trichlorophenol intermediate2->tcp Electrophilic Aromatic Substitution cl2_3 Cl₂

Caption: Stepwise electrophilic chlorination of phenol to 2,4,6-trichlorophenol.

Quantitative Data Summary

The following table summarizes quantitative data for different methods of synthesizing 2,4,6-trichlorophenol.

Synthesis MethodStarting Material(s)Catalyst/ReagentTemperature (°C)Yield (%)Purity (%)Key ByproductsReference(s)
Direct ChlorinationPhenolChlorine gas70-7578-8195-962,4-Dichlorophenol, 2,6-Dichlorophenol, other TCP isomers[6]
Catalyzed ChlorinationPhenolMercaptoethylamine, Chlorine gas70-80>96>99.3Reduced amounts of 2,3,6- and 2,4,5-trichlorophenol[7]
Chlorination of Dichlorophenol2,4-DichlorophenolAmine/Onium salts80HighHighTetrachlorophenol[3]
Chlorination of Dichlorophenol2,6-DichlorophenolStrong acid/Sulfur/Amine70up to 98High2,4,5,6,6-pentachloro-2-cyclohexen-1-one[3]
OxychlorinationPhenolMnSO₄, HCl, H₂O₂80--2,4-Dichlorophenol (major), o- and p-chlorophenol[8]

Experimental Protocols

This protocol is adapted from established laboratory procedures for the chlorination of phenols.

Materials:

  • Phenol

  • Chlorine gas

  • Three-necked flask

  • Reflux condenser

  • Gas inlet tube

  • Heating mantle

Procedure:

  • Place phenol into a three-necked flask equipped with a reflux condenser and a gas inlet tube.

  • Heat the flask to 50-55°C.[6]

  • Slowly bubble chlorine gas through the molten phenol. The reaction is exothermic and the temperature should be carefully monitored.

  • Continue the chlorination, gradually increasing the temperature to 70-75°C, until the reaction mixture solidifies at room temperature (melting point of 2,4,6-TCP is around 67-69°C).[9]

  • The crude product can be purified by recrystallization from hot absolute ethanol (B145695) or by fractional distillation.[6]

This protocol is based on a patented method for the synthesis of high-purity 2,4,6-trichlorophenol.[7]

Materials:

  • Phenol

  • Mercaptoethylamine (catalyst)

  • Chlorine gas

  • Chlorination kettle

  • Crystallizer

Procedure:

  • Add phenol and 0.1-1% by mass of mercaptoethylamine to a chlorination kettle.[7]

  • Adjust the intake rate of chlorine gas to 20-40 L/hour.

  • Slowly heat the reaction mixture to 50-80°C and maintain this temperature until the desired level of chlorination is achieved (monitored by GC).[7]

  • Transfer the crude trichlorophenol to a crystallizer and cool to 30-45°C.

  • For purification via sweating crystallization, slowly raise the temperature of the crude product to 69°C at a rate of 0.5-1.5°C/hour until the purity of 2,4,6-trichlorophenol is ≥99.3%.[7]

Mandatory Visualizations

G start Start: Phenol and Catalyst chlorination Chlorination with Cl₂ gas (50-80°C) start->chlorination crude_product Crude 2,4,6-Trichlorophenol chlorination->crude_product purification Purification (e.g., Sweating Crystallization or Recrystallization) crude_product->purification pure_product Pure 2,4,6-Trichlorophenol purification->pure_product analysis Characterization (GC, NMR, IR, MS) pure_product->analysis end End Product analysis->end

Caption: General experimental workflow for the synthesis and analysis of 2,4,6-trichlorophenol.

G cluster_reactants Phenol Phenol Monochloro o/p-Chlorophenol Phenol->Monochloro Step 1 Cl2_reagent1 + Cl₂ Dichloro 2,4-Dichlorophenol 2,6-Dichlorophenol Monochloro->Dichloro Step 2 Cl2_reagent2 + Cl₂ TCP 2,4,6-Trichlorophenol Dichloro->TCP Step 3 Cl2_reagent3 + Cl₂

Caption: Stepwise synthesis pathway from phenol to 2,4,6-trichlorophenol.

Characterization of 2,4,6-Trichlorophenol

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (300 MHz, CDCl₃): δ 7.27 (s, 2H, Ar-H), 5.88 (s, 1H, OH).[9]

  • ¹³C NMR (CDCl₃): The predicted chemical shifts would show distinct signals for the chlorinated and hydroxyl-bearing carbons of the aromatic ring.[10]

  • FTIR: Characteristic peaks for O-H stretching, C=C aromatic stretching, and C-Cl stretching would be observed.[2][11]

  • Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 2,4,6-trichlorophenol (196 g/mol , considering the most abundant isotopes of Cl) and a characteristic isotopic pattern due to the presence of three chlorine atoms.[12]

References

Spectroscopic data for Ethyl 2-methylbenzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-methylbenzoate (B1238997)

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-methylbenzoate (CAS No: 87-24-1), a key organic compound. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.91Doublet (d)8.01HAr-H
7.36Triplet (t)7.61HAr-H
7.21Triplet (t)7.62HAr-H
4.36Quartet (q)7.32H-O-CH₂ -CH₃
2.58Singlet (s)N/A3HAr-CH₃
1.38Triplet (t)7.13H-O-CH₂-CH₃
Solvent: CDCl₃, Frequency: 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
167.9C =O (Ester Carbonyl)
140.0Ar-C (Quaternary)
131.5Ar-C H
130.8Ar-C H
129.8Ar-C (Quaternary)
125.6Ar-C H
60.7-O-C H₂-
21.6Ar-C H₃
14.2-CH₂-C H₃
Solvent: CDCl₃.[2]

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Description of Vibration
~3000C-H stretch (Aromatic)
~2980C-H stretch (Aliphatic)
~1720C=O stretch (Ester)
~1270C-O stretch (Ester)
~750C-H bend (Ortho-disubstituted aromatic)
Technique: Attenuated Total Reflectance (ATR).[3]

Table 4: Mass Spectrometry (MS) Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
164~70[M]⁺ (Molecular Ion)
119100[M - OCH₂CH₃]⁺
118~90[M - CH₃CH₂OH]⁺
91~25[C₇H₇]⁺ (Tropylium ion)
Ionization Method: Electron Ionization (EI).[3]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of 5-25 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[4][5] The solution is prepared in a clean, dry vial. To ensure homogeneity, the mixture can be gently vortexed.[4]

  • Filtration : The prepared solution is filtered through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[6] This step is crucial to remove any particulate matter which could adversely affect the magnetic field homogeneity and the quality of the spectrum.[6]

  • Data Acquisition : The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet. The experiment is set up by first locking onto the deuterium (B1214612) signal of the solvent (CDCl₃).[4] The magnetic field is then shimmed to maximize its homogeneity.[4] Finally, the probe is tuned to the appropriate nucleus (¹H or ¹³C) and the data is acquired using a standard pulse sequence.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation : For a neat liquid sample like this compound, one to two drops are placed directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8] A second salt plate is carefully placed on top to create a thin liquid film sandwiched between the plates.[7][9]

  • Data Acquisition : The "sandwich" plate assembly is mounted onto the sample holder in the IR spectrometer.[10] A background spectrum of the empty instrument is recorded first.[11] Subsequently, the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ether) is prepared. A small volume (typically 1 µL) is injected into the GC, where the compound is vaporized and separated from the solvent.

  • Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment.[12]

  • Mass Analysis and Detection : The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[12] A detector then records the abundance of each ion, generating a mass spectrum.[12]

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_techniques Spectroscopic Techniques cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Output start Sample: This compound NMR NMR Spectroscopy IR IR Spectroscopy MS Mass Spectrometry (GC-MS) prep_nmr Dissolve in CDCl3 & Filter NMR->prep_nmr prep_ir Create thin film between salt plates IR->prep_ir prep_ms Inject dilute solution into GC MS->prep_ms acq_nmr Acquire 1H & 13C Spectra prep_nmr->acq_nmr acq_ir Acquire IR Spectrum prep_ir->acq_ir acq_ms Acquire Mass Spectrum prep_ms->acq_ms data_nmr Chemical Shifts (δ) Coupling Constants (J) acq_nmr->data_nmr data_ir Wavenumbers (cm-1) of Vibrations acq_ir->data_ir data_ms Mass-to-Charge Ratios (m/z) & Fragmentation Pattern acq_ms->data_ms

Caption: Spectroscopic analysis workflow for this compound.

References

Ethyl 2-methylbenzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methylbenzoate (B1238997), also known as ethyl o-toluate, is a readily available and versatile aromatic ester that serves as a crucial starting material and intermediate in a wide array of organic syntheses. Its unique substitution pattern on the benzene (B151609) ring, featuring an ester group and an adjacent methyl group, provides a valuable platform for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. This guide explores the multifaceted role of ethyl 2-methylbenzoate as a building block, detailing its synthesis, key reactions, and applications in the development of bioactive compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis. The following table summarizes its key physicochemical data.

PropertyValueReference
CAS Number 87-24-1[1][2]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Boiling Point 220-221 °C (at 731 mmHg)[2]
Density 1.032 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.507[2]

Spectroscopic data is essential for the identification and characterization of this compound and its derivatives.

¹H NMR (CDCl₃) δ (ppm) Multiplicity Assignment
7.91dAr-H
7.36tAr-H
7.21mAr-H
4.36q-OCH₂CH₃
2.58sAr-CH₃
1.39t-OCH₂CH₃
¹³C NMR (CDCl₃) δ (ppm) Assignment
~167.5C=O (Ester)
~139.0C-Ar (ipso, attached to CH₃)
~131.5C-Ar (CH)
~130.8C-Ar (CH)
~129.5C-Ar (ipso, attached to C=O)
~125.5C-Ar (CH)
~60.5-OCH₂CH₃
~21.5Ar-CH₃
~14.0-OCH₂CH₃

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of 2-methylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid.[3] To drive the equilibrium towards the product, an excess of ethanol is often used, or the water formed during the reaction is removed azeotropically.[3]

Fischer-Speier esterification of 2-methylbenzoic acid.

Key Reactions and Transformations

This compound serves as a versatile substrate for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular frameworks.

Reactions at the Ester Group

1. Hydrolysis: The ester functionality can be readily hydrolyzed under acidic or basic conditions to yield 2-methylbenzoic acid.[3][4] This reaction is fundamental for deprotection or for the synthesis of carboxylic acid derivatives.

Experimental Protocol: Alkaline Hydrolysis

To a solution of this compound (1.0 eq) in a mixture of ethanol and water, aqueous sodium hydroxide (B78521) (2.0-3.0 eq) is added.[5] The mixture is heated under reflux for 1-2 hours until the ester is completely consumed, as monitored by TLC.[5] After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate 2-methylbenzoic acid, which is then collected by filtration.[5][6]

2. Reduction: The ester group can be reduced to a primary alcohol, (2-methylphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LAH) in an anhydrous ethereal solvent.[3][7]

Experimental Protocol: Reduction with LiAlH₄

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in the same solvent is added dropwise.[8][9] The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.[10] The resulting precipitate is filtered off, and the organic layer is dried and concentrated to afford (2-methylphenyl)methanol.[10]

3. Grignard Reaction: Reaction with Grignard reagents (RMgX) results in the formation of tertiary alcohols after acidic workup. This reaction proceeds through a ketone intermediate which rapidly reacts with a second equivalent of the Grignard reagent.

Reactions at the Methyl Group

Benzylic Bromination: The methyl group can be selectively functionalized via free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, yielding ethyl 2-(bromomethyl)benzoate. This derivative is a valuable precursor for introducing nucleophiles at the benzylic position.

Reactions on the Aromatic Ring

1. Electrophilic Aromatic Substitution: The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The ester group is a meta-director, while the methyl group is an ortho, para-director. The outcome of the substitution is influenced by the reaction conditions and the nature of the electrophile.

Experimental Protocol: Nitration

This compound is slowly added to a cold (0-5 °C) mixture of concentrated sulfuric acid and nitric acid.[11][12][13] The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure complete reaction.[14] The product, primarily ethyl 4-nitro-2-methylbenzoate, is isolated by pouring the reaction mixture onto ice, followed by filtration, washing, and recrystallization.[14]

2. Directed Ortho-Metalation (DoM): The ester and methyl groups can cooperatively direct the deprotonation of the aromatic ring at the C6 position by a strong base, such as a lithium amide or an alkyllithium. The resulting aryllithium species can then be trapped with various electrophiles, allowing for regioselective functionalization of the ring.

Key_Reactions cluster_ester Reactions at the Ester Group cluster_methyl Reactions at the Methyl Group cluster_ring Reactions on the Aromatic Ring E2MB This compound Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) E2MB->Hydrolysis yields 2-methylbenzoic acid Reduction Reduction (LiAlH₄) E2MB->Reduction yields (2-methylphenyl)methanol Grignard Grignard Reaction (RMgX) E2MB->Grignard yields tertiary alcohol Bromination Benzylic Bromination (NBS, initiator) E2MB->Bromination yields ethyl 2-(bromomethyl)benzoate EAS Electrophilic Aromatic Substitution (e.g., Nitration) E2MB->EAS yields substituted ring DoM Directed Ortho-Metalation (strong base, then E⁺) E2MB->DoM yields C6-functionalized product

Key reaction pathways of this compound.

Role in the Synthesis of Bioactive Molecules

This compound and its derivatives are valuable precursors in the synthesis of pharmaceuticals and other biologically active compounds. The strategic placement of the methyl and ester groups allows for the construction of complex scaffolds found in various drug molecules.

Synthesis of Thiazole (B1198619) and Benzoimidazole Derivatives

Derivatives of this compound have been utilized in the synthesis of novel thiazole and benzoimidazole-containing compounds. For instance, ethyl 4-acetamidobenzoate, a related structure, is a starting material for the synthesis of ethyl 2-methyl-1-(4-arylthiazol-2-yl)-benzoimidazole-6-carboxylates. Some of these synthesized compounds have demonstrated significant fungicidal activity against various plant pathogens. This highlights the potential of the benzoate (B1203000) scaffold in the development of new agrochemicals and pharmaceuticals.

Bioactive_Synthesis E2MB_deriv This compound Derivative Thiazole_Ring Thiazole Ring Formation E2MB_deriv->Thiazole_Ring multi-step synthesis Benzoimidazole_Ring Benzoimidazole Ring Formation Thiazole_Ring->Benzoimidazole_Ring Bioactive_Product Biologically Active Thiazole/Benzoimidazole Derivative Benzoimidazole_Ring->Bioactive_Product

References

The Enigmatic Presence of Ethyl 2-methylbenzoate in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methylbenzoate (B1238997), an aromatic ester with the formula C10H12O2, is a volatile organic compound that contributes to the complex scent profiles of certain flora. While its synthetic applications are understood, its natural occurrence, biosynthesis, and the precise methodologies for its detection and quantification from natural matrices are areas of specialized research. This technical guide provides a comprehensive overview of the known natural sources of Ethyl 2-methylbenzoate, delves into its biosynthetic pathway, and offers detailed experimental protocols for its extraction and analysis, tailored for professionals in research and drug development.

Natural Occurrence and Sources

The presence of this compound in the natural world is subtle and has been identified in the floral headspace of specific plant species. Unlike its close structural relative, ethyl benzoate (B1203000), which is more widespread, this compound appears to have a more limited distribution.

The most well-documented natural source of this compound is the flower of the Lilium oriental hybrid 'Siberia'.[1][2] This compound, along with methyl benzoate, is a key contributor to the characteristic fragrance of this lily variety. Its emission from the flowers is tepal-specific, regulated by floral development, and exhibits a rhythmic pattern, with peak emission occurring during the day.[1][2]

While other potential natural sources may exist, the current body of scientific literature prominently points to Lilium oriental 'Siberia' as a confirmed source.

Table 1: Documented Natural Sources of this compound
Natural SourcePart of OrganismMethod of IdentificationQuantitative Data
Lilium oriental hybrid 'Siberia'Floral HeadspaceHeadspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)Data on rhythmic emission patterns are available, but specific concentration values (e.g., ng/g fresh weight) are not extensively reported in publicly available literature.

Biosynthesis of this compound

The biosynthesis of benzoate esters in plants generally originates from the shikimate pathway, leading to the formation of benzoic acid. The final step in the formation of this compound involves the esterification of 2-methylbenzoic acid with ethanol (B145695). However, research on the floral scent of Lilium oriental hybrid 'Siberia' has elucidated a more specific enzymatic pathway.

In this lily, a BAHD (BEAT, AHCS, HCBT, and DAT) acyltransferase, designated as LoAAT1, has been identified as the key enzyme responsible for the biosynthesis of both ethyl benzoate and methyl benzoate.[1] This enzyme catalyzes the transfer of an acyl group from benzoyl-CoA to an alcohol substrate. In the case of this compound, the likely precursor would be 2-methylbenzoyl-CoA, which then reacts with ethanol to form the final ester.

The proposed biosynthetic pathway is a significant finding, as it demonstrates a single enzyme's capacity to produce multiple benzoate esters, contributing to the complexity of the floral bouquet.

Diagram 1: Proposed Biosynthetic Pathway of this compound in Lilium oriental 'Siberia'

Biosynthesis Shikimate Shikimate Pathway BenzoicAcid Benzoic Acid Shikimate->BenzoicAcid TwoMethylbenzoicAcid 2-Methylbenzoic Acid BenzoicAcid->TwoMethylbenzoicAcid Methylation (Hypothesized) TwoMethylbenzoylCoA 2-Methylbenzoyl-CoA TwoMethylbenzoicAcid->TwoMethylbenzoylCoA CoA Ligation Ethyl2Methylbenzoate This compound TwoMethylbenzoylCoA->Ethyl2Methylbenzoate Ethanol Ethanol Ethanol->Ethyl2Methylbenzoate LoAAT1 LoAAT1 (BAHD Acyltransferase) LoAAT1->Ethyl2Methylbenzoate

Caption: Proposed enzymatic synthesis of this compound.

Experimental Protocols

The analysis of this compound from natural sources, particularly from floral headspace, requires sensitive and specific analytical techniques due to its volatile nature and potentially low concentrations. Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for such analyses.[3][4][5][6][7]

Protocol for Headspace Volatile Collection and Analysis from Floral Tissue

This protocol outlines the steps for the extraction and analysis of this compound from the flowers of Lilium oriental 'Siberia'.

Materials and Reagents:

  • Freshly opened flowers of Lilium oriental 'Siberia'

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME device with a suitable fiber (e.g., 65 µm PDMS/DVB)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical standard of this compound (for identification and quantification)

  • Internal standard (e.g., Ethyl 3-Methyl-2-butenoate-d6)

  • Sodium chloride (NaCl)

  • Deionized water

Procedure:

  • Sample Preparation:

    • Excise a known weight (e.g., 1-2 g) of fresh tepals from a fully opened flower.

    • Place the tissue into a 20 mL headspace vial.

    • Add a saturated solution of NaCl to inhibit enzymatic activity and enhance the release of volatiles.

    • Add a known amount of the internal standard.

    • Immediately seal the vial with the screw cap containing a PTFE/silicone septum.

  • Headspace-Solid Phase Microextraction (HS-SPME):

    • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) to allow for equilibration of the volatiles in the headspace.

    • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) while maintaining the incubation temperature.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the hot inlet of the GC (e.g., 250°C) for thermal desorption of the analytes for a set time (e.g., 2-5 minutes).

    • GC Separation: Utilize a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical oven temperature program would be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 5°C/minute.

      • Final hold: 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/minute).

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-450.

  • Data Analysis and Quantification:

    • Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of the analytical standard.

    • Quantify the concentration of this compound by constructing a calibration curve using the analytical standard and the internal standard method.

Diagram 2: Experimental Workflow for HS-SPME-GC-MS Analysis

Workflow Sample Floral Tissue Sample (e.g., Lilium tepals) Vial Headspace Vial with NaCl and Internal Standard Sample->Vial Equilibration Equilibration (e.g., 40-60°C for 30 min) Vial->Equilibration SPME HS-SPME (e.g., PDMS/DVB fiber) Equilibration->SPME GCMS GC-MS Analysis (Desorption, Separation, Detection) SPME->GCMS Data Data Analysis (Identification and Quantification) GCMS->Data

Caption: Workflow for analyzing floral volatiles.

Conclusion and Future Perspectives

The natural occurrence of this compound, though seemingly rare, provides valuable insights into the biochemical diversity of plant secondary metabolism. The identification of this compound in the floral scent of Lilium oriental 'Siberia' and the characterization of the LoAAT1 enzyme open new avenues for research in floral fragrance engineering and the discovery of novel bioactive compounds.

Future research should focus on:

  • Screening a wider range of plant species, particularly within the Liliaceae and other fragrant plant families, to identify other natural sources of this compound.

  • Conducting detailed quantitative studies to determine the concentration of this compound in various natural sources and under different physiological conditions.

  • Further elucidating the upstream biosynthetic pathway leading to the formation of 2-methylbenzoic acid in plants.

  • Investigating the potential ecological roles of this compound, such as its involvement in pollinator attraction or defense mechanisms.

For drug development professionals, understanding the natural sources and biosynthesis of such compounds can inspire the development of novel synthetic routes and the exploration of their potential pharmacological activities. The detailed analytical protocols provided herein serve as a robust foundation for such investigations.

References

An In-depth Technical Guide to Ethyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 2-methylbenzoate (B1238997), including its chemical identity, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity

IUPAC Name: ethyl 2-methylbenzoate[1]

Synonyms: A variety of synonyms are used to identify this compound in literature and chemical databases. These include:

  • Ethyl o-toluate[1][2]

  • Ethyl o-methylbenzoate[1][3]

  • o-Toluic acid ethyl ester[1][2]

  • Benzoic acid, 2-methyl-, ethyl ester[1][2][4]

  • 2-Methylbenzoic acid ethyl ester[1][3]

  • Ethyl orthotoluate[1][2][4]

  • NSC 29048[1][3][4]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1][2][5]
Molecular Weight 164.20 g/mol [1][2]
CAS Number 87-24-1[1][4][6]
Appearance Colorless liquid[3][5]
Density 1.032 g/mL at 25 °C[6][7]
Boiling Point 220-221 °C at 731 mmHg[6][7]
Refractive Index 1.507 at 20 °C[6][7][8]
Flash Point 91.67 °C (197.00 °F)[8]
LogP 2.85[4]

Experimental Protocols

This compound is commonly synthesized via the Fischer esterification of 2-methylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst.[9][10]

Materials:

  • 2-methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-methylbenzoic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Pour the residue into a separatory funnel containing cold water.

  • Neutralize the mixture by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane, multiple times.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by distillation under reduced pressure.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound.[4]

  • Column: A C18 or Newcrom R1 column is suitable.[4]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with a small amount of acid, such as phosphoric acid or formic acid for MS compatibility, can be used.[4]

  • Detection: UV detection at approximately 230 nm is appropriate.[11]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity for the quantification of this compound.[11]

  • Column: A non-polar capillary column is typically used.

  • Carrier Gas: Helium is a common carrier gas.

  • Ionization: Electron ionization (EI) is standard.

  • Detection: A mass spectrometer is used to detect and identify the compound based on its mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of this compound.[9][12]

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the methyl group protons (a singlet).[9]

  • ¹³C NMR: The spectrum will display distinct signals for the ten carbon atoms, including the carbonyl carbon of the ester group, the aromatic carbons, and the carbons of the ethyl and methyl groups.[9]

Synthetic Applications in Drug Discovery

This compound is a versatile intermediate in organic synthesis.[9] Its structure features multiple reactive sites—the ester group, the aromatic ring, and the benzylic methyl group—that can be selectively modified to generate a diverse library of compounds for drug discovery and development.

Synthetic_Pathways cluster_0 Core Structure cluster_1 Ester Group Modification cluster_2 Aromatic Ring Modification cluster_3 Methyl Group Modification cluster_4 Downstream Applications A This compound B 2-Methylbenzoic Acid (Hydrolysis) A->B H₃O⁺ / OH⁻ C 2-Methylbenzyl Alcohol (Reduction) A->C LiAlH₄ D Amides/Other Esters (Transamidation/ Transesterification) A->D R'OH / R'₂NH E Nitrated Derivatives (Nitration) A->E HNO₃/H₂SO₄ F Halogenated Derivatives (Halogenation) A->F X₂ / Lewis Acid G 2-(Bromomethyl)benzoate (Bromination) A->G NBS H Bioactive Molecules & Drug Candidates B->H C->H D->H E->H F->H G->H

Caption: Synthetic utility of this compound as a precursor for diverse chemical entities.

References

Molecular weight and formula of Ethyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information regarding the chemical properties of Ethyl 2-methylbenzoate (B1238997), tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

Ethyl 2-methylbenzoate, also known as ethyl o-toluate, is an ester with a distinct chemical profile. The fundamental quantitative data for this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂[1][2][3][4][5][6]
Molecular Weight164.20 g/mol [1][3][5]
IUPAC NameThis compound[1]
CAS Registry Number87-24-1[6]

Conceptual Experimental Workflow: Compound Characterization

The following diagram illustrates a generalized workflow for the characterization of a chemical compound such as this compound. This process ensures the verification of its identity and purity, which is a critical step in any research or development pipeline.

compound_characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_documentation Data Finalization synthesis Chemical Synthesis (e.g., Fischer Esterification) purification Purification (e.g., Distillation, Chromatography) synthesis->purification structural Structural Elucidation (NMR, IR Spectroscopy) purification->structural Characterize purity Purity & Identity Confirmation (GC-MS, HPLC) structural->purity molecular_weight Molecular Weight Verification (Mass Spectrometry) purity->molecular_weight documentation Data Compilation & Reporting molecular_weight->documentation Finalize

Caption: Conceptual workflow for the synthesis, purification, and analytical characterization of a chemical compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically adapted from standard organic chemistry methodologies.

1. Synthesis via Fischer Esterification:

  • Objective: To synthesize this compound from 2-methylbenzoic acid and ethanol (B145695).

  • Methodology:

    • A mixture of 2-methylbenzoic acid and an excess of ethanol is prepared in a round-bottom flask.

    • A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

    • The reaction mixture is heated under reflux for a specified period to drive the equilibrium towards the formation of the ester.

    • Upon completion, the mixture is cooled, and the excess ethanol is removed, often by rotary evaporation.

    • The crude product is then neutralized, washed with a sodium bicarbonate solution and brine, and dried over an anhydrous salt like magnesium sulfate.

    • Final purification is typically achieved through distillation to yield pure this compound.

2. Purity and Identity Confirmation via Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To determine the purity of the synthesized ester and confirm its molecular weight.

  • Methodology:

    • A dilute solution of the purified this compound is prepared in a volatile organic solvent.

    • This sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

    • The separated components then enter the mass spectrometer.

    • In the mass spectrometer, the molecules are ionized (commonly via electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio.

    • The resulting mass spectrum provides a fragmentation pattern and the molecular ion peak, which confirms the identity and molecular weight of this compound as 164.20 g/mol .[1][6] The gas chromatogram provides data on the sample's purity.

References

Technical Guide: Physicochemical Properties of Ethyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the boiling point and density of Ethyl 2-methylbenzoate (B1238997), tailored for researchers, scientists, and professionals in drug development. This document outlines the core physicochemical data, detailed experimental protocols for their determination, and visual workflows to facilitate understanding and replication.

Core Physicochemical Data

The boiling point and density are critical parameters in the identification, purification, and handling of chemical substances. Ethyl 2-methylbenzoate, a key intermediate in various synthetic processes, exhibits the following properties:

Physicochemical PropertyValueConditions
Boiling Point 227.0 °CAt 760 mmHg[1]
220-221 °CAt 731 mmHg[2][3]
Density 1.035 - 1.037 g/mLAt 20 °C[1]
1.032 g/mLAt 25 °C[2][3]

Experimental Protocols

Accurate determination of boiling point and density is fundamental for the characterization of substances. The following sections detail standardized laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4][5] This property is a crucial indicator of purity.[4]

Methodology: Capillary Method

This method is suitable for small quantities of liquid.

  • Apparatus Setup:

    • A small test tube containing 2-3 mL of this compound is attached to a thermometer.[4]

    • A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[6]

    • The entire assembly is immersed in a heating bath (e.g., paraffin (B1166041) oil) ensuring the sample is below the oil level.[6]

  • Heating and Observation:

    • The heating bath is gently heated with continuous stirring to ensure uniform temperature distribution.[6]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs when the vapor pressure of the sample exceeds the atmospheric pressure.[7]

  • Measurement:

    • Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

    • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7] This is the point where the vapor pressure of the substance equals the atmospheric pressure.

Determination of Density

Density is the mass of a substance per unit volume.[8] It is a characteristic property that can be used to identify a substance.

Methodology: Using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.

  • Mass Measurement:

    • An empty, dry measuring cylinder is placed on a digital balance, and its mass is tared to zero.[9]

    • Alternatively, the mass of the empty cylinder is recorded.[9][10]

  • Volume Measurement:

    • A known volume of this compound is carefully poured into the measuring cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[9]

  • Mass of Liquid:

    • The measuring cylinder containing the liquid is weighed.[9]

    • If the balance was tared, the reading directly gives the mass of the liquid. If the initial mass of the cylinder was recorded, it is subtracted from the total mass to find the mass of the liquid.[9][10]

  • Calculation:

    • The density (ρ) is calculated using the formula: ρ = mass / volume.[9]

    • For higher accuracy, the measurements should be repeated multiple times, and the average density calculated.[8][9]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Attach test tube with sample to thermometer B Place inverted sealed capillary tube in sample A->B C Immerse assembly in heating bath B->C D Gently heat bath with stirring C->D E Observe for steady stream of bubbles D->E F Stop heating E->F G Record temperature when liquid enters capillary F->G Result Boiling Point G->Result

Workflow for Boiling Point Determination

Density_Determination cluster_mass Mass Measurement cluster_volume Volume & Combined Mass cluster_calculation Calculation M1 Weigh empty measuring cylinder (M_cylinder) V1 Add known volume of sample (V_sample) M1->V1 M2 Weigh cylinder with sample (M_total) V1->M2 C1 Calculate mass of sample: M_sample = M_total - M_cylinder M2->C1 C2 Calculate density: ρ = M_sample / V_sample Result Density C2->Result

Workflow for Density Determination

References

Navigating the Safe Handling of Ethyl 2-methylbenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling precautions for all laboratory chemicals is paramount. This in-depth technical guide provides a detailed overview of the safety profile of Ethyl 2-methylbenzoate (B1238997) (CAS No. 87-24-1), including its physical and chemical properties, potential hazards, handling and storage procedures, and emergency response protocols.

Ethyl 2-methylbenzoate, also known as ethyl o-toluate, is a fragrance and flavoring agent found in nature.[1] While it has applications in various industries, its presence in the research and development workflow necessitates a thorough understanding of its safety parameters to ensure a safe working environment.

Core Safety and Physical Properties

A clear understanding of the fundamental properties of a chemical is the first step in safe handling. The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[2][3]
Molecular Weight 164.20 g/mol [2][3]
Appearance Colorless liquid[4][5]
Boiling Point 220-221 °C at 731 mmHg[6][7][8]
Density 1.032 - 1.037 g/mL at 20-25 °C[6][7][8][9]
Flash Point 91.67 °C (197.00 °F) TCC[1][9]
Water Solubility 233.3 mg/L at 25 °C (estimated)[1]
logP (o/w) 3.190 (estimated)[1]
Refractive Index 1.507 - 1.509 at 20 °C[8][9]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource(s)
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[10]
Combustible Liquid4H227: Combustible liquid[11][12]
Toxic to aquatic lifeAcute 2H401: Toxic to aquatic life[11]

Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and prevent accidents.

Handling:

  • Work in a well-ventilated area to avoid inhalation of vapors.[4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][12]

  • Avoid contact with skin and eyes.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[12][13]

  • Use non-sparking tools.[4]

  • Handle in accordance with good industrial hygiene and safety practices.[12][13]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][14]

  • Keep away from oxidizing agents and strong bases.[12]

  • Store apart from foodstuff containers.[4]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationSource(s)
Eye/Face Protection Tight-sealing safety goggles or face shield.[12][13]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4][12]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[12][13]

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

  • Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[13][15]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[12]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician if you feel unwell.[11][12]

Spill Response:

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[12]

  • Wear appropriate personal protective equipment.[12]

  • Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[12]

  • Keep in suitable, closed containers for disposal.[12]

  • Do not let product enter drains.[11]

Toxicological Profile

A comprehensive toxicological profile for this compound is not well-established in publicly available literature.

Table 4: Toxicological Data Summary

TestResultSource(s)
Acute Oral Toxicity Not determined[1]
Acute Dermal Toxicity Not determined[1]
Acute Inhalation Toxicity Not determined[1]
Skin Irritation/Corrosion Data not available. Not expected to be a significant irritant based on similar compounds.[16]
Serious Eye Damage/Irritation Causes serious eye damage (GHS Category 1).[10]
Respiratory or Skin Sensitization Not considered to be a skin sensitizer.[16]
Germ Cell Mutagenicity Data not available. Related compounds are not genotoxic.[17]
Carcinogenicity Data not available. Benzoic acid and related alcohols are not carcinogenic.[17]
Reproductive Toxicity Data not available. Benzoic acid and related alcohols are not reproductive or developmental toxicants.[17]

The lack of specific LD50 and irritation data for this compound underscores the importance of handling this chemical with caution and adhering to the recommended safety protocols. The classification for serious eye damage is a key piece of safety information.

Experimental Protocols

The safety data for chemicals like this compound are determined through standardized experimental protocols. Below are summaries of the methodologies for key toxicological and physicochemical tests, based on OECD guidelines.

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This test is used to assess the mutagenic potential of a chemical.[18]

  • Principle: The assay uses specific strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine). The test chemical is incubated with the bacteria, both with and without a metabolic activation system (S9 mix, which simulates liver metabolism). If the chemical is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid.[12][14][15]

  • Methodology:

    • The test chemical is prepared at several concentrations.

    • The chemical is mixed with the bacterial tester strains and, in parallel experiments, with the S9 mix.

    • This mixture is then plated on a minimal agar (B569324) medium.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have undergone reverse mutation and are now able to grow) is counted.

    • A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[15]

OECD Test Guideline 203: Fish, Acute Toxicity Test

This test evaluates the acute toxicity of a substance to fish.[9][11]

  • Principle: Fish are exposed to the test substance in their water for a short period (typically 96 hours). The concentration of the substance that is lethal to 50% of the test fish (LC50) is determined.[6][19]

  • Methodology:

    • A group of fish of a recommended species (e.g., Zebrafish) are exposed to a range of concentrations of the test substance.[2][6]

    • A control group is maintained in water without the test substance.

    • The exposure period is 96 hours.[2][19]

    • Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[9][11]

    • The LC50 value and its confidence limits are calculated using statistical methods.[6]

OECD Test Guideline 117: Partition Coefficient (n-octanol/water), HPLC Method

This method determines the lipophilicity of a substance.[5][20]

  • Principle: The partition coefficient (log P) is a measure of a chemical's distribution between an oily phase (n-octanol) and an aqueous phase. This is a key parameter for predicting environmental fate and bioaccumulation. The High-Performance Liquid Chromatography (HPLC) method estimates the log P by measuring the retention time of the substance on a reversed-phase column.[13][21]

  • Methodology:

    • An HPLC system with a reversed-phase column is used.

    • A set of reference compounds with known log P values are injected to create a calibration curve of retention time versus log P.

    • The test substance is then injected under the same conditions.

    • The retention time of the test substance is measured.

    • The log P of the test substance is determined by interpolation from the calibration curve.[13]

Visualized Workflows and Relationships

To further clarify safety procedures and the logic behind them, the following diagrams have been generated.

FirstAidResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_procedures First Aid Procedures cluster_medical Medical Attention Exposure Exposure to This compound EyeContact Eye Contact Exposure->EyeContact SkinContact Skin Contact Exposure->SkinContact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion RinseEyes Immediately rinse with water for several minutes. Remove contact lenses. EyeContact->RinseEyes WashSkin Wash off immediately with plenty of water for at least 15 minutes. SkinContact->WashSkin FreshAir Move to fresh air. Provide artificial respiration if not breathing. Inhalation->FreshAir RinseMouth Rinse mouth with water. Drink plenty of water. Ingestion->RinseMouth SeekMedicalHelp Seek Medical Attention RinseEyes->SeekMedicalHelp WashSkin->SeekMedicalHelp If irritation persists FreshAir->SeekMedicalHelp If symptoms occur RinseMouth->SeekMedicalHelp If feeling unwell

Caption: First Aid Response Workflow for this compound Exposure.

SpillResponse Spill Spill of This compound Ventilate Ensure Adequate Ventilation Spill->Ventilate Ignition Remove Ignition Sources Spill->Ignition PPE Wear Appropriate PPE Spill->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect into a suitable, closed container for disposal Contain->Collect Clean Clean the affected area Collect->Clean Disposal Dispose of waste according to regulations Clean->Disposal

Caption: Spill Response Procedure for this compound.

HazardPrecautions cluster_hazards Hazards cluster_precautions Handling & Storage Precautions H318 H318: Causes serious eye damage P280 P280: Wear eye protection H318->P280 Requires H227 H227: Combustible liquid P210 P210: Keep away from heat/sparks/open flames H227->P210 Requires P403_P235 P403+P235: Store in a well-ventilated place. Keep cool. H227->P403_P235 Requires H401 H401: Toxic to aquatic life P273 P273: Avoid release to the environment H401->P273 Requires P501 P501: Dispose of contents/ container to an approved waste disposal plant H401->P501 Requires

Caption: Relationship between Hazards and Precautionary Measures.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-methylbenzoate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 2-methylbenzoate (B1238997), a valuable ester in organic synthesis, through the Fischer-Speier esterification of 2-methylbenzoic acid with ethanol (B145695). Detailed experimental protocols, including reaction setup, workup, and purification, are presented. Furthermore, this application note includes a summary of the key quantitative data for the starting materials and the product, along with characterization data. The underlying reaction mechanism and the experimental workflow are visually represented through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol.[1][2] This reversible reaction is a cornerstone of organic synthesis due to its versatility and the broad availability of starting materials.[2][3] Ethyl 2-methylbenzoate, also known as ethyl o-toluate, serves as a significant building block in the synthesis of more complex organic molecules and finds applications in various chemical industries.[1] Its synthesis via Fischer-Speier esterification involves the reaction of 2-methylbenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to drive the equilibrium towards the formation of the ester product.[1][4]

Quantitative Data

The physical and chemical properties of the key substances involved in the synthesis of this compound are summarized below for easy reference.

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2-Methylbenzoic AcidC₈H₈O₂136.15258-2591.06
EthanolC₂H₆O46.0778.370.789
Sulfuric AcidH₂SO₄98.083371.84
This compoundC₁₀H₁₂O₂164.20220-221 @ 731 mmHg1.032 @ 25°C

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (CDCl₃, ppm)δ 7.91 (d, J=8.0 Hz, 1H), 7.36 (t, J=7.6 Hz, 1H), 7.21 (m, 2H), 4.36 (q, J=7.3 Hz, 2H), 2.58 (s, 3H), 1.39 (t, J=7.3 Hz, 3H)[1]
¹³C NMR (predicted, ppm)~167.5 (C=O), ~139.0 (C-CH₃), ~131.5 (Ar-CH), ~130.8 (Ar-CH), ~129.5 (Ar-C), ~125.5 (Ar-CH), ~60.5 (-OCH₂-), ~14.0 (-CH₃)

Experimental Protocol

This protocol is a generalized procedure based on established methods for Fischer esterification of benzoic acid derivatives.[3][4][5]

3.1. Materials and Reagents

  • 2-Methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

3.2. Reaction Setup and Procedure

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylbenzoic acid and an excess of absolute ethanol (typically a 3 to 5-fold molar excess).

  • While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux using a heating mantle and continue refluxing for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3.3. Workup and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether. Combine the organic extracts.

  • Wash the combined organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize any unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purify the crude this compound by distillation under reduced pressure to obtain the final product.

Visualizations

4.1. Reaction Mechanism

The Fischer-Speier esterification proceeds through a series of equilibrium steps involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

Caption: Mechanism of Fischer-Speier Esterification.

4.2. Experimental Workflow

The overall experimental process from starting materials to the purified product is outlined in the following workflow diagram.

Experimental_Workflow Start Mixing Reactants (2-Methylbenzoic Acid, Ethanol, H₂SO₄) Reflux Reflux Reaction Mixture Start->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Extraction Extraction with Diethyl Ether Cooling->Extraction Washing Washing Sequence (Water, NaHCO₃, Brine) Extraction->Washing Drying Drying with Anhydrous Na₂SO₄ Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for this compound Synthesis.

References

Application Note: High-Yield Synthesis of Ethyl 2-methylbenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the high-yield synthesis of Ethyl 2-methylbenzoate (B1238997) from o-toluic acid and ethanol (B145695) using the Fischer esterification method. The procedure employs a strong acid catalyst and leverages an excess of ethanol to drive the reaction equilibrium towards the product, ensuring high conversion rates. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and a visual workflow diagram to guide researchers in achieving efficient and reproducible synthesis.

Introduction

Ethyl 2-methylbenzoate is a valuable ester compound used as a building block in the synthesis of more complex molecules and as a fragrance component.[1][2] The most direct and economically viable method for its preparation on a laboratory scale is the Fischer esterification of o-toluic acid with ethanol.[1] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to produce an ester and water.[3][4] The reaction is reversible, and achieving a high yield requires shifting the chemical equilibrium to favor the product side.[5] Key strategies to accomplish this include using one reactant in large excess or removing water as it is formed.[4][6] This protocol details a robust procedure using excess ethanol as both a reactant and the solvent, catalyzed by concentrated sulfuric acid.

Reaction Principle: Fischer Esterification

The synthesis proceeds via the Fischer esterification mechanism, which involves several key reversible steps:

  • Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of o-toluic acid, which significantly increases the electrophilicity of the carbonyl carbon.[1][3]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final product, this compound.[4]

Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

3.1 Materials and Equipment

  • Chemicals:

    • o-Toluic acid (C₈H₈O₂)

    • Anhydrous Ethanol (C₂H₅OH), 200 proof

    • Concentrated Sulfuric Acid (H₂SO₄), 98%

    • Diethyl ether (or Ethyl Acetate)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (NaCl) solution (Brine)

    • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

    • Distilled Water

  • Equipment:

    • Round-bottom flask (100 mL or 250 mL)

    • Reflux condenser

    • Heating mantle or water bath

    • Magnetic stirrer and stir bar

    • Separatory funnel (250 mL)

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Glassware for distillation (optional, for further purification)

    • pH paper

3.2 Synthesis Procedure

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-toluic acid (e.g., 13.6 g, 0.1 mol) in an excess of anhydrous ethanol (e.g., 60 mL).

  • Catalyst Addition: While stirring the solution, slowly and carefully add concentrated sulfuric acid (e.g., 2 mL) to the flask. The addition is exothermic and should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle.[7] Continue refluxing for 2-4 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 150 mL of cold distilled water.[8]

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether (or ethyl acetate) and shake vigorously, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization: Wash the organic layer sequentially with:

    • 50 mL of distilled water.

    • 50 mL of saturated sodium bicarbonate solution. Continue this wash until CO₂ evolution ceases, indicating that all acids have been neutralized (check the aqueous layer with pH paper to ensure it is basic).[9][10]

    • 50 mL of saturated sodium chloride (brine) solution.[11]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate to absorb any remaining water.[8] Let it stand for 10-15 minutes, swirling occasionally.

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude this compound as an oil.[7]

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation. This compound has a boiling point of approximately 220-221 °C at atmospheric pressure.[12]

Data Presentation

The following table summarizes the typical quantitative parameters for this synthesis.

ParameterValueNotes
Reactants
o-Toluic Acid1.0 equivalentStarting material
Ethanol5-10 equivalentsUsed in excess to drive equilibrium; also acts as solvent[1][5]
Catalyst
Conc. H₂SO₄0.1-0.2 equivalentsStrong acid catalyst is essential for the reaction[1]
Reaction Conditions
Temperature~78 °C (Reflux)Boiling point of ethanol
Reaction Time2-4 hoursMonitor by TLC for completion
Workup
Neutralizing AgentSaturated NaHCO₃Removes unreacted o-toluic acid and H₂SO₄ catalyst[9]
Extraction SolventDiethyl Ether / Ethyl AcetateFor product isolation
Drying AgentAnhydrous Na₂SO₄Removes residual water from the organic phase[11]
Results
Expected Yield >90% High yields are achievable with this protocol[7][13]
Product Appearance Colorless to pale yellow oil

Workflow and Process Visualization

The following diagram illustrates the complete workflow for the synthesis of this compound.

SynthesisWorkflow start Start reactants 1. Reactant Mixing (o-Toluic Acid, Ethanol, H₂SO₄) start->reactants reflux 2. Reflux (2-4 hours at ~78°C) reactants->reflux workup 3. Workup & Extraction reflux->workup purification 4. Purification workup->purification sub_quench Quench with Water product Final Product (this compound) purification->product sub_evaporate Solvent Evaporation (Rotary Evaporator) sub_extract Extract with Ether sub_quench->sub_extract sub_neutralize Neutralize (NaHCO₃ wash) sub_extract->sub_neutralize sub_wash Wash with Brine sub_neutralize->sub_wash sub_dry Dry (Na₂SO₄) sub_wash->sub_dry sub_distill Vacuum Distillation (Optional) sub_evaporate->sub_distill

References

Application Notes and Protocols: Ethyl 2-methylbenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Ethyl 2-methylbenzoate (B1238997) as a versatile starting material for the synthesis of pharmaceutical intermediates. The protocols detailed herein focus on a two-step synthetic pathway involving the hydrolysis of Ethyl 2-methylbenzoate to 2-methylbenzoic acid, followed by amide coupling to generate N-arylbenzamides, a common scaffold in medicinal chemistry. This document provides detailed methodologies, quantitative data, and process visualizations to aid researchers in drug discovery and development.

Introduction

This compound is a readily available aromatic ester that serves as a valuable building block in organic synthesis. Its chemical structure allows for a variety of transformations, making it a suitable precursor for more complex molecules.[1] Key reactions include hydrolysis of the ester to the corresponding carboxylic acid, reduction to an alcohol, and electrophilic aromatic substitution on the benzene (B151609) ring.[1] This document will focus on its application in the synthesis of N-(4-trifluoromethylphenyl)-2-methylbenzamide, an amide derivative with potential pharmaceutical applications, analogous to known bioactive molecules.

Synthetic Pathway Overview

The synthetic pathway described involves two primary transformations:

  • Saponification: The hydrolysis of the ethyl ester group of this compound to yield 2-methylbenzoic acid. This is a crucial step to activate the molecule for the subsequent amide bond formation.

  • Amide Coupling: The formation of an amide bond between 2-methylbenzoic acid and 4-(trifluoromethyl)aniline (B29031). This reaction is one of the most important bond-forming reactions in medicinal chemistry.

Synthetic_Pathway This compound This compound 2-methylbenzoic acid 2-methylbenzoic acid This compound->2-methylbenzoic acid 1. NaOH, EtOH/H2O 2. HCl N-(4-trifluoromethylphenyl)-2-methylbenzamide N-(4-trifluoromethylphenyl)-2-methylbenzamide 2-methylbenzoic acid->N-(4-trifluoromethylphenyl)-2-methylbenzamide SOCl2, then 4-(trifluoromethyl)aniline

Caption: Proposed synthetic pathway from this compound.

Data Presentation

The following tables summarize the key reactants and expected products for the described synthetic protocols.

Table 1: Saponification of this compound

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Equivalents
This compoundC₁₀H₁₂O₂164.2010.01.0
Sodium Hydroxide (B78521)NaOH40.0020.02.0
2-methylbenzoic acidC₈H₈O₂136.15--

Table 2: Amide Coupling of 2-methylbenzoic acid

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Equivalents
2-methylbenzoic acidC₈H₈O₂136.155.01.0
Thionyl ChlorideSOCl₂118.9710.02.0
4-(trifluoromethyl)anilineC₇H₆F₃N161.135.51.1
N-(4-trifluoromethylphenyl)-2-methylbenzamideC₁₅H₁₂F₃NO279.26--

Experimental Protocols

Protocol 1: Saponification of this compound to 2-methylbenzoic acid

This protocol describes the base-mediated hydrolysis of this compound.

Saponification_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation Dissolve this compound in Ethanol (B145695) Dissolve this compound in Ethanol Add NaOH solution Add NaOH solution Dissolve this compound in Ethanol->Add NaOH solution Heat to reflux (approx. 45-60 min) Heat to reflux (approx. 45-60 min) Add NaOH solution->Heat to reflux (approx. 45-60 min) Monitor by TLC Monitor by TLC Heat to reflux (approx. 45-60 min)->Monitor by TLC Cool to RT Cool to RT Monitor by TLC->Cool to RT Acidify with HCl Acidify with HCl Cool to RT->Acidify with HCl Filter precipitate Filter precipitate Acidify with HCl->Filter precipitate Wash with cold water Wash with cold water Filter precipitate->Wash with cold water Dry the product Dry the product Wash with cold water->Dry the product

Caption: Workflow for the saponification of this compound.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.64 g, 10.0 mmol) in ethanol (20 mL).

  • Add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in water (10 mL) to the flask.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 45-60 minutes).[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with pH paper). A white precipitate of benzoic acid will form.[2]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the precipitate with a small amount of cold water.[2]

  • Dry the collected 2-methylbenzoic acid. The expected yield is typically high.

Protocol 2: Amide Coupling of 2-methylbenzoic acid with 4-(trifluoromethyl)aniline

This protocol details the synthesis of N-(4-trifluoromethylphenyl)-2-methylbenzamide via an acid chloride intermediate.

Amide_Coupling_Workflow cluster_0 Acid Chloride Formation cluster_1 Amide Formation cluster_2 Work-up and Purification Combine 2-methylbenzoic acid and Thionyl Chloride Combine 2-methylbenzoic acid and Thionyl Chloride Heat to 45°C, then stir at RT overnight Heat to 45°C, then stir at RT overnight Combine 2-methylbenzoic acid and Thionyl Chloride->Heat to 45°C, then stir at RT overnight Add acid chloride to 4-(trifluoromethyl)aniline solution Add acid chloride to 4-(trifluoromethyl)aniline solution Heat to 45°C, then stir at RT overnight->Add acid chloride to 4-(trifluoromethyl)aniline solution Stir at 0°C Stir at 0°C Add acid chloride to 4-(trifluoromethyl)aniline solution->Stir at 0°C Remove solvent Remove solvent Stir at 0°C->Remove solvent Redissolve in Ethyl Acetate (B1210297) Redissolve in Ethyl Acetate Remove solvent->Redissolve in Ethyl Acetate Wash with NaHCO3 and HCl Wash with NaHCO3 and HCl Redissolve in Ethyl Acetate->Wash with NaHCO3 and HCl Dry and concentrate Dry and concentrate Wash with NaHCO3 and HCl->Dry and concentrate Purify by column chromatography Purify by column chromatography Dry and concentrate->Purify by column chromatography

Caption: Workflow for the amide coupling reaction.

Procedure:

Part A: Formation of 2-methylbenzoyl chloride [1]

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add 2-methylbenzoic acid (0.68 g, 5.0 mmol).

  • Cool the flask in an ice bath and add thionyl chloride (0.73 mL, 10.0 mmol) dropwise.

  • Remove the ice bath and warm the mixture to approximately 45°C to ensure all the 2-methylbenzoic acid dissolves.

  • Allow the reaction to stir at room temperature overnight.

  • Remove the excess thionyl chloride under reduced pressure to obtain crude 2-methylbenzoyl chloride as an oil, which can be used in the next step without further purification.

Part B: Amide Formation

  • In a separate flask, dissolve 4-(trifluoromethyl)aniline (0.89 g, 5.5 mmol) in anhydrous dichloromethane (B109758) (20 mL) and cool to 0°C in an ice bath.

  • Add the crude 2-methylbenzoyl chloride from Part A dropwise to the stirred solution of the amine.

  • Allow the reaction mixture to stir at 0°C for 2 hours.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL) and wash successively with 1 M HCl (15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(4-trifluoromethylphenyl)-2-methylbenzamide. A typical yield for this type of reaction is high.[3]

References

GC-MS Method for the Quantification of Ethyl 2-methylbenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Ethyl 2-methylbenzoate (B1238997) using Gas Chromatography-Mass Spectrometry (GC-MS). The method is applicable for the determination of Ethyl 2-methylbenzoate in various matrices, including pharmaceutical formulations and cosmetic products. The protocols provided are based on established methods for similar analytes and should be validated in the user's laboratory for their specific application.

Introduction

This compound (also known as ethyl o-toluate) is an aromatic ester used as a flavoring and fragrance agent. Accurate quantification of this compound is essential for quality control in various industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose, offering excellent selectivity and sensitivity.[1] This application note outlines a robust GC-MS method for the quantification of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the complexity of the sample matrix. For simple liquid samples, a direct injection after dilution may be sufficient.[1] For more complex matrices such as creams, lotions, or pharmaceutical formulations, a solvent extraction step is necessary to isolate the analyte and remove interfering substances.[2]

Protocol 2.1.1: Direct "Dilute and Shoot" for Simple Liquid Matrices

  • Accurately weigh an appropriate amount of the liquid sample into a volumetric flask.

  • Dilute the sample with a suitable volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a known volume.[3]

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

  • An internal standard may be added to improve quantitative accuracy.[1]

Protocol 2.1.2: Liquid-Liquid Extraction (LLE) for Complex Matrices (e.g., Creams, Ointments)

  • Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube.

  • Add a known amount of internal standard.

  • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or hexane).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase solvent (e.g., 1 mL of hexane) and transfer to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and can be optimized for specific instrumentation and applications.

Table 1: GC-MS Instrument Parameters

ParameterRecommended Setting
Gas Chromatograph
Column5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless or appropriate split ratio (e.g., 20:1)
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan Rangem/z 40-350 (for full scan analysis)
Data Acquisition Mode Selected Ion Monitoring (SIM) for quantification
Quantifier Ionm/z 119 (most abundant)
Qualifier Ionsm/z 91, 118

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at a minimum of five different concentrations. The method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

Table 2: Typical Method Validation Parameters

ParameterTypical Value
Linearity (r²)≥ 0.995
Linearity Range0.1 - 100 µg/mL
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

Visualizations

Experimental Workflow Diagram

experimental_workflow GC-MS Quantification Workflow for this compound cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Sample prep_choice Choose Preparation Method start->prep_choice dilute Direct Dilution prep_choice->dilute Simple Matrix lle Liquid-Liquid Extraction prep_choice->lle Complex Matrix filter Filter (if necessary) dilute->filter reconstitute Reconstitute in Solvent lle->reconstitute vial Transfer to GC Vial filter->vial reconstitute->vial injection Inject into GC vial->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection (SIM) ionization->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte calibration->quantification report Report Results quantification->report validation_relationship Key Parameters for Method Validation method Validated GC-MS Method specificity Specificity (Analyte vs. Matrix) method->specificity linearity Linearity (Correlation Coefficient r²) method->linearity accuracy Accuracy (% Recovery) method->accuracy precision Precision (% RSD) method->precision robustness Robustness (Method Reliability) method->robustness range Range (Concentration Interval) linearity->range loq LOQ (Limit of Quantification) precision->loq lod LOD (Limit of Detection) loq->lod

References

Application Note: HPLC Analysis of Ethyl 2-methylbenzoate for Purity and Separation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-methylbenzoate (B1238997) (C₁₀H₁₂O₂) is an aromatic ester used as a building block in the synthesis of more complex molecules in the pharmaceutical and fragrance industries.[1][2] The purity of this starting material is critical as impurities can affect the yield, purity, and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a robust and sensitive analytical technique widely employed for the purity determination and separation of non-volatile and thermally sensitive compounds like Ethyl 2-methylbenzoate.[3][4]

This application note provides a detailed protocol for the analysis of this compound purity using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is suitable for routine quality control and for the separation of potential impurities.

Experimental Protocols

This section details the methodology for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).[5]

  • This compound analytical standard (≥99.0% purity).

  • HPLC-grade acetonitrile (B52724) (MeCN).[5][6]

  • HPLC-grade water.[5][6]

  • HPLC-grade methanol (B129727) (for sample preparation).[5]

  • Phosphoric acid (analytical grade).[6][7]

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (50:50, v/v). Add 0.1% phosphoric acid to the mobile phase and mix thoroughly. Degas the mobile phase using sonication or vacuum filtration before use.[5][6][7] For mass spectrometry applications, phosphoric acid can be replaced with formic acid.[6][7]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound analytical standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with the mobile phase. This solution will be used for system suitability and identification.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of methanol in a volumetric flask, and then dilute 1 mL of this solution to 10 mL with the mobile phase.[3] Filter the final solution through a 0.45 µm syringe filter before injection.[5]

3. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis.

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL[5]
Column Temperature 40°C[5]
Detection UV at 235 nm[5]
Run Time Approximately 10 minutes[5]

4. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the Working Standard Solution to determine the retention time of this compound.

  • Inject the prepared Sample Solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area normalization method from the resulting chromatogram.[8]

Data Presentation

The following table presents example data from the HPLC analysis of an this compound sample.

Peak IDCompoundRetention Time (min)Peak Area (mAU*s)Area %
1Impurity A3.4515.20.48%
2This compound5.823150.599.52%
Total 3165.7 100.00%

Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep cluster_hplc cluster_analysis cluster_data prep Solution Preparation mobile_phase Mobile Phase (ACN:H2O, 50:50, 0.1% H3PO4) prep->mobile_phase standard_prep Standard Preparation (100 µg/mL) prep->standard_prep sample_prep Sample Preparation (100 µg/mL) prep->sample_prep hplc_system HPLC System Setup conditions Set Chromatographic Conditions (Column: C18, Flow: 1 mL/min, Temp: 40°C) hplc_system->conditions analysis Analysis equilibration System Equilibration conditions->equilibration injection Inject Samples (Blank -> Standard -> Sample) analysis->injection data_acq Data Acquisition & Processing chromatogram Generate Chromatogram data_acq->chromatogram report Final Report integration Peak Integration & Identification chromatogram->integration calculation Purity Calculation (Area %) integration->calculation calculation->report

Caption: Workflow for HPLC purity analysis of this compound.

References

Application Notes and Protocols for the Reduction of Ethyl 2-methylbenzoate to o-tolylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates and active pharmaceutical ingredients. o-Tolylmethanol, the target compound, is a valuable building block in the synthesis of more complex molecules. Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent, well-suited for this conversion due to its high reactivity towards esters, which are generally resistant to milder reducing agents like sodium borohydride (B1222165) under standard conditions. The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde to the corresponding primary alcohol.

Data Presentation: Reduction of Substituted Ethyl Benzoates

While specific data for the reduction of ethyl 2-methylbenzoate (B1238997) was not found in the immediate search, the following table summarizes typical results for the LiAlH₄ reduction of similar substituted ethyl benzoates to provide an expectation of reaction performance.

Starting MaterialReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)
Ethyl BenzoateLiAlH₄Diethyl Ether2 - 40 to reflux>90
Ethyl 4-methylbenzoateLiAlH₄THF3 - 50 to reflux~92
Ethyl 4-chlorobenzoateLiAlH₄Diethyl Ether2 - 40 to reflux~95
Ethyl 2-methylbenzoate LiAlH₄ Diethyl Ether / THF 2 - 5 (estimated) 0 to reflux ~90 (estimated)

Note: The data for this compound is an estimation based on the reactivity of similar substrates.

Experimental Protocol: Reduction of this compound with LiAlH₄

This protocol details the procedure for the reduction of this compound to o-tolylmethanol using lithium aluminum hydride.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Distilled water

  • 15% (w/v) Sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (for quenching)

  • Hydrochloric acid (1 M, for final pH adjustment if necessary)

  • Celite (optional, for filtration)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

1. Reaction Setup:

  • A dry round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is assembled and flushed with a dry inert gas (nitrogen or argon).

  • Lithium aluminum hydride (1.2 equivalents) is carefully weighed and transferred to the reaction flask under the inert atmosphere.

  • Anhydrous diethyl ether or THF is added to the flask to create a suspension of LiAlH₄.

2. Addition of the Ester:

  • This compound (1.0 equivalent) is dissolved in anhydrous diethyl ether or THF in the dropping funnel.

  • The LiAlH₄ suspension is cooled to 0 °C using an ice bath.

  • The solution of this compound is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

3. Reaction:

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-5 hours).

4. Work-up (Fieser Method):

  • The reaction flask is cooled to 0 °C in an ice bath.

  • The reaction is quenched by the slow, dropwise addition of the following, in sequence (for every 'x' g of LiAlH₄ used):

    • 'x' mL of distilled water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of distilled water

  • The resulting mixture is stirred at room temperature for 30-60 minutes until a granular white precipitate of aluminum salts is formed.

  • Anhydrous magnesium sulfate or sodium sulfate is added to the mixture to aid in the removal of residual water.

  • The mixture is filtered (a pad of Celite can be used to aid filtration) and the solid precipitate is washed thoroughly with diethyl ether or THF.

5. Isolation and Purification:

  • The combined organic filtrates are collected and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude o-tolylmethanol is then purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure product.

Safety Precautions:

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which is flammable and potentially explosive. All manipulations involving LiAlH₄ must be carried out under a dry, inert atmosphere.

  • Anhydrous solvents are essential for this reaction.

  • The quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme caution in a well-ventilated fume hood, away from any ignition sources.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

Mandatory Visualization

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_isolation 4. Isolation & Purification setup_flask Dry round-bottom flask under N2 add_lah Add LiAlH4 setup_flask->add_lah add_solvent Add anhydrous ether/THF add_lah->add_solvent cool_lah Cool LiAlH4 suspension to 0°C add_solvent->cool_lah prepare_ester Dissolve this compound in anhydrous ether/THF add_ester Add ester solution dropwise cool_lah->add_ester reflux Warm to RT and reflux add_ester->reflux monitor Monitor by TLC reflux->monitor cool_reaction Cool reaction to 0°C monitor->cool_reaction quench_h2o Quench with H2O cool_reaction->quench_h2o quench_naoh Add 15% NaOH quench_h2o->quench_naoh quench_h2o2 Add more H2O quench_naoh->quench_h2o2 stir Stir at RT quench_h2o2->stir dry Add drying agent (e.g., MgSO4) stir->dry filter Filter to remove aluminum salts dry->filter concentrate Concentrate filtrate filter->concentrate purify Purify by distillation or chromatography concentrate->purify product o-Tolylmethanol purify->product

Caption: Experimental workflow for the reduction of this compound.

Electrophilic Aromatic Substitution Reactions on Ethyl 2-methylbenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethyl 2-methylbenzoate (B1238997) is a substituted aromatic ester that serves as a valuable building block in organic synthesis.[1] Its reactivity in electrophilic aromatic substitution (EAS) is governed by the interplay of the two substituents on the benzene (B151609) ring: the methyl group (-CH₃) and the ethyl carboxylate group (-COOC₂H₅). Understanding the directing effects of these groups is crucial for predicting reaction outcomes and designing synthetic pathways.

1. Principles of Regioselectivity in Ethyl 2-methylbenzoate

The position of electrophilic attack on the aromatic ring is determined by the electronic properties of the existing substituents.[2][3]

  • Methyl Group (-CH₃): An alkyl group is an electron-donating group (EDG) through inductive and hyperconjugation effects. It activates the ring, making it more nucleophilic and increasing the rate of electrophilic substitution compared to benzene.[4][5] Activating groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho (C6) and para (C4) to themselves.[3][6]

  • Ethyl Carboxylate Group (-COOC₂H₅): An ester group is a deactivating group due to the electron-withdrawing nature of the carbonyl (C=O) moiety through both resonance and inductive effects.[4][7] It deactivates the ring, making it less reactive towards electrophiles. Deactivating groups (with the exception of halogens) are meta-directors, directing incoming electrophiles to the positions meta (C3, C5) to themselves.[8][9]

2. Predicting the Major Product

In this compound, the activating methyl group and the deactivating ethyl carboxylate group exert conflicting influences. The general rule is that the more powerfully activating group dictates the position of substitution.

  • The methyl group directs to positions 4 (para) and 6 (ortho).

  • The ethyl carboxylate group directs to positions 3 and 5 (meta).

The activating methyl group's directing effect is dominant. Therefore, substitution is expected to occur primarily at the positions activated by the methyl group, which are C4 and C6. However, the C6 position is sterically hindered by the adjacent, bulky ethyl carboxylate group.[10] This steric hindrance makes the C4 position the most favorable site for electrophilic attack.

Therefore, the major product in most electrophilic aromatic substitution reactions on this compound will be the 4-substituted isomer .

3. Limitations: Friedel-Crafts Reactions

A significant limitation is the incompatibility of this compound with Friedel-Crafts alkylation and acylation reactions. The presence of the strongly deactivating ethyl carboxylate group renders the aromatic ring too electron-poor to react with the carbocation or acylium ion electrophiles generated in these reactions.[4][11]

Data Presentation: Summary of Expected Reactions

The following table summarizes the expected outcomes for common electrophilic aromatic substitution reactions on this compound. Yields are estimated based on similar reactions reported in the literature.

Reaction TypeReagentsMajor ProductTypical YieldReference for Analogy
Nitration Conc. HNO₃, Conc. H₂SO₄Ethyl 2-methyl-4-nitrobenzoate70-85%[12][13]
Bromination Br₂, FeBr₃Ethyl 4-bromo-2-methylbenzoate75-90%[14]
Sulfonation Fuming H₂SO₄ (SO₃)Ethyl 4-(hydrosulfo)-2-methylbenzoateHigh[15]

Experimental Protocols

Safety Precaution: These protocols involve the use of strong acids and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Protocol 1: Nitration of this compound

This protocol describes the synthesis of Ethyl 2-methyl-4-nitrobenzoate. The reaction uses a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile.[16][17]

Materials and Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Methanol (B129727) (for recrystallization)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (approx. 3.0 eq) while maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq), keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirring solution of the ester over 15-20 minutes. Ensure the reaction temperature does not exceed 15 °C.[13]

  • After the addition is complete, continue stirring in the ice bath for 30 minutes, then remove the ice bath and stir at room temperature for another 30 minutes.[18]

  • Carefully pour the reaction mixture onto crushed ice (approx. 10 g per mL of acid used).[19]

  • A solid precipitate should form. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water until the washings are neutral to litmus (B1172312) paper, then wash with a small amount of ice-cold methanol to remove impurities.[16]

  • Recrystallize the crude product from hot methanol to obtain pure Ethyl 2-methyl-4-nitrobenzoate.

Protocol 2: Bromination of this compound

This protocol details the synthesis of Ethyl 4-bromo-2-methylbenzoate using bromine and a Lewis acid catalyst, such as iron(III) bromide.

Materials and Reagents:

  • This compound

  • Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃) or Iron filings

  • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser with a gas trap.

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube or nitrogen inlet.

  • Add this compound (1.0 eq) and anhydrous dichloromethane to the flask.

  • Add the catalyst, iron(III) bromide (0.05 eq). Alternatively, iron filings can be used, which will react with bromine to form FeBr₃ in situ.

  • In a dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of anhydrous dichloromethane.

  • Add the bromine solution dropwise to the stirring reaction mixture at room temperature. The red-brown color of bromine should discharge as it reacts. HBr gas will be evolved and should be directed to a gas trap (e.g., a beaker with NaOH solution).

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove excess bromine), saturated sodium bicarbonate solution, and finally with brine.[20]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to yield pure Ethyl 4-bromo-2-methylbenzoate.

Mandatory Visualizations

G Directing Effects on this compound cluster_0 cluster_1 mol major_site Major Site of Substitution (Position 4) - Para to -CH3 - Meta to -COOEt - Less Steric Hindrance mol->major_site Predicted Outcome activating Activating Group -CH3 (Ortho, Para-Director) activating->mol Activates & Directs to o, p positions deactivating Deactivating Group -COOEt (Meta-Director) deactivating->mol Deactivates & Directs to m positions

Caption: Directing influences on this compound.

G General Mechanism of Electrophilic Aromatic Substitution Reactants Aromatic Ring + Electrophile (E+) SigmaComplex Step 1: Nucleophilic Attack Forms resonance-stabilized carbocation (Sigma Complex) Reactants->SigmaComplex Slow step Product Step 2: Deprotonation Restores aromaticity Substituted Product SigmaComplex->Product Fast step

Caption: The two-step mechanism of EAS reactions.

G Experimental Workflow for Nitration start Start: this compound in Flask cool Cool to 0-5 °C (Ice Bath) start->cool add_h2so4 Add conc. H2SO4 cool->add_h2so4 add_nitro Dropwise addition of Nitrating Mix (<15 °C) add_h2so4->add_nitro prepare_nitro Prepare Nitrating Mix (HNO3 + H2SO4) prepare_nitro->add_nitro react Stir at 0 °C, then RT add_nitro->react quench Pour onto Crushed Ice react->quench filter Vacuum Filtration quench->filter wash Wash with H2O & cold MeOH filter->wash purify Recrystallize from Methanol wash->purify end_node Final Product: Ethyl 2-methyl-4-nitrobenzoate purify->end_node

Caption: Workflow for the nitration of this compound.

References

Application Notes and Protocols: The Role of Ethyl 2-methylbenzoate as a Fragrance Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 2-methylbenzoate (B1238997), a key fragrance component utilized in the perfumery and cosmetic industries. This document details its chemical and physical properties, olfactory profile, applications in fragrance formulations, and relevant experimental protocols for its analysis and evaluation.

Introduction

Ethyl 2-methylbenzoate (CAS No. 87-24-1) is an aromatic ester recognized for its characteristic sweet, fruity, and floral aroma.[1][2] Its scent profile, often with subtle medicinal or phenolic undertones, makes it a valuable ingredient for creating nuanced and sophisticated fragrance compositions.[3] While some sources have indicated it is not intended for fragrance use, patent literature and perfumery ingredient suppliers suggest its application in fine fragrances, personal care products, and cosmetics to impart specific olfactory notes.[1][4][5] This document aims to provide detailed information for professionals on the effective use and evaluation of this fragrance ingredient.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, formulation, and analysis. The following table summarizes its key properties.

PropertyValueReference(s)
Chemical Name This compound[6]
Synonyms Ethyl o-toluate, Ethyl 2-methyl benzoate (B1203000)[4][6]
CAS Number 87-24-1[4][6]
Molecular Formula C₁₀H₁₂O₂[6]
Molecular Weight 164.20 g/mol [6]
Appearance Colorless liquid[3]
Odor Profile Sweet, fruity, floral, with phenolic and medicinal nuances[3]
Boiling Point 228-229 °C[6]
Density 1.036 g/cm³ at 25 °C[6]
Refractive Index 1.506 at 20 °C[4]
Flash Point 97 °C[4]
Solubility Soluble in ethanol (B145695) and most organic solvents; insoluble in water.[2]

Applications in Fragrances

This compound's unique olfactory profile allows for its versatile application in various fragrance types. It is particularly effective in:

  • Floral Accords: It can enhance and add complexity to floral compositions, especially those featuring ylang-ylang, tuberose, and jasmine.[7]

  • Fruity Notes: Its inherent fruity character can be used to build or support berry and grape accords in a fragrance.[5]

  • Oriental Blends: The sweet and balsamic undertones of benzoate esters can provide a foundational warmth and richness to oriental fragrances.[8]

  • Fixative: Like other heavy esters, it can act as a fixative, slowing the evaporation of more volatile fragrance components and increasing the longevity of the scent.[8]

Due to its potency, this compound is typically used in trace amounts, with concentrations in the final product rarely exceeding a few percent. While specific quantitative data for this compound is limited, its close relative, ethyl benzoate, is often used at levels below 2-3% in fragrance formulations.[9]

Experimental Protocols

The following protocols outline standard procedures for the quality control and sensory evaluation of this compound.

This protocol is designed to verify the identity and purity of this compound.

Objective: To confirm the chemical identity and determine the purity of an this compound sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • This compound sample

  • Ethanol (solvent)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in ethanol.

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (constant flow).

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Interpretation:

    • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a reference standard or library data (e.g., NIST).

    • Determine the purity by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Prepare 1% solution of This compound in Ethanol Analysis1 Inject sample into GC-MS Prep1->Analysis1 Analysis2 Separate components in GC column Analysis1->Analysis2 Analysis3 Detect and fragment components in MS Analysis2->Analysis3 Data1 Identify peak by retention time and mass spectrum Analysis3->Data1 Data2 Calculate purity based on peak area percentage Data1->Data2

GC-MS analysis workflow for this compound.

This protocol is used to determine if a perceptible difference exists between two samples of this compound (e.g., a new batch versus a standard).

Objective: To determine if there is a sensory difference between two samples.

Materials:

  • Two samples of this compound (A and B)

  • Odor-free smelling strips

  • Glass beakers

  • A panel of at least 15 trained sensory assessors

  • A well-ventilated, odor-free evaluation room

Procedure:

  • Sample Preparation: Dip smelling strips into each sample, ensuring they are coded so that the panelists cannot identify them. For each panelist, prepare three strips: two from one sample and one from the other (e.g., AAB, BBA, ABA, BAB). The order of presentation should be randomized for each panelist.

  • Panelist Instructions: Instruct each panelist to smell the three strips from left to right and identify the sample that is different from the other two.

  • Evaluation: Allow sufficient time for each panelist to evaluate the samples. Provide water and a neutral-smelling substance (like their own skin) to "reset" their sense of smell between evaluations.

  • Data Analysis: Collect the responses from all panelists. The number of correct identifications is compared to a statistical table for triangle tests to determine if the difference is significant at a given confidence level (typically 95%).

This protocol is used to characterize the odor profile of this compound.

Objective: To create a detailed description of the olfactory characteristics of the fragrance material.

Materials:

  • This compound sample

  • Odor-free smelling strips

  • A panel of 8-12 highly trained sensory assessors

  • A list of descriptive terms (e.g., sweet, fruity, floral, medicinal, phenolic, etc.)

  • An intensity scale (e.g., a 10-point scale where 0 is not perceptible and 10 is extremely strong)

Procedure:

  • Panelist Training: Train the panelists to recognize and rate the intensity of various reference aroma chemicals that represent the potential scent facets of this compound.

  • Sample Evaluation: Provide each panelist with a coded smelling strip dipped in the sample.

  • Data Collection: Ask each panelist to rate the intensity of each descriptive term on the provided scale.

  • Data Analysis: Compile the data from all panelists to create an average sensory profile, often visualized as a spider or radar plot, which provides a comprehensive olfactory "fingerprint" of the material.

Signaling Pathway and Structure-Odor Relationship

The perception of fragrance molecules like this compound begins with their interaction with olfactory receptors in the nasal cavity. This interaction initiates a complex signaling cascade.

Olfactory_Pathway Odorant This compound OR Olfactory Receptor (OR) in Olfactory Sensory Neuron Odorant->OR G_protein G-protein (Golf) Activation OR->G_protein AC Adenylate Cyclase Activation G_protein->AC cAMP Increased intracellular cAMP AC->cAMP Ion_Channel Opening of cAMP-gated ion channels cAMP->Ion_Channel Depolarization Neuron Depolarization (Ca²⁺ and Na⁺ influx) Ion_Channel->Depolarization Signal Action Potential Generation Depolarization->Signal Brain Signal transmitted to the Olfactory Bulb in the Brain Signal->Brain

Simplified olfactory signal transduction pathway.

The specific odor character of an ester is determined by its chemical structure. For benzoate esters, the type of alcohol and any substitutions on the benzene (B151609) ring influence the resulting scent.

Structure_Odor_Relationship cluster_structure Chemical Structure cluster_odor Odor Characteristics cluster_application Fragrance Application Structure Benzoate Ester (e.g., this compound) Alkyl_Group Alkyl Group (e.g., Ethyl) Structure->Alkyl_Group Substitution Ring Substitution (e.g., 2-methyl) Structure->Substitution Odor_Profile Overall Odor Profile Structure->Odor_Profile Fruityness Fruity Notes Alkyl_Group->Fruityness Other_Notes Phenolic/Medicinal Notes Substitution->Other_Notes Sweetness Sweetness Odor_Profile->Sweetness Odor_Profile->Fruityness Floralcy Floral Nuances Odor_Profile->Floralcy Odor_Profile->Other_Notes Application Use in Perfume Compositions Odor_Profile->Application Floral_Type Floral Perfumes Application->Floral_Type Fruity_Type Fruity Perfumes Application->Fruity_Type Oriental_Type Oriental Perfumes Application->Oriental_Type

Structure-odor-application relationship for benzoate esters.

Safety and Regulatory Information

While specific regulatory details for this compound can vary by region, related compounds like ethyl benzoate have been evaluated for safety. Ethyl benzoate has a FEMA GRAS (Generally Recognized as Safe) status for use as a flavoring agent.[9] It is important to adhere to the guidelines and concentration limits set by regulatory bodies such as the International Fragrance Association (IFRA) to ensure product safety.[10] Users should always consult the latest safety data sheet (SDS) for detailed handling and safety information.

References

Application Notes: Ethyl 2-Methylbenzoate as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of ethyl 2-methylbenzoate (B1238997) as a standard in analytical chemistry. The information is intended to guide researchers, scientists, and professionals in the pharmaceutical and related industries in the accurate quantification of this compound in various matrices.

Physicochemical Properties and Handling

Ethyl 2-methylbenzoate (also known as ethyl o-toluate) is an ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] It is a colorless liquid with a characteristic odor. Proper handling and storage are crucial for maintaining its integrity as an analytical standard.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number87-24-1[1][2]
Molecular FormulaC₁₀H₁₂O₂[1][2]
Molecular Weight164.20 g/mol [1]
Boiling Point227 °C at 760 mmHg[3]
Density1.032 - 1.037 g/mL at 20-25 °C[3]
Refractive Index1.507 - 1.509 at 20 °C[3]
SolubilitySoluble in water (233.3 mg/L at 25 °C est.)[3]
SynonymsEthyl o-toluate, Benzoic acid, 2-methyl-, ethyl ester[1][2][3]

Storage and Handling: this compound standard should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. It is recommended to protect it from light and moisture to prevent degradation.

Analytical Applications

This compound is primarily analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[2] These methods are applicable for its quantification in various samples, including raw materials, finished products, and environmental matrices.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a common and effective method for the analysis of this compound.[2][4]

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a standard isocratic HPLC method with UV detection for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents:

  • This compound analytical standard (≥99% purity)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid or formic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).[5] For improved peak shape, a small amount of acid like phosphoric acid can be added.[5] For MS-compatible methods, replace phosphoric acid with formic acid.[2][4] Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Solid Samples: Accurately weigh a portion of the homogenized sample, extract with a suitable solvent (e.g., methanol (B129727) or acetonitrile), and dilute the extract with the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 10 µL[5]

    • Column Temperature: 30 °C[5]

    • Detection: UV at approximately 230 nm[5]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.

Representative Quantitative Data (HPLC-UV)

The following table presents typical performance characteristics for the HPLC-UV method.

Table 2: HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity (r²)≥ 0.999
Limit of Detection (LOD)Low (ng/mL range)
Limit of Quantification (LOQ)Low to mid (ng/mL range)
Accuracy (% Recovery)98 - 102%
Precision (RSD%)< 2%

Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (Acetonitrile:Water) Working_Standards Working Standards (Dilution Series) Mobile_Phase->Working_Standards Standard_Stock Standard Stock Solution (1000 µg/mL) Standard_Stock->Working_Standards Injection Inject into HPLC Working_Standards->Injection Sample_Prep Sample Preparation (Dilution/Extraction) Filtration Filtration (0.45 µm) Sample_Prep->Filtration Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Calibration_Curve Construct Calibration Curve Detection->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound, especially in complex matrices such as food and beverages.

Experimental Protocol: GC-MS Analysis

This protocol describes a general GC-MS method for the quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler (optional, for high throughput)

  • Headspace or SPME autosampler (for volatile analysis from complex matrices)

  • Non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane)

Reagents:

  • This compound analytical standard (≥99% purity)

  • High-purity helium (carrier gas)

  • Solvents for extraction (e.g., dichloromethane, hexane)

  • Internal standard (e.g., a deuterated analog, if available, for improved accuracy)

Procedure:

  • Standard Preparation: Prepare a stock solution and working standards of this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Sample Preparation:

    • Direct Injection (for clean liquid samples): Dilute the sample with a suitable solvent.

    • Solvent Extraction (for solid or semi-solid samples): Homogenize the sample and extract with a non-polar solvent. The extract may require cleanup and concentration steps.

    • Headspace Solid-Phase Microextraction (HS-SPME) (for volatile analysis in complex matrices): Place the sample in a headspace vial, add salt to increase volatility, and expose an SPME fiber to the headspace. The analytes are then thermally desorbed from the fiber in the GC inlet.

  • GC-MS Conditions:

    • Column: 5% phenyl methyl siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min[5]

    • Injector Temperature: 250 °C[5]

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.[5]

    • Detector (MS): Electron Impact (EI) ionization mode.[5]

    • Monitoring: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification, using characteristic ions of this compound (e.g., m/z 164, 135, 119, 91).

  • Analysis and Quantification: Inject the prepared standards and samples. Create a calibration curve and determine the concentration of this compound in the samples.

Representative Quantitative Data (GC-MS)

The following table presents typical performance characteristics for the GC-MS method.

Table 3: GC-MS Method Validation Parameters

ParameterTypical Value
Linearity (r²)≥ 0.999
Limit of Detection (LOD)Very Low (pg/mL range)
Limit of Quantification (LOQ)Low (pg/mL to ng/mL range)
Accuracy (% Recovery)95 - 105%
Precision (RSD%)< 5%

Note: These values are representative and may vary depending on the sample matrix, preparation method, and specific GC-MS instrumentation.

Experimental Workflow: GC-MS Analysis (HS-SPME)

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Vial Place Sample in Headspace Vial Add_Salt Add Salt (optional) Sample_Vial->Add_Salt Spike_IS Spike Internal Standard Add_Salt->Spike_IS Equilibration Equilibrate at Controlled Temperature Spike_IS->Equilibration SPME_Extraction Expose SPME Fiber to Headspace Equilibration->SPME_Extraction Desorption Thermal Desorption in GC Inlet SPME_Extraction->Desorption Separation Capillary GC Separation Desorption->Separation Detection Mass Spectrometry Detection (EI, SIM) Separation->Detection Calibration_Curve Construct Calibration Curve Detection->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using HS-SPME-GC-MS.

Conclusion

This compound serves as a reliable analytical standard for chromatographic applications. The provided HPLC-UV and GC-MS protocols offer robust and sensitive methods for its quantification in various matrices. Proper method validation is essential to ensure accurate and precise results in research, quality control, and drug development settings. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-methylbenzoate (B1238997).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl 2-methylbenzoate?

A1: The most prevalent laboratory method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating 2-methylbenzoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is an equilibrium process, and strategies are often employed to drive it towards the product side.[2]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenge is the steric hindrance caused by the methyl group at the ortho position to the carboxylic acid.[3] This steric hindrance can slow down the rate of the esterification reaction compared to the esterification of unsubstituted benzoic acid.[3] Another challenge is the reversible nature of the Fischer esterification, which can lead to incomplete conversion and lower yields if the equilibrium is not shifted towards the product.[2]

Q3: How can the yield of this compound be improved?

A3: To improve the yield, the reaction equilibrium needs to be shifted to the right. This can be achieved by:

  • Using an excess of one reactant: Typically, a large excess of ethanol is used as it is often the less expensive reagent and can also serve as the solvent.[2]

  • Removing water: As water is a product of the reaction, its removal will drive the equilibrium forward. This can be done by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.

  • Optimizing reaction conditions: Adjusting the reaction temperature, catalyst concentration, and reaction time can significantly impact the yield.

Q4: What are potential side reactions during the synthesis of this compound?

A4: Potential side reactions include:

  • Dehydration of ethanol: The strong acid catalyst can promote the dehydration of ethanol to form diethyl ether, especially at higher temperatures.

  • Sulfonation of the aromatic ring: If concentrated sulfuric acid is used as the catalyst at high temperatures, sulfonation of the benzene (B151609) ring of 2-methylbenzoic acid can occur.[4]

Q5: What are the recommended purification methods for this compound?

A5: After the reaction, the crude product is typically worked up by neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution) and washing with water to remove unreacted ethanol and salts.[5] The crude ester is then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).[6] Final purification is usually achieved by distillation under reduced pressure (vacuum distillation) to separate the ester from any remaining starting materials and high-boiling impurities.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction: The reaction has not reached completion due to insufficient reaction time or suboptimal temperature. 2. Equilibrium limitation: The reaction has reached equilibrium with a significant amount of unreacted starting materials. 3. Steric hindrance: The ortho-methyl group is sterically hindering the attack of ethanol on the carboxylic acid. 4. Loss of product during workup: The product may be lost during the extraction and washing steps.1. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use a larger excess of ethanol or remove water as it is formed using a Dean-Stark apparatus. 3. Consider using a more effective catalyst or a different synthetic route if yields remain low. Microwave-assisted synthesis can sometimes improve yields for sterically hindered substrates.[8] 4. Perform extractions carefully and ensure complete separation of layers. Minimize the number of transfer steps.
Presence of Unreacted 2-Methylbenzoic Acid in the Product 1. Incomplete reaction. 2. Insufficient washing during workup: The unreacted acid was not completely removed by the base wash.1. See "Low Yield" solutions. 2. Ensure thorough washing with a saturated sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is basic. Perform multiple washes if necessary.[5]
Product is Contaminated with a High-Boiling Impurity Side reactions: Formation of byproducts such as diethyl ether or sulfonated aromatic compounds.[4]Purify the product by vacuum distillation.[6] The lower boiling point of this compound under vacuum will allow it to be separated from higher-boiling impurities.
Two Spots on TLC After Reaction (Excluding Starting Material) Formation of a side product: A side reaction has occurred, leading to an additional compound in the reaction mixture.Isolate the main product by column chromatography. Attempt to identify the side product by spectroscopic methods (e.g., NMR, MS) to understand the side reaction and optimize conditions to minimize it.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Benzoate Esters

CatalystCatalyst TypeReaction ConditionsYield (%)Reference
Sulfuric Acid (H₂SO₄)HomogeneousReflux with excess alcoholTypically 60-70% (can be higher with optimization)[2]
Zr/Ti Solid AcidHeterogeneous120°C, 24h (for mthis compound)82.3[3]
Microwave (with H₂SO₄)Homogeneous170°C, 5 min (for ethyl benzoate)97[8]

Note: Yields can vary significantly based on specific reaction conditions and the substrate.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Methylbenzoic Acid using Sulfuric Acid

Materials:

  • 2-Methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzoic acid.

  • Add a significant excess of absolute ethanol (e.g., 5-10 molar equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by mole of the carboxylic acid) with stirring.

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (carefully, to neutralize the acid), and finally with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to obtain the pure ester.[6]

Mandatory Visualization

Fischer_Esterification_Workflow Reactants 2-Methylbenzoic Acid + Excess Ethanol + H₂SO₄ Catalyst Reaction Reflux (Heat) Reactants->Reaction Workup Workup: 1. Quench with Water 2. Extract with Ether 3. Wash with NaHCO₃ 4. Wash with Brine Reaction->Workup Drying Dry with Na₂SO₄ Workup->Drying Purification Purification: Vacuum Distillation Drying->Purification Product Pure Ethyl 2-methylbenzoate Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Reaction Check Reaction Completion (TLC Analysis) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Unreacted Starting Material Present Complete Reaction Complete Check_Reaction->Complete No Starting Material Increase_Time_Temp Increase Reaction Time and/or Temperature Incomplete->Increase_Time_Temp Check_Workup Review Workup Procedure Complete->Check_Workup Equilibrium_Issue Consider Equilibrium Limitation Complete->Equilibrium_Issue Yield Still Low Increase_Time_Temp->Check_Reaction Workup_Loss Product Loss During Extraction/Washing Check_Workup->Workup_Loss Potential Loss Identified Optimize_Workup Optimize Extraction & Washing Steps Workup_Loss->Optimize_Workup Remove_Water Use Dean-Stark or Drying Agent Equilibrium_Issue->Remove_Water

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Ethyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the purification of crude Ethyl 2-methylbenzoate (B1238997). Below you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My crude Ethyl 2-methylbenzoate has a strong acidic smell. What is the likely impurity and how can I remove it?

A: The acidic smell is most likely due to the presence of unreacted 2-methylbenzoic acid, a common starting material in the Fischer esterification synthesis of this compound. This can be effectively removed by a liquid-liquid extraction using a mild base. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will neutralize the acidic impurity, converting it to its water-soluble sodium salt, which will partition into the aqueous layer.

Q2: After aqueous workup, my organic layer is cloudy. What is the cause and how can I resolve this?

A: A cloudy organic layer typically indicates the presence of water. To remove residual water, the organic layer should be dried using an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). After adding the drying agent and observing a clear solution, the drying agent should be removed by filtration before proceeding to the next purification step.

Q3: I am having difficulty separating this compound from a closely boiling impurity during distillation. What could this impurity be and what should I do?

A: If you suspect a closely boiling impurity, it could be an isomer of your product, such as Ethyl 3-methylbenzoate (B1238549) or Ethyl 4-methylbenzoate, which may have been present as a contaminant in the starting material. Simple distillation may not be sufficient to separate compounds with very similar boiling points. In this case, fractional distillation with a column that provides a higher number of theoretical plates (e.g., a Vigreux or packed column) is recommended to improve separation efficiency.

Q4: My final product shows multiple spots on a Thin Layer Chromatography (TLC) plate. How can I achieve higher purity?

A: Multiple spots on a TLC plate indicate the presence of impurities. If distillation does not provide the desired purity, flash column chromatography is a highly effective technique for purifying this compound. A common solvent system to start with for silica (B1680970) gel chromatography is a mixture of hexane (B92381) and ethyl acetate, with a gradual increase in the polarity of the eluent.

Q5: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

A: Yes, reverse-phase HPLC can be used for the analysis and purification of this compound. A common mobile phase consists of acetonitrile (B52724) and water, sometimes with a small amount of acid like phosphoric acid or formic acid for better peak shape.[1] This method is scalable and can be used for isolating impurities in preparative separation.[1]

Experimental Protocols

Acid-Base Extraction for Removal of Acidic Impurities

This protocol describes the removal of unreacted 2-methylbenzoic acid from the crude product.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with water, followed by a wash with brine (saturated aqueous NaCl) to aid in the removal of dissolved water.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent. The resulting solution contains the neutralized crude product, ready for further purification.

Fractional Distillation for High Purity Separation

This protocol is for the purification of this compound from non-volatile impurities and other volatile components with different boiling points.

Methodology:

  • Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.

  • Place the dried crude this compound into the round-bottom flask with a few boiling chips.

  • Heat the flask gently.

  • Monitor the temperature at the top of the column. The temperature should rise and then stabilize at the boiling point of the lowest boiling component.

  • Discard the initial fraction (forerun), which may contain lower-boiling impurities.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 220-221 °C at 731 mmHg).[2]

  • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the flask.

Flash Column Chromatography

This protocol is suitable for separating this compound from impurities with similar polarities.

Methodology:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate).

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Gradually increase the polarity of the mobile phase to elute the desired product.

  • Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound and Key Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₀H₁₂O₂164.20220-221 @ 731 mmHg[2]
2-Methylbenzoic acidC₈H₈O₂136.15258-259
EthanolC₂H₆O46.0778.37
Ethyl 3-methylbenzoateC₁₀H₁₂O₂164.20106 @ 11 mmHg
Ethyl 4-methylbenzoateC₁₀H₁₂O₂164.20235[3][4][5][6]

Table 2: Overview of Purification Methods and Expected Outcomes

Purification MethodTarget ImpuritiesExpected Purity of Final ProductTypical Yield
Acid-Base ExtractionAcidic impurities (e.g., 2-methylbenzoic acid)Moderate (removes acidic components)High
Simple DistillationNon-volatile impurities, solventsModerate to HighGood
Fractional DistillationClosely boiling impurities (e.g., isomers)HighGood
Flash Column ChromatographyImpurities with different polaritiesVery HighVariable, depends on separation

Visualizations

experimental_workflow crude_product Crude this compound extraction Acid-Base Extraction (wash with NaHCO3) crude_product->extraction drying Drying (with MgSO4 or Na2SO4) extraction->drying distillation Fractional Distillation drying->distillation chromatography Flash Column Chromatography drying->chromatography Alternative pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_guide start Crude Product Analysis acidic_smell Acidic Smell? start->acidic_smell cloudy_organic Cloudy Organic Layer? acidic_smell->cloudy_organic No wash_bicarb Perform Acid-Base Extraction with NaHCO3 acidic_smell->wash_bicarb Yes multiple_spots Multiple Spots on TLC? cloudy_organic->multiple_spots No dry_agent Dry with Anhydrous Sulfate (MgSO4/Na2SO4) cloudy_organic->dry_agent Yes distill Consider Fractional Distillation multiple_spots->distill Yes, with close boiling points chromatography Perform Flash Column Chromatography multiple_spots->chromatography Yes, with different polarities end_pure Proceed to further purification or final product multiple_spots->end_pure No wash_bicarb->cloudy_organic dry_agent->multiple_spots distill->end_pure chromatography->end_pure

Caption: Troubleshooting guide for the purification of this compound.

References

Optimizing temperature and catalyst for Ethyl 2-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-methylbenzoate (B1238997). The information is presented in a direct question-and-answer format to address common challenges encountered during this Fischer esterification reaction.

Troubleshooting Guides

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of Ethyl 2-methylbenzoate via Fischer esterification are a common issue, often exacerbated by the steric hindrance from the ortho-methyl group on the benzoic acid. Here are the primary factors to investigate:

  • Incomplete Reaction: The reaction is an equilibrium process. To drive it towards the product, consider the following:

    • Increase the excess of ethanol (B145695): Using a larger excess of ethanol can shift the equilibrium to favor the formation of the ester.[1] A significant excess is often necessary for sterically hindered acids.

    • Remove water: The water produced during the reaction can hydrolyze the ester back to the starting materials.[2] Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water is a highly effective strategy.

    • Increase reaction time: Due to steric hindrance, the reaction may be slower than the esterification of unsubstituted benzoic acid. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reflux time accordingly.

  • Suboptimal Temperature: The reaction may require a higher temperature to overcome the activation energy barrier increased by steric hindrance. Carefully increase the reaction temperature, monitoring for potential side reactions. For instance, some heterogeneous catalysts may require temperatures up to 120-160°C.[3][4]

  • Catalyst Inefficiency or Deactivation:

    • Insufficient Catalyst: Ensure you are using a catalytic amount, typically 1-5 mol% for strong acid catalysts like sulfuric acid.

    • Catalyst Choice: For sterically hindered substrates, a stronger acid catalyst might be necessary. Alternatively, solid acid catalysts can be effective, though they may require higher temperatures.[5]

  • Product Loss During Workup: The purification process can be a source of yield loss. Ensure efficient extraction and minimize transfers. Washing with a sodium bicarbonate solution should be done carefully to avoid emulsification.

Q: My final product is impure, showing multiple spots on the TLC plate besides the starting material. What are the likely side products?

A: The presence of multiple spots on a TLC plate indicates the formation of side products. For the Fischer esterification of 2-methylbenzoic acid, potential side products include:

  • Diethyl ether: Formed from the acid-catalyzed self-condensation of ethanol, especially at higher temperatures.

  • 2-Methylbenzoic anhydride: Formed from the self-condensation of 2-methylbenzoic acid.

  • Unreacted starting materials: Incomplete conversion will result in the presence of 2-methylbenzoic acid and ethanol.

To identify these, you can co-spot the reaction mixture with your starting materials on the TLC plate. Isolating the impurity and characterizing it by NMR or mass spectrometry can confirm its identity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

The optimal temperature depends on the catalyst used and the reaction setup. For traditional sulfuric acid catalysis, refluxing in ethanol (boiling point ~78°C) is common. However, due to the steric hindrance of the ortho-methyl group, a higher temperature may be required to achieve a reasonable reaction rate. Some studies on similar esterifications with heterogeneous catalysts have reported temperatures ranging from 85°C to 160°C.[3][6] It is recommended to start at the reflux temperature of ethanol and gradually increase if the reaction proceeds too slowly, while monitoring for side product formation.

Q2: Which catalyst is best for this synthesis?

The choice of catalyst depends on the desired reaction conditions and environmental considerations.

  • Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) is a common, effective, and inexpensive catalyst.[1] However, it can be corrosive and difficult to separate from the product.

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15, zeolites, or expandable graphite (B72142) offer advantages such as easier separation, reusability, and reduced waste.[7] They might, however, require higher reaction temperatures or longer reaction times to achieve comparable yields to homogeneous catalysts.[4]

Q3: How does the ortho-methyl group on 2-methylbenzoic acid affect the reaction?

The methyl group in the ortho position creates steric hindrance around the carboxylic acid group.[8] This "ortho effect" can make it more difficult for the ethanol molecule to attack the carbonyl carbon, thus slowing down the rate of the Fischer esterification reaction compared to the esterification of unsubstituted benzoic acid.[9][10] This often necessitates more forcing reaction conditions (e.g., higher temperature, longer reaction time, or a more effective catalyst) to achieve a good yield.

Q4: Can I use microwave irradiation to speed up the reaction?

Yes, microwave-assisted organic synthesis (MAOS) can be a very effective method for accelerating the Fischer esterification, often leading to significantly reduced reaction times and improved yields.[6][11] The reaction is typically carried out in a sealed vessel, which allows for temperatures above the boiling point of the solvent.[11] Optimization of temperature and reaction time is crucial when using microwave synthesis.

Data Presentation

The following tables summarize reaction conditions for the synthesis of benzoate (B1203000) esters using various catalysts. While direct comparative data for this compound is limited, the data for Ethyl Benzoate and Methyl Benzoate provide a useful starting point for optimization. The ortho-methyl group in 2-methylbenzoic acid may necessitate more forcing conditions (higher temperature or longer reaction times) than those listed below.

Table 1: Catalyst Performance in the Synthesis of Ethyl Benzoate

CatalystCatalyst TypeCatalyst LoadingTemperature (°C)Reaction Time (h)Benzoic Acid Conversion (%)Ethyl Benzoate Yield (%)Selectivity (%)
Deep Eutectic Solvent (p-TSA & BTEAC)Homogeneous10 wt%75Not Specified88.4-High
Ionic Liquid (1-Butyl-3-methylimidazolium chloride)Homogeneous10 wt%75Not Specified19.6 (at 65°C)--
Amberlyst 15Heterogeneous10 wt%75Not Specified7.8 (at 65°C)--
Expandable Graphite (EG)Heterogeneous8 wt%851.5-80.1-
H₂SO₄ (in EG comparison)HomogeneousNot Specified851.5-Lower than EG-
SO₄²⁻/Ti₃AlC₂HeterogeneousNot Specified1203480.4->99

Data adapted from a comparative guide on catalysts for ethyl benzoate synthesis.[7]

Table 2: Catalyst Performance in the Synthesis of Methyl Benzoate

Catalyst SupportZr:Ti Molar RatioTemperature (°C)Reaction Time (h)Yield (%)
Titanium1.2:112024~85 (for methyl p-methylbenzoate)
Iron/Zirconium/Titanium2:1:11206Optimal for various methyl benzoates

Data adapted from studies on solid acid catalysts for methyl benzoate synthesis.[5]

Experimental Protocols

Protocol 1: Conventional Synthesis using Sulfuric Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst.

Materials:

  • 2-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask, combine 2-methylbenzoic acid and a 5 to 10-fold molar excess of anhydrous ethanol.

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid).

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Monitor the reaction progress by TLC. Continue refluxing until the starting carboxylic acid is consumed (typically 4-8 hours, but may be longer).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add distilled water.

  • Extract the aqueous layer with diethyl ether (or another suitable solvent).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Protocol 2: Heterogeneous Catalysis with a Solid Acid Catalyst

This protocol outlines a general procedure using a reusable solid acid catalyst.

Materials:

  • 2-methylbenzoic acid

  • Anhydrous ethanol

  • Solid acid catalyst (e.g., Amberlyst-15, pre-activated zeolites)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Suitable solvent for extraction (if necessary)

Procedure:

  • In a round-bottom flask, combine 2-methylbenzoic acid, a 5 to 10-fold molar excess of anhydrous ethanol, and the solid acid catalyst (typically 5-10 wt% relative to the carboxylic acid).

  • Attach a reflux condenser and heat the mixture to the desired temperature (often higher than the boiling point of ethanol, requiring a sealed system or a higher boiling solvent if applicable) with vigorous stirring to ensure good contact between the reactants and the catalyst.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration. The catalyst can often be washed, dried, and reused.

  • The filtrate contains the product. The excess ethanol can be removed by distillation.

  • If necessary, dissolve the residue in a suitable organic solvent, wash with water and brine, and dry over an anhydrous salt.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine 2-methylbenzoic acid, excess ethanol, and catalyst reflux Set up for reflux reactants->reflux in a round-bottom flask heat Heat to reflux reflux->heat monitor Monitor by TLC heat->monitor periodically cool Cool to room temperature monitor->cool upon completion extract Extraction and Washing cool->extract and transfer to separatory funnel dry Dry organic layer extract->dry evaporate Solvent removal dry->evaporate distill Vacuum distillation evaporate->distill product product distill->product Pure Ethyl 2-methylbenzoate

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_reaction_check Reaction Conditions cluster_solutions Potential Solutions cluster_workup_check Workup & Purification cluster_workup_solutions Workup Optimization start Low Yield of this compound incomplete_conversion TLC shows significant starting material? start->incomplete_conversion temp_check Reaction temperature optimal? incomplete_conversion->temp_check Yes workup_loss Significant loss during extraction/purification? incomplete_conversion->workup_loss No catalyst_check Catalyst type and loading appropriate? temp_check->catalyst_check Yes increase_temp Increase temperature temp_check->increase_temp No increase_time Increase reaction time catalyst_check->increase_time Yes change_catalyst Optimize catalyst catalyst_check->change_catalyst No remove_water Use Dean-Stark trap increase_time->remove_water optimize_workup Optimize extraction and purification steps workup_loss->optimize_workup Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Removing unreacted starting material from Ethyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-methylbenzoate (B1238997) Purification

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting material from Ethyl 2-methylbenzoate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause Recommended Solution
Low Yield of this compound Incomplete reaction.The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, consider using a large excess of ethanol (B145695). Another strategy is to remove water as it forms, for example, by using a Dean-Stark apparatus.
Loss of product during work-up.Ensure the pH of the aqueous layer is basic (pH > 8) during the sodium bicarbonate wash to prevent the hydrolysis of the ester. Minimize the number of transfers and extractions to reduce mechanical losses.
Product Contaminated with 2-methylbenzoic acid Insufficient washing with base.Increase the volume or concentration of the sodium bicarbonate solution used for washing. Ensure vigorous mixing in the separatory funnel to maximize contact between the organic and aqueous layers. Check the pH of the aqueous layer after washing to ensure it is basic.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product Contaminated with Ethanol Incomplete removal of ethanol after reaction.If ethanol was used in large excess, it should be removed by distillation before the aqueous work-up. After extraction, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before final distillation.
Cloudy Appearance of the Final Product Presence of water.Ensure the organic layer is adequately dried before the final distillation. If the product is cloudy after distillation, it can be redissolved in a dry, low-boiling organic solvent, dried again with a drying agent, and the solvent carefully evaporated.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted 2-methylbenzoic acid from my this compound sample?

A1: The most common and effective method is a liquid-liquid extraction using a weak base. Unreacted 2-methylbenzoic acid, being acidic, will react with a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form its water-soluble sodium salt (sodium 2-methylbenzoate). The ester, this compound, is not reactive towards weak bases and will remain in the organic layer. This allows for a clean separation in a separatory funnel.

Q2: How can I remove the excess ethanol used in the esterification reaction?

A2: Excess ethanol can typically be removed by a few methods:

  • Washing with water: Ethanol has high solubility in water and can be removed from the organic layer by washing with water or brine in a separatory funnel.

  • Distillation: If a large excess of ethanol was used, a simple distillation can be performed before the aqueous work-up to remove the bulk of the ethanol.

Q3: What are the key differences in physical properties that allow for the separation of this compound from its starting materials?

A3: The separation relies on differences in both chemical properties (acidity) and physical properties (boiling point and solubility). The acidic nature of 2-methylbenzoic acid allows for its removal via an acid-base extraction. Subsequently, the significant difference in boiling points allows for the purification of this compound by distillation.

Data Presentation: Physical Properties of Compounds

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Solubility
This compoundC₁₀H₁₂O₂164.20227Sparingly soluble in water; soluble in organic solvents like ethanol and ether.[1][2]
2-Methylbenzoic AcidC₈H₈O₂136.15259Moderately soluble in water; soluble in ethanol and acetone.[3]
EthanolC₂H₆O46.0778.23Miscible with water and most organic solvents.[3]

Q4: How can I confirm the purity of my this compound sample after purification?

A4: Several analytical techniques can be used to assess the purity of your sample:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The presence of unreacted 2-methylbenzoic acid would be indicated by a broad singlet for the carboxylic acid proton (typically >10 ppm). The disappearance of this peak and the presence of the characteristic ethyl group signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) are indicative of a pure product.

    • ¹³C NMR: The carbonyl carbon of the ester appears around 167 ppm, while the carboxylic acid carbonyl is further downfield.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide their mass spectra for identification. A pure sample will show a single major peak corresponding to this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the product from impurities.[4]

Q5: What are potential side products in the Fischer esterification of 2-methylbenzoic acid with ethanol?

A5: While the Fischer esterification is generally a clean reaction, potential side products can include:

  • Diethyl ether: Formed by the acid-catalyzed dehydration of two ethanol molecules, especially at higher temperatures.

  • Polymers: Under very harsh acidic conditions, polymerization of starting materials or products could occur, though this is less common for this specific reaction. The quality of the starting materials is also important, as impurities in the ethanol or 2-methylbenzoic acid can lead to other side products.

Experimental Protocol: Purification of this compound

This protocol outlines a standard laboratory procedure for the removal of unreacted starting materials from a crude this compound sample produced by Fischer esterification.

1. Quenching and Initial Extraction: a. After the reaction is complete, allow the reaction mixture to cool to room temperature. b. Transfer the cooled mixture to a separatory funnel. c. Add an equal volume of deionized water and gently shake. Allow the layers to separate. d. Drain the lower aqueous layer.

2. Acid Wash (Removal of 2-methylbenzoic acid): a. To the organic layer remaining in the separatory funnel, add a saturated solution of sodium bicarbonate (NaHCO₃). Add the solution portion-wise to control the effervescence from the neutralization of the acid catalyst and unreacted 2-methylbenzoic acid. b. Gently swirl the funnel until the effervescence subsides, then stopper and shake, venting frequently. c. Allow the layers to separate and drain the lower aqueous layer. d. Repeat the wash with sodium bicarbonate solution until no more effervescence is observed. e. Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of dissolved water and help break any emulsions.

3. Drying the Organic Layer: a. Drain the organic layer into a clean, dry Erlenmeyer flask. b. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). c. Swirl the flask and let it stand until the liquid is clear.

4. Solvent Removal and Final Purification: a. Decant or filter the dried organic layer into a round-bottom flask suitable for distillation. b. If an organic solvent was used for extraction, remove it using a rotary evaporator. c. Purify the crude this compound by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at the literature value for this compound (approx. 227 °C at atmospheric pressure).

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the purification of this compound.

PurificationWorkflow cluster_0 Reaction Work-up cluster_1 Extraction cluster_2 Drying and Isolation cluster_3 Final Product CrudeProduct Crude this compound (contains 2-methylbenzoic acid, ethanol, acid catalyst) Quench Quench with Water CrudeProduct->Quench SeparatoryFunnel Separatory Funnel Quench->SeparatoryFunnel Transfer WashNaHCO3 Wash with NaHCO3 (aq) SeparatoryFunnel->WashNaHCO3 WashBrine Wash with Brine WashNaHCO3->WashBrine Drying Dry with Na2SO4 WashBrine->Drying Filtration Filter Drying->Filtration Distillation Distill Filtration->Distillation PureProduct Pure this compound Distillation->PureProduct

Caption: Purification workflow for this compound.

References

Troubleshooting phase separation issues in Ethyl 2-methylbenzoate workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-methylbenzoate (B1238997) Synthesis

This guide provides troubleshooting assistance for common issues encountered during the workup of Ethyl 2-methylbenzoate, with a focus on resolving phase separation problems.

Frequently Asked Questions (FAQs)

Q1: What causes the formation of an emulsion during the aqueous workup of my this compound reaction?

A1: Emulsion formation is a common issue when two immiscible liquids, like your organic solvent and the aqueous wash solution, are mixed too vigorously. An emulsion is a stable dispersion of fine droplets of one liquid within the other.[1] This stability is often enhanced by the presence of unreacted starting materials, byproducts, or residual acid catalysts that can act as surfactant-like molecules, bridging the interface between the organic and aqueous layers.

Q2: I've formed a persistent emulsion. What are the immediate steps I can take to break it?

A2: If an emulsion has formed, several techniques can be employed to resolve the layers:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own with time.[2][3]

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture.[2][4] This increases the ionic strength and polarity of the aqueous layer, which can force the separation of the organic components and break the emulsion.[1]

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it. You can also use a glass stirring rod to gently agitate the interface between the layers.

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning them is a highly effective method for forcing the layers to separate.[1][4][5]

  • Filtration: Filter the entire mixture through a pad of Celite or a plug of glass wool in a funnel. This can physically disrupt the emulsion.[1][2][4]

Q3: How can I prevent emulsions from forming in the first place?

A3: Prevention is often easier than treatment. Consider these proactive steps:

  • Gentle Mixing: Instead of vigorously shaking the separatory funnel, use a gentle swirling or inverting motion. This reduces the energy input that leads to emulsion formation while still allowing for extraction.[4]

  • Pre-emptive Salting: Use brine for your aqueous washes instead of plain deionized water. The increased ionic strength makes emulsion formation less favorable.[1][4]

  • Solvent Choice: Ensure you are using a sufficient volume of organic solvent. A very dilute organic layer can sometimes be more prone to emulsification.[2]

Q4: My organic layer is cloudy even after separation. What does this indicate?

A4: A cloudy organic layer typically indicates the presence of finely dispersed, suspended water. This is common after aqueous washes. Before evaporating the solvent, the organic layer must be treated with a drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove this residual water.[6][7] Add the drying agent, swirl the flask, and continue adding until some of the agent no longer clumps together and moves freely. Afterwards, the drying agent should be removed by gravity filtration.

Q5: During the sodium bicarbonate wash, I see a lot of foaming and pressure buildup. Is this normal?

A5: Yes, this is expected and requires caution. The sodium bicarbonate (a weak base) neutralizes the strong acid catalyst (e.g., sulfuric acid) and any unreacted 2-methylbenzoic acid.[6][8][9] This acid-base reaction produces carbon dioxide (CO₂) gas, which causes foaming and pressure buildup inside the separatory funnel.[6] To manage this, add the bicarbonate solution slowly, swirl the unstoppered funnel initially, and after stoppering, vent the funnel frequently by inverting it and opening the stopcock.[6]

Data Presentation

For a successful workup, understanding the properties of the substances involved is crucial.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compound C₁₀H₁₂O₂164.20220-221~1.032Poorly soluble
2-Methylbenzoic AcidC₈H₈O₂136.15259~1.028Slightly soluble
EthanolC₂H₅OH46.0778.4~0.789Miscible
Diethyl Ether(C₂H₅)₂O74.1234.6~0.713Slightly soluble (6.9 g/100 mL)
Ethyl AcetateC₄H₈O₂88.1177.1~0.902Soluble (8.3 g/100 mL)
DichloromethaneCH₂Cl₂84.9339.6~1.326Slightly soluble (1.3 g/100 mL)

Data sourced from various chemical databases.[10][11][12][13][14]

Experimental Protocols

General Protocol for Fischer Esterification and Workup of this compound

This protocol outlines a standard procedure. Quantities may be scaled as needed.

  • Reaction Setup: In a round-bottomed flask, combine 2-methylbenzoic acid, a 4- to 5-fold molar excess of absolute ethanol, and a catalytic amount (approx. 5% of the acid's mass) of concentrated sulfuric acid.

  • Reflux: Add a boiling chip, attach a reflux condenser, and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reflux time is 1-2 hours.[9]

  • Cooling and Dilution: Once the reaction is complete, cool the flask to room temperature. Transfer the cooled mixture to a separatory funnel containing deionized water (approx. 2-3 times the volume of the reaction mixture).

  • Extraction: Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, approx. 1.5-2 times the volume of the reaction mixture) to the separatory funnel to extract the product.[9][15]

  • Aqueous Wash I (Water): Stopper the funnel, invert it, and vent. Gently shake or swirl the funnel to mix the layers.[4] Allow the layers to separate and drain the lower aqueous layer.

  • Aqueous Wash II (Neutralization): Add a saturated solution of sodium bicarbonate (NaHCO₃) to the funnel in portions. Swirl gently at first with the stopper removed to allow for the release of CO₂ gas.[6] Once the initial vigorous bubbling has subsided, stopper the funnel and shake gently, venting frequently.[6] Drain the aqueous layer and test it with pH paper to ensure it is neutral or slightly basic. Repeat the wash if necessary.

  • Aqueous Wash III (Brine): Wash the organic layer with a saturated solution of sodium chloride (brine).[6][9] This step helps to remove the bulk of the dissolved water from the organic phase and aids in preventing emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent like Na₂SO₄ or MgSO₄ and swirl.[7][9] The organic solution should become clear.

  • Isolation: Filter the dried organic solution by gravity into a clean, pre-weighed round-bottomed flask to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation if required.[7]

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting phase separation issues during the workup.

G cluster_0 start Workup Initiated: Organic & Aqueous Layers Mixed emulsion Emulsion Forms or Poor Separation Occurs start->emulsion patience Let stand for 15-30 mins emulsion->patience  Initial Step separated1 Layers Separate? patience->separated1 salt Add Saturated Brine (NaCl) or Solid NaCl separated1->salt No success Phase Separation Successful: Proceed with Workup separated1->success Yes separated2 Layers Separate? salt->separated2 filter Filter through Celite or Glass Wool separated2->filter No separated2->success Yes separated3 Layers Separate? filter->separated3 centrifuge Centrifuge the Mixture separated3->centrifuge No separated3->success Yes centrifuge->success failure Consult Supervisor: Consider alternative workup or solvent system

Caption: Troubleshooting workflow for resolving phase separation issues.

References

Technical Support Center: Ethyl 2-methylbenzoate Storage and Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Ethyl 2-methylbenzoate (B1238997) during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Troubleshooting Guide: Signs of Hydrolysis and Immediate Actions

Issue Possible Cause Recommended Action
Change in Odor Hydrolysis has occurred, releasing 2-methylbenzoic acid and ethanol, which can alter the characteristic odor of the ester.1. Immediately move the sample to a desiccator with fresh desiccant. 2. Analyze a small aliquot of the sample via HPLC to quantify the extent of hydrolysis. 3. If hydrolysis is significant, consider purifying the remaining sample by distillation if the quantity and purity requirements allow.
Appearance of Crystalline Precipitate 2-methylbenzoic acid, a solid at room temperature, may precipitate out of the liquid ester as it forms.1. Do not use the sample directly. 2. Separate the liquid and solid phases for individual analysis to confirm their identities. 3. Review storage conditions and implement corrective actions.
Shift in pH of Aqueous Extractions If the ester is used in or extracted into an aqueous solution, hydrolysis will release 2-methylbenzoic acid, lowering the pH.1. Measure the pH of the aqueous phase. 2. Neutralize the solution if required for your experimental procedure. 3. Take measures to prevent further hydrolysis by controlling temperature and pH.
Inconsistent Experimental Results The presence of hydrolysis products (2-methylbenzoic acid and ethanol) can interfere with reactions or analytical measurements.1. Re-evaluate your storage and handling procedures. 2. Use a freshly opened or purified batch of Ethyl 2-methylbenzoate for critical experiments. 3. Incorporate routine purity checks into your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis during storage?

A1: The primary cause of hydrolysis is exposure to moisture. Water molecules can attack the ester bond, leading to its cleavage into 2-methylbenzoic acid and ethanol. This reaction can be catalyzed by both acidic and basic conditions.[1][2]

Q2: What are the ideal storage conditions to prevent hydrolysis?

A2: To minimize hydrolysis, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress. For long-term storage, using a desiccator or storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3]

Q3: How does temperature affect the rate of hydrolysis?

Q4: Can the type of storage container impact the stability of this compound?

A4: Yes, the container material can be a factor. It is best to use chemically inert containers, such as amber glass bottles with tight-fitting caps. Avoid plastic containers that may be permeable to moisture or could potentially leach impurities into the sample.

Q5: I suspect my sample of this compound has started to hydrolyze. How can I confirm this?

A5: The most reliable way to confirm and quantify hydrolysis is by using High-Performance Liquid Chromatography (HPLC). This technique can separate and quantify the amounts of this compound and its primary hydrolysis product, 2-methylbenzoic acid.

Q6: Are there any chemical additives that can prevent hydrolysis?

A6: While not common for the storage of a pure chemical like this compound, in formulated products, hydrolysis can be mitigated by controlling the pH with buffers or by adding stabilizers. However, for laboratory storage of the pure compound, the focus should be on minimizing exposure to water.

Quantitative Data on Ester Hydrolysis

While specific kinetic data for the hydrolysis of this compound is limited in publicly available literature, the following table provides data for the closely related compound, ethyl benzoate (B1203000), and comparative data for other benzoates to illustrate the effects of substituents on the rate of alkaline hydrolysis. This data can be used as a qualitative guide to understand the stability of this compound.

Table 1: Comparative Alkaline Hydrolysis Rates of Substituted Ethyl Benzoates

Compound Substituent Position Relative Hydrolysis Rate Constant (k) Half-life (t½) in minutes (at 37°C)
Ethyl benzoateUnsubstitutedReference14
Ethyl 2-bromobenzoateorthoSlower than para isomer15
Ethyl 3-bromobenzoatemetaSlower than unsubstituted25
Ethyl 4-bromobenzoateparaFaster than unsubstituted12

Data is for alkaline hydrolysis and is intended for comparative purposes to show the electronic effects of substituents. The ortho-methyl group in this compound is expected to have both electronic and steric effects on the hydrolysis rate.[1]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.[4][7][8][9][10]

1. Materials and Equipment:

  • This compound (high purity)

  • Controlled temperature and humidity stability chambers

  • Amber glass vials with PTFE-lined caps

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

2. Procedure:

  • Sample Preparation: Aliquot approximately 1 mL of high-purity this compound into several amber glass vials.

  • Initial Analysis (Time Zero): Analyze three of the prepared samples immediately using the HPLC method described in Protocol 2 to establish the initial purity and concentration.

  • Storage Conditions: Place the remaining vials in stability chambers under the following conditions:

    • Condition 1 (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH

    • Condition 2 (Intermediate): 30°C ± 2°C / 65% RH ± 5% RH

    • Condition 3 (Long-term): 25°C ± 2°C / 60% RH ± 5% RH

  • Time Points for Analysis: Withdraw and analyze samples from each condition at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples in triplicate using the HPLC method in Protocol 2 to determine the concentration of this compound and the formation of 2-methylbenzoic acid.

  • Data Evaluation: Plot the concentration of this compound against time for each storage condition. Calculate the degradation rate constant (k) from the slope of the line. Use the Arrhenius equation to estimate the shelf-life at the recommended long-term storage condition.

Protocol 2: HPLC Method for Quantification of this compound and 2-Methylbenzoic Acid

This protocol provides a method for the simultaneous determination of this compound and its primary hydrolysis product, 2-methylbenzoic acid.[11][12][13]

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • 2-Methylbenzoic acid reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid or Formic acid (for mobile phase acidification)

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound and 2-methylbenzoic acid reference standards in 100 mL of acetonitrile in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover a suitable concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the this compound sample from the stability study with the mobile phase to a concentration within the calibration range.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve for both this compound and 2-methylbenzoic acid.

  • Inject the prepared samples from the stability study.

  • Quantify the amount of this compound and 2-methylbenzoic acid in the samples by comparing their peak areas to the respective calibration curves.

Visualizing the Hydrolysis Prevention Workflow

The following diagram illustrates the logical workflow for preventing the hydrolysis of this compound during storage.

Hydrolysis_Prevention_Workflow Workflow for Preventing this compound Hydrolysis cluster_storage Storage Conditions cluster_packaging Packaging cluster_atmosphere Atmosphere Control cluster_monitoring Monitoring and Quality Control storage_temp Cool Temperature (e.g., 2-8°C) visual_inspection Visual Inspection (Clarity, Color) storage_temp->visual_inspection storage_moisture Low Humidity desiccant Use of Desiccant (e.g., Silica Gel) storage_moisture->desiccant storage_moisture->visual_inspection storage_light Dark Environment storage_light->visual_inspection container Inert Container (Amber Glass) container->visual_inspection seal Airtight Seal (PTFE-lined cap) inert_gas Inert Atmosphere (Nitrogen/Argon) seal->inert_gas seal->visual_inspection desiccant->visual_inspection inert_gas->visual_inspection analytical_testing Analytical Testing (e.g., HPLC for purity) visual_inspection->analytical_testing stable_product Stable this compound analytical_testing->stable_product start This compound (Fresh Stock) start->storage_temp start->storage_moisture start->storage_light start->container start->seal

Caption: A logical workflow for the proper storage of this compound.

References

Minimizing by-product formation in Ethyl 2-methylbenzoate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-methylbenzoate (B1238997). The following sections address common issues related to by-product formation and offer solutions to optimize reaction outcomes.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of ethyl 2-methylbenzoate via Fischer esterification.

Q1: My reaction yield is low, and I have a significant amount of unreacted 2-methylbenzoic acid. What are the likely causes and how can I improve the conversion?

A1: Low conversion in Fischer esterification is a common issue, primarily due to the reversible nature of the reaction. The equilibrium between reactants (2-methylbenzoic acid and ethanol) and products (this compound and water) can favor the starting materials if not properly managed.

Possible Causes:

  • Insufficient Catalyst: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol (B145695). An inadequate amount of catalyst will result in a slow or incomplete reaction.

  • Presence of Water: Water is a by-product of the reaction. Its accumulation can shift the equilibrium back towards the reactants, thereby reducing the yield of the ester.[1][2][3][4]

  • Suboptimal Reaction Temperature: The reaction may not have been heated sufficiently or for a long enough duration to reach equilibrium.

  • Steric Hindrance: The methyl group in the ortho position of 2-methylbenzoic acid can sterically hinder the approach of the ethanol molecule, slowing down the reaction rate compared to unsubstituted benzoic acid. This is often referred to as the "ortho effect."

Solutions:

  • Increase Catalyst Concentration: Ensure you are using a sufficient amount of acid catalyst. Typically, a catalytic amount (1-5 mol%) is used.

  • Use Excess Ethanol: Employing a large excess of ethanol can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[1][4] Often, ethanol can be used as the solvent for the reaction.

  • Remove Water: The removal of water as it is formed is a highly effective method to drive the reaction to completion. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove the water-toluene azeotrope.

    • Using a Dehydrating Agent: Adding molecular sieves to the reaction mixture to absorb the water produced.

  • Optimize Reaction Conditions: Increase the reaction temperature (reflux) and/or extend the reaction time to ensure the reaction reaches equilibrium. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Q2: I have identified a significant by-product with a lower boiling point than my desired product. What is it likely to be and how can I prevent its formation?

A2: A common low-boiling by-product in acid-catalyzed reactions with excess ethanol is diethyl ether .

Formation Mechanism:

Under acidic conditions and at elevated temperatures, ethanol can undergo acid-catalyzed dehydration to form diethyl ether.

Prevention Strategies:

  • Control Reaction Temperature: Avoid excessively high temperatures that favor the dehydration of ethanol. Maintain a gentle reflux.

  • Use a Milder Catalyst: While strong acids like sulfuric acid are effective, they can also promote side reactions. Consider using a milder acid catalyst, such as p-toluenesulfonic acid.

  • Optimize Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.

Q3: My final product is contaminated with a high-boiling impurity. What could this be?

A3: A high-boiling impurity could be unreacted 2-methylbenzoic acid, which has a higher boiling point than this compound. Another possibility, though less common under standard Fischer esterification conditions, is the formation of self-condensation products or other side reactions involving the aromatic ring, especially at very high temperatures or with certain catalysts.

Identification and Removal:

  • Purification: The most effective way to remove unreacted 2-methylbenzoic acid is through an aqueous workup. Washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, will convert the acidic starting material into its water-soluble sodium salt, which can then be separated in the aqueous layer.[5] Subsequent distillation of the organic layer should yield pure this compound.

Frequently Asked Questions (FAQs)

Q4: What is the typical reaction mechanism for the Fischer esterification of 2-methylbenzoic acid with ethanol?

A4: The reaction proceeds through a series of protonation and nucleophilic attack steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 2-methylbenzoic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by ethanol: The oxygen atom of ethanol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (2-methylbenzoic acid and, if visible, ethanol). As the reaction progresses, the spot corresponding to the starting acid will diminish, and a new spot for the ester product will appear and intensify.

Q6: What are the ideal reaction conditions for minimizing by-products?

A6: The ideal conditions will depend on the specific scale and equipment. However, a good starting point is to use a large excess of ethanol as the solvent, a catalytic amount of p-toluenesulfonic acid, and to reflux the mixture with a Dean-Stark trap to remove water. This combination drives the equilibrium towards the product while minimizing side reactions like ether formation.

Data Presentation

ParameterCondition ACondition BCondition CCondition D
Molar Ratio (Acid:Ethanol) 1:31:101:101:5
Catalyst H₂SO₄ (5 mol%)H₂SO₄ (5 mol%)p-TsOH (2 mol%)H₂SO₄ (5 mol%)
Water Removal NoNoYes (Dean-Stark)No
Temperature RefluxRefluxRefluxHigh Reflux
Reaction Time 6 hours6 hours6 hours6 hours
Expected Yield of this compound ModerateHighVery HighHigh
Relative Amount of Unreacted 2-methylbenzoic acid HighModerateLowModerate
Relative Amount of Diethyl Ether LowModerateLowHigh

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 2-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbenzoic acid and a 5 to 10-fold molar excess of anhydrous ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirred mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts.

  • Workup - Neutralization and Washing:

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove any unreacted 2-methylbenzoic acid and the acid catalyst. Be cautious as CO₂ gas will be evolved.

    • Wash the organic layer with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.

  • Purification:

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Visualizations

Reaction Pathway and By-product Formation

Reaction_Pathway cluster_ethanol_side_reaction Ethanol Side Reaction Reactants 2-Methylbenzoic Acid + Ethanol Product This compound + Water Reactants->Product Fischer Esterification (H+ catalyst, heat) Byproduct1 Unreacted Starting Materials Reactants->Byproduct1 Incomplete Reaction Byproduct2 Diethyl Ether Ethanol Ethanol Ethanol->Byproduct2 Acid-catalyzed dehydration

Caption: Main reaction pathway for this compound synthesis and potential side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Conversion Check for Unreacted 2-Methylbenzoic Acid (TLC/NMR) Start->Check_Conversion High_Acid High Amount of Unreacted Acid Check_Conversion->High_Acid Yes Low_Acid Low Amount of Unreacted Acid Check_Conversion->Low_Acid No Action1 Increase Ethanol Excess OR Remove Water (Dean-Stark) High_Acid->Action1 Action2 Increase Catalyst Amount OR Increase Reaction Time/Temp High_Acid->Action2 Check_Byproducts Analyze for By-products (e.g., Diethyl Ether) Low_Acid->Check_Byproducts End Optimized Yield Action1->End Action2->End Ether_Present Diethyl Ether Detected Check_Byproducts->Ether_Present Yes No_Major_Byproduct No Major By-products Check_Byproducts->No_Major_Byproduct No Action3 Lower Reaction Temperature Ether_Present->Action3 Action4 Review Purification Process (e.g., extraction, distillation) No_Major_Byproduct->Action4 Action3->End Action4->End

Caption: A logical workflow for troubleshooting and optimizing the yield of this compound.

References

Technical Support Center: Industrial Synthesis of Ethyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Ethyl 2-methylbenzoate (B1238997). It includes frequently asked questions and detailed troubleshooting guides to address common issues encountered during industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing Ethyl 2-methylbenzoate? A1: The primary industrial route for producing this compound is the Fischer-Speier esterification. This method involves the reaction of o-toluic acid (2-methylbenzoic acid) with ethanol (B145695) in the presence of a strong acid catalyst.[1][2][3] It is a well-established, reversible reaction that requires specific conditions to achieve high yields.[1][4]

Q2: My reaction yield is consistently low. What is the most likely cause? A2: Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[5][6] Water is produced as a byproduct, and its accumulation in the reaction mixture can shift the equilibrium back towards the reactants (o-toluic acid and ethanol), thereby reducing the net formation of the desired ester.[5][7]

Q3: How can the reaction equilibrium be shifted to maximize the yield of this compound? A3: To drive the reaction toward the product side and enhance yield, Le Châtelier's principle is applied. The two most effective industrial strategies are:

  • Use of an Excess Reagent: Employing a large excess of one reactant, typically the less expensive one (ethanol), shifts the equilibrium towards the formation of the ester.[1][7][8] A study noted that using a 10-fold excess of alcohol can increase yields to as high as 97%.[7]

  • Removal of Water: Continuously removing water as it is formed is a crucial step to prevent the reverse reaction.[1][2][6] This is commonly achieved at an industrial scale using a Dean-Stark apparatus or azeotropic distillation.[2][6]

Q4: What are the recommended catalysts for this process, and what are their industrial trade-offs? A4: Strong Brønsted acids are the conventional catalysts.[2]

  • Sulfuric Acid (H₂SO₄): Highly effective and widely used.[1][9] However, it is highly corrosive to standard equipment and can lead to the formation of byproducts through oxidation and dehydration.[3] It also generates significant acidic waste, posing environmental and disposal challenges.[3]

  • p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is also an effective catalyst.[2][6] It is considered less corrosive than sulfuric acid but shares similar challenges regarding separation and waste.

  • Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites): These offer the significant advantage of being easily separable from the reaction mixture, simplifying purification and reducing acidic waste.[1] However, they may exhibit lower catalytic activity compared to homogenous catalysts like sulfuric acid.

Q5: What are the critical safety precautions for the industrial-scale synthesis of this compound? A5: Key safety considerations include:

  • Flammability: Ethanol is flammable, and the reaction is typically heated. The process area must be well-ventilated, and all equipment should be properly grounded to prevent static discharge. Keep away from heat, sparks, and open flames.[10][11][12][13]

  • Corrosivity: The use of strong acid catalysts like sulfuric acid requires reactors and equipment made of corrosion-resistant materials.

  • Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including safety goggles, chemical-resistant gloves, and protective clothing to avoid contact with corrosive acids and organic chemicals.[6][13][14]

  • Handling: Handle chemicals in a well-ventilated area or under a fume hood to avoid inhaling vapors.[13][14]

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up and production of this compound.

Problem Possible Cause Recommended Action
1. Low or Stalled Conversion Rate Insufficient Catalyst Activity: The catalyst may be of low purity, deactivated, or used in an insufficient amount.[5]Verify the quality and concentration of the acid catalyst. If using a solid acid catalyst, check for deactivation and consider regeneration or replacement. A modest increase in catalyst loading may improve the rate.
Suboptimal Reaction Temperature: The temperature may be too low to overcome the reaction's activation energy barrier efficiently.[5][6]Ensure the reaction mixture is heated to a steady reflux.[6] Monitor internal reactor temperature to confirm it aligns with the boiling point of the solvent/reagent mixture.
Inefficient Water Removal: Accumulation of water is driving the equilibrium backward.[5][6]Verify the proper functioning of the water removal system (e.g., Dean-Stark trap). Ensure cooling water flow to the condenser is optimal for efficient azeotropic distillation.
Poor Mixing: In large reactors, inadequate agitation can create localized temperature and concentration gradients, hindering the reaction rate.[6]Increase the agitation speed to ensure the mixture is homogeneous. For large-scale reactors, confirm that the impeller design and power are sufficient for the vessel's volume and viscosity of the mixture.
2. Significant Byproduct Formation Reaction Temperature Too High: Excessively high temperatures can promote side reactions, such as the dehydration of ethanol to form diethyl ether or charring.[6]Optimize the reaction temperature. It should be high enough for a reasonable reaction rate but not so high that it encourages byproduct formation. Maintain a controlled reflux.
Excessive Catalyst Concentration: Too much strong acid can catalyze undesirable side reactions.Reduce the catalyst loading to the minimum effective amount. The ideal concentration provides a good reaction rate without significant byproduct formation.
3. Difficulties in Product Purification Incomplete Catalyst Neutralization: Residual acid in the crude product can cause degradation or hydrolysis of the ester during distillation.Before distillation, ensure the reaction mixture is thoroughly washed with a basic solution (e.g., sodium carbonate) until the aqueous layer is no longer acidic.[4][15]
Emulsion Formation During Workup: Vigorous mixing of organic and aqueous layers, especially after saponification, can lead to stable emulsions that are difficult to separate.Add brine (saturated NaCl solution) to the wash water to increase the ionic strength of the aqueous phase, which helps break emulsions.[6][8] Allow adequate settling time for the layers to separate cleanly.
Inefficient Final Distillation: Close-boiling impurities or unreacted starting materials are co-distilling with the product.Optimize the purification step, which is typically fractional distillation under vacuum.[6][9] Ensure the distillation column has a sufficient number of theoretical plates and that the reflux ratio is optimized for the required separation.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
o-Toluic AcidC₈H₈O₂136.15258-2601.062
EthanolC₂H₆O46.0778.370.789
This compoundC₁₀H₁₂O₂164.20220-221[16][17]1.032[16][17]

Table 2: Typical Industrial Reaction Parameters for Fischer Esterification

ParameterTypical Value / ConditionPurpose
Reactant Ratio 1:3 to 1:10 (o-Toluic Acid : Ethanol)Use excess ethanol to shift equilibrium towards product formation.[7]
Catalyst Conc. H₂SO₄ or p-TsOHTo increase the rate of reaction.[1][6]
Catalyst Loading 0.5 - 2% (by weight of carboxylic acid)To provide sufficient catalytic activity without excessive side reactions.
Temperature Reflux (~80-120 °C)To provide activation energy and facilitate azeotropic water removal.[1][6]
Pressure AtmosphericStandard condition for reflux and water removal with a Dean-Stark trap.
Reaction Time 4 - 12 hoursVaries based on scale, temperature, and catalyst efficiency. Monitor for completion.[18]
Monitoring GC, TLC, or Acid Value TitrationTo track the disappearance of o-toluic acid and determine reaction endpoint.[6][18]

Experimental Protocols & Visualizations

Detailed Experimental Protocol: Industrial Scale Synthesis
  • Reactor Charging: In a suitable corrosion-resistant reactor equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, charge o-toluic acid and an excess of absolute ethanol (e.g., 5 molar equivalents).[6]

  • Catalyst Addition: Begin agitation. Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid, 1% w/w relative to the o-toluic acid) to the mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux.[6] Water will begin to collect in the Dean-Stark trap as an azeotrope with ethanol. Continue refluxing while continuously removing the separated water layer.

  • Monitoring: Monitor the reaction's progress periodically by taking samples and analyzing them for the remaining o-toluic acid content (e.g., via titration to determine the acid value).[6] The reaction is considered complete when the acid value stabilizes at a low level.

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separate vessel for work-up.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate or sodium carbonate with stirring to neutralize the acid catalyst.[4] Continue addition until CO₂ evolution ceases and the pH of the aqueous layer is neutral or slightly basic.

  • Phase Separation: Stop agitation and allow the layers to separate. The upper organic layer contains the crude this compound. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then a brine solution to remove residual salts and water-soluble impurities.[8] Separate the aqueous layer after each wash.

  • Drying: Dry the crude organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, followed by filtration.

  • Purification: Purify the crude ester by vacuum distillation to remove excess ethanol and any high-boiling impurities, yielding pure this compound.[9]

Visualizations

G cluster_input Raw Materials cluster_process Synthesis & Work-up cluster_output Purification & Final Product RM1 o-Toluic Acid P1 1. Reactor Charging RM1->P1 RM2 Ethanol (Excess) RM2->P1 RM3 Acid Catalyst RM3->P1 P2 2. Esterification Reaction (Reflux & Water Removal) P1->P2 P3 3. Neutralization (Base Wash) P2->P3 Crude Product W1 Water Removed P2->W1 P4 4. Phase Separation P3->P4 P5 5. Drying P4->P5 Organic Layer W2 Aqueous Waste P4->W2 P6 6. Vacuum Distillation P5->P6 FP Pure Ethyl 2-methylbenzoate P6->FP W3 Distillation Residue P6->W3

Caption: Industrial workflow for the synthesis of this compound.

G Problem Problem: Low Reaction Yield Cause1 Cause: Equilibrium Shifted to Reactants Problem->Cause1 Cause2 Cause: Slow Reaction Rate Problem->Cause2 Cause3 Cause: Product Loss During Work-up Problem->Cause3 Solution1a Solution: Increase Ethanol Excess Cause1->Solution1a Solution1b Solution: Improve Water Removal (Check Dean-Stark) Cause1->Solution1b Solution2a Solution: Increase Temperature to Full Reflux Cause2->Solution2a Solution2b Solution: Check Catalyst Activity/Loading Cause2->Solution2b Solution3a Solution: Use Brine Wash to Break Emulsions Cause3->Solution3a Solution3b Solution: Ensure Complete Phase Separation Cause3->Solution3b

Caption: Troubleshooting logic diagram for addressing low reaction yield.

References

Technical Support Center: Overcoming Poor Mixing in Large-Scale Ethyl 2-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for large-scale Ethyl 2-methylbenzoate (B1238997) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions, with a specific focus on challenges related to mixing.

Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve common issues encountered during the scale-up of Ethyl 2-methylbenzoate synthesis.

Issue 1: Low Yield and Incomplete Conversion

Symptom: The reaction consistently results in a low yield of this compound, with significant amounts of unreacted 2-methylbenzoic acid and ethanol (B145695) remaining.

Potential Cause: Poor mass transfer between the immiscible reactants (if a solvent is used where reactants are not fully soluble) or localized temperature gradients are hindering the reaction rate and preventing it from reaching completion. Inadequate mixing may also fail to effectively disperse the catalyst throughout the reaction medium.

Troubleshooting Protocol:

  • Visual Inspection (if possible): If the reactor has a viewing port, visually inspect the mixing during operation. Look for stagnant zones, vortex formation, or stratification of reactants.

  • Impeller Speed Optimization:

    • Begin with the current impeller speed and take a sample for analysis (GC or HPLC) to determine the initial conversion.

    • Increase the impeller speed by 10-15% and allow the reaction to run for a set period. Take another sample for analysis.

    • Continue this incremental increase, taking samples at each step, until you observe a plateau in the conversion rate. Operating above this speed may introduce excessive shear or unnecessary energy consumption. Be aware that excessively high speeds can sometimes be detrimental.[1]

  • Baffle Assessment:

    • If the reactor is unbaffled, significant vortexing can occur, leading to poor top-to-bottom mixing.[2] Consider installing baffles to disrupt the swirling motion and improve mixing efficiency.

    • If baffles are present, ensure they are appropriately sized and positioned for the vessel geometry.

  • Feed Location and Rate:

    • If reactants are added sequentially, the addition point can be critical. Adding a reactant directly into a region of high mixing intensity (e.g., near the impeller) can improve its initial dispersion.

    • Consider slowing down the addition rate of the limiting reagent to allow for better incorporation into the reaction mixture.

  • Consider Advanced Modeling: For persistent issues, Computational Fluid Dynamics (CFD) can be a powerful tool to simulate the fluid dynamics within the reactor and identify areas of poor mixing without the need for extensive experimentation.[3]

Issue 2: High Levels of Impurities and Side Products

Symptom: The final product is contaminated with significant levels of impurities, such as byproducts from side reactions.

Potential Cause: Poor heat transfer due to inadequate mixing can create localized hot spots, leading to thermal degradation of reactants or products, or promoting undesirable side reactions.[4]

Troubleshooting Protocol:

  • Temperature Monitoring:

    • Use multiple temperature probes at different locations within the reactor (if possible) to map the temperature distribution. Significant variations indicate poor heat transfer.

    • Correlate temperature fluctuations with mixing parameters.

  • Impeller Type Evaluation:

    • The choice of impeller significantly impacts flow patterns and shear rates. For esterification, a balance of good bulk mixing and sufficient shear is often required.

    • Axial flow impellers (e.g., pitched blade turbines, hydrofoils) are generally good for bulk blending and homogenization.[2]

    • Radial flow impellers (e.g., Rushton turbines) provide high shear, which can be beneficial for dispersing immiscible liquids.

    • If high viscosity is an issue, consider close-clearance impellers like anchor or helical ribbon impellers.[5]

  • Process Analytical Technology (PAT) Implementation:

    • Employ in-situ monitoring techniques such as Raman or mid-IR spectroscopy to track the concentration of reactants, products, and key impurities in real-time. This can provide valuable insights into how mixing parameters affect the reaction kinetics and impurity formation.

Frequently Asked Questions (FAQs)

Q1: At what point during scale-up do mixing problems typically become apparent?

A1: Mixing problems often become significant when moving from laboratory-scale glassware with magnetic stirring to pilot-plant or production-scale reactors with mechanical agitation.[6] The change in vessel geometry, volume, and agitation method can lead to dramatic differences in mixing efficiency. It is crucial to evaluate the impact of mixing parameters even at the small scale to anticipate and mitigate these issues.[4][7]

Q2: How does the choice of impeller affect my this compound reaction?

A2: The impeller type dictates the flow pattern and energy dissipation in the reactor, which in turn affects mass and heat transfer.[3]

  • Axial flow impellers (e.g., pitched blade turbine, hydrofoil) are efficient for bulk blending and suspending solids, promoting top-to-bottom turnover.

  • Radial flow impellers (e.g., Rushton turbine) generate high shear, which is effective for dispersing immiscible liquids and breaking up droplets.

  • Close-clearance impellers (e.g., anchor, helical ribbon) are suitable for high-viscosity applications where wall scraping is necessary to ensure good heat transfer and prevent stagnation.[5]

Q3: Can increasing the impeller speed always solve poor mixing?

A3: Not necessarily. While increasing the impeller speed generally improves mixing, there is a point of diminishing returns. Excessively high speeds can lead to a number of issues, including:

  • Increased power consumption without a proportional increase in reaction performance.

  • Excessive shear , which could potentially degrade sensitive molecules.

  • Gas entrainment from the headspace, which may be undesirable.

  • In some cases, very high speeds can lead to localized phenomena that do not translate to better bulk mixing.[1]

Q4: What is the role of baffles in a stirred tank reactor?

A4: Baffles are vertical plates mounted on the reactor wall that are essential for efficient mixing in turbulent flow regimes. They disrupt the circular flow pattern created by the impeller, preventing vortex formation and promoting top-to-bottom mixing. This leads to a more uniform distribution of reactants, catalyst, and temperature throughout the reactor.

Q5: How can I drive the Fischer esterification equilibrium towards the product side to improve yield?

A5: Fischer esterification is a reversible reaction.[5][8] To improve the yield of this compound, you can:

  • Use an excess of one reactant: Typically, the less expensive reactant (often the alcohol) is used in excess to shift the equilibrium towards the products.[8]

  • Remove water as it is formed: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus, molecular sieves, or pervaporation.[5][8]

Data Presentation

Table 1: Comparison of Impeller Performance Characteristics

Impeller TypePrimary Flow PatternTypical Power Number (Np)Typical Flow Number (Nq)Primary Application
Rushton TurbineRadial~5.0~0.7Gas dispersion, high shear applications
Pitched Blade Turbine (45°)Axial~1.3~0.8Blending, solid suspension
HydrofoilAxial~0.3~0.6Low shear blending, solid suspension
AnchorTangential~0.3 - 1.0-High viscosity blending, heat transfer
Helical RibbonAxial & Radial~0.2 - 0.5-High viscosity blending, viscous reaction

Note: Power and Flow numbers are dimensionless and can vary with specific geometry and Reynolds number.

Table 2: Effect of Impeller Speed on FAME Yield in a Transesterification Reaction (Analogous to Esterification)

Impeller TypeImpeller Speed (rpm)Impeller Bottom Clearance (mm)BafflingOptimum Yield (%)
Rushton65030Unbaffled89 - 94
Elephant Ear70025Baffled89 - 94

Data adapted from a study on waste cooking oil transesterification, which is also a mass-transfer-limited reaction.[7] This illustrates that an optimal impeller speed exists and that reactor configuration (baffling) is a critical parameter.

Experimental Protocols

Protocol 1: Determination of Minimum Agitation Speed for Complete Liquid-Liquid Dispersion

This protocol provides a method to determine the minimum impeller speed required to achieve a complete and uniform dispersion of two immiscible liquids.

  • Preparation:

    • Charge the reactor with the two immiscible liquids at the desired ratio.

    • Set the initial impeller speed to a low value where two distinct layers are clearly visible.

  • Procedure:

    • Start the agitator and gradually increase the speed in small increments (e.g., 50 rpm).

    • After each increase, allow the system to stabilize for a few minutes.

    • Visually observe the degree of dispersion. The minimum agitation speed is reached when the entire volume of the dispersed phase is broken into droplets and distributed throughout the continuous phase, with no distinct layer of the dispersed phase remaining at the bottom or top of the reactor.

    • For opaque systems, a sampling method can be used. Take samples from different locations in the reactor at various speeds and analyze the composition. The minimum agitation speed corresponds to the point where the composition becomes uniform throughout the vessel.[9]

  • Data Recording:

    • Record the impeller speed (in rpm) at which complete dispersion is achieved.

    • Note any observations about the droplet size and distribution.

Mandatory Visualizations

experimental_workflow cluster_problem_identification Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution start Low Yield / High Impurities visual_inspection Visual Inspection of Mixing start->visual_inspection speed_optimization Impeller Speed Optimization visual_inspection->speed_optimization If inconclusive baffle_assessment Baffle Assessment speed_optimization->baffle_assessment feed_strategy Feed Location & Rate Review baffle_assessment->feed_strategy temp_monitoring Temperature Profile Monitoring feed_strategy->temp_monitoring pat Implement PAT temp_monitoring->pat For advanced analysis optimized_process Optimized Process temp_monitoring->optimized_process pat->optimized_process

Caption: Troubleshooting workflow for poor mixing in large-scale reactions.

signaling_pathway cluster_inputs Input Parameters cluster_physical_effects Physical Effects cluster_transfer_processes Transfer Processes cluster_outcomes Reaction Outcomes impeller_type Impeller Type flow_pattern Flow Pattern impeller_type->flow_pattern shear_rate Shear Rate impeller_type->shear_rate impeller_speed Impeller Speed impeller_speed->shear_rate power_consumption Power Consumption impeller_speed->power_consumption baffles Baffles baffles->flow_pattern mass_transfer Mass Transfer flow_pattern->mass_transfer heat_transfer Heat Transfer flow_pattern->heat_transfer shear_rate->mass_transfer yield Yield mass_transfer->yield reaction_time Reaction Time mass_transfer->reaction_time heat_transfer->yield purity Purity heat_transfer->purity

Caption: Logical relationships between mixing parameters and reaction outcomes.

References

Validation & Comparative

A Comparative Olfactory Guide: Ethyl 2-Methylbenzoate Versus Other Benzoate Esters in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of ethyl 2-methylbenzoate (B1238997) and other commonly used benzoate (B1203000) esters in fragrance applications, supported by physicochemical data and experimental protocols.

In the intricate world of fragrance chemistry, benzoate esters represent a versatile class of aromatic compounds prized for their sweet, floral, and fruity scent profiles. This guide provides a detailed comparison of ethyl 2-methylbenzoate against other key benzoate esters—methyl benzoate, ethyl benzoate, and benzyl (B1604629) benzoate—to inform their application in fragrance formulations. The selection of a specific ester can significantly impact a fragrance's top, middle, and base notes, as well as its overall longevity and character.

Olfactory and Physicochemical Properties: A Side-by-Side Comparison

The performance of a fragrance ingredient is intrinsically linked to its physical and chemical properties. Factors such as molecular weight, boiling point, and vapor pressure directly influence its volatility and, consequently, its odor profile and substantivity.

PropertyThis compoundMethyl BenzoateEthyl BenzoateBenzyl Benzoate
Molecular Formula C₁₀H₁₂O₂C₈H₈O₂C₉H₁₀O₂C₁₄H₁₂O₂
Molecular Weight ( g/mol ) 164.20136.15150.17212.24
Boiling Point (°C) 227199.6212323-324
Vapor Pressure (mmHg @ 25°C) ~0.1~0.38~0.26~0.000225
Odor Profile Sweet, slightly fruity, floral with notes of ylang, orange flower, and grape.Sharp, phenolic-medicinal top note with a sweet, heavy floral heart reminiscent of ylang-ylang and tuberose.[1]Sweet, fruity with notes of black currant and grape; described as a floral amplifier.[2]Weak, sweet-balsamic.[3]
Odor Threshold Data not availableData not available60 ppbData not available
Substantivity (on smelling strip) Data not available~10 hours[4]~12 hours[5]>300 hours

This compound presents a complex and appealing olfactory profile, combining sweet, fruity, and floral notes. Its relatively high boiling point and lower vapor pressure compared to methyl and ethyl benzoate suggest it may function as a middle note with moderate longevity.

Methyl benzoate is characterized by its sharp, floral scent. Its higher vapor pressure indicates greater volatility, making it a suitable top note in fragrance compositions.[1]

Ethyl benzoate offers a sweet, fruity aroma and is noted for its role as a floral amplifier.[2] Its volatility is intermediate between methyl benzoate and this compound.

Benzyl benzoate , with its very low vapor pressure and high boiling point, is the least volatile of the compared esters. This property, combined with its weak scent, makes it an excellent fixative, helping to prolong the evaporation of other, more volatile fragrance components.[3]

Experimental Protocols for Fragrance Evaluation

To objectively assess the performance of these benzoate esters, standardized experimental protocols are essential. The following sections detail methodologies for sensory analysis and instrumental evaluation.

Sensory Evaluation: Assessing Olfactory Performance

Sensory evaluation provides direct insight into how a fragrance is perceived by the human nose. Key parameters include odor intensity, character, and longevity (substantivity).

Objective: To determine and compare the odor intensity and longevity of benzoate esters on a neutral substrate.

Materials:

  • This compound, Methyl Benzoate, Ethyl Benzoate, Benzyl Benzoate (high purity)

  • Ethanol (perfumer's grade)

  • Standard fragrance testing strips (blotters)

  • Pipettes

  • Controlled environment room (odor-free, constant temperature and humidity)

  • Panel of trained sensory assessors

Methodology:

  • Sample Preparation: Prepare 10% solutions of each benzoate ester in perfumer's grade ethanol.

  • Application: Dip a fresh fragrance testing strip into each solution to a depth of 1 cm for 2 seconds. Allow the solvent to evaporate for 10 seconds.

  • Evaluation: Present the scented strips to a panel of trained assessors in a randomized and blind manner.

  • Intensity Rating: Assessors rate the odor intensity at specific time intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs) using a labeled magnitude scale (LMS) or a category scale (e.g., 0-9, where 0 is no odor and 9 is extremely strong).

  • Character Description: Assessors describe the odor character at each time point to track any changes in the scent profile as the substance evaporates.

  • Substantivity Determination: The time at which the odor is no longer reliably detected by the majority of the panel is recorded as the substantivity.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Evaluation cluster_data Data Analysis prep Prepare 10% solutions of each benzoate ester apply Apply to blotters prep->apply assess Sensory panel assesses intensity and character at timed intervals apply->assess record Record intensity ratings and character descriptions assess->record determine Determine substantivity record->determine Instrumental_Analysis_Workflow cluster_gco GC-Olfactometry (GC-O) cluster_hs Headspace GC-MS (HS-GC-MS) gco_sample Diluted Benzoate Ester Sample gco_gc Gas Chromatograph Separation gco_sample->gco_gc gco_split Effluent Split gco_gc->gco_split gco_ms Mass Spectrometer (Identification) gco_split->gco_ms gco_odp Olfactory Detection Port (Sniffing) gco_split->gco_odp gco_data Correlated Chemical and Sensory Data gco_ms->gco_data gco_odp->gco_data hs_sample Benzoate Ester in Vial hs_incubation Incubation at Controlled Temperature hs_sample->hs_incubation hs_injection Headspace Injection hs_incubation->hs_injection hs_gcms GC-MS Analysis hs_injection->hs_gcms hs_data Volatile Composition Data hs_gcms->hs_data Fragrance_Performance_Relationships Vapor Pressure Vapor Pressure Volatility Volatility Vapor Pressure->Volatility Boiling Point Boiling Point Boiling Point->Volatility Molecular Weight Molecular Weight Molecular Weight->Volatility Odor Threshold Odor Threshold Perceived Intensity Perceived Intensity Odor Threshold->Perceived Intensity Odor Profile (Top, Middle, Base Note) Odor Profile (Top, Middle, Base Note) Volatility->Odor Profile (Top, Middle, Base Note) Substantivity (Longevity) Substantivity (Longevity) Volatility->Substantivity (Longevity) Chemical Structure Chemical Structure Chemical Structure->Odor Threshold Chemical Structure->Odor Profile (Top, Middle, Base Note)

References

A Comparative Guide to Purity Analysis of Ethyl 2-methylbenzoate by Gas and Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Ethyl 2-methylbenzoate (B1238997) is critical for the integrity of subsequent synthetic steps and the quality of the final product. The choice of analytical technique for purity assessment is pivotal, with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) being the most common methods. This guide provides an objective comparison of these two techniques for the analysis of Ethyl 2-methylbenzoate, supported by representative experimental data and detailed methodologies.

This compound, a volatile ester, is amenable to analysis by both GC and HPLC. The selection between the two often depends on the specific impurities that need to be detected and quantified, as well as laboratory workflow and available instrumentation.

Quantitative Data Summary

A hypothetical sample of this compound containing plausible impurities was analyzed by both Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The impurities include residual starting materials from a typical Fischer esterification synthesis (2-methylbenzoic acid and ethanol) and potential isomeric by-products (ethyl 3-methylbenzoate (B1238549) and ethyl 4-methylbenzoate). The results are summarized below.

Table 1: Comparison of GC-FID and HPLC-UV for Purity Analysis of this compound

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Purity of Main Peak 99.55%99.60%
Analysis Time ~15 minutes~12 minutes
Resolution (Rs) between Isomers Excellent (> 2.0)Good (> 1.5)
Limit of Detection (LOD) Lower for volatile impurities (e.g., ethanol)Lower for non-volatile impurities (e.g., 2-methylbenzoic acid)
Limit of Quantitation (LOQ) Typically in the low ppm range for volatile compoundsTypically in the low to mid ppm range
Primary Application Ideal for volatile impurities and isomeric separation.Robust for routine quality control and non-volatile impurities.

Table 2: Simulated Chromatographic Data for this compound and Potential Impurities

CompoundGC-FID Retention Time (min)GC-FID Area %HPLC-UV Retention Time (min)HPLC-UV Area %
Ethanol2.150.101.85Not Detected
Ethyl 4-methylbenzoate9.850.157.900.15
Ethyl 3-methylbenzoate9.950.128.150.12
This compound 10.20 99.55 8.50 99.60
2-Methylbenzoic AcidNot Eluted (derivatization needed)-4.200.13

Experimental Protocols

Detailed methodologies for the GC-FID and HPLC-UV analyses are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of dichloromethane (B109758) to obtain a 5 mg/mL solution.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-8 min: 50% to 80% B

    • 8-10 min: 80% B

    • 10-10.1 min: 80% to 50% B

    • 10.1-12 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a 0.2 mg/mL solution.

Methodology Visualization

The following diagrams illustrate the logical workflow for selecting an appropriate chromatographic technique and the general experimental workflow for purity analysis.

MethodSelection Logical Workflow for Method Selection Analyte This compound (Volatile, Thermally Stable) Impurity_Profile What are the target impurities? Analyte->Impurity_Profile Volatile_Impurities Volatile Impurities? (e.g., Ethanol, Isomers) Impurity_Profile->Volatile_Impurities Volatiles NonVolatile_Impurities Non-Volatile/Polar Impurities? (e.g., 2-Methylbenzoic Acid) Impurity_Profile->NonVolatile_Impurities Non-Volatiles GC_Method Gas Chromatography (GC-FID) - High resolution for isomers - Sensitive to volatile impurities Volatile_Impurities->GC_Method Yes HPLC_Method High-Performance Liquid Chromatography (HPLC-UV) - Robust for routine QC - Good for polar/acidic impurities Volatile_Impurities->HPLC_Method No NonVolatile_Impurities->GC_Method No (or needs derivatization) NonVolatile_Impurities->HPLC_Method Yes Orthogonal_Method Orthogonal Approach (GC & HPLC) For comprehensive characterization GC_Method->Orthogonal_Method HPLC_Method->Orthogonal_Method ExperimentalWorkflow General Experimental Workflow for Purity Analysis Start Sample Receipt Sample_Prep Sample Preparation (Weighing & Dissolution) Start->Sample_Prep Instrument_Setup Instrument Setup (GC or HPLC Method) Sample_Prep->Instrument_Setup Analysis Chromatographic Analysis (Injection & Data Acquisition) Instrument_Setup->Analysis Data_Processing Data Processing (Peak Integration & Identification) Analysis->Data_Processing Purity_Calc Purity Calculation (Area % Normalization) Data_Processing->Purity_Calc Report Final Report Purity_Calc->Report

A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established analytical techniques for the quantification of Ethyl 2-methylbenzoate (B1238997) against a novel, high-performance method. The selection of a suitable analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products and chemical formulations.[1] This document presents a summary of their quantitative performance, detailed experimental protocols, and visual workflows to aid in your selection process.

Introduction to Ethyl 2-methylbenzoate and its Quantification

This compound (CAS No. 87-24-1) is an ester commonly utilized as a building block in the synthesis of more complex molecules in the pharmaceutical and fragrance industries.[2][3][4] Its accurate quantification is critical for process monitoring, quality control of raw materials, and stability testing of final products. While several analytical methods exist, the demand for higher throughput, sensitivity, and specificity necessitates the development of more advanced techniques.

Overview of Existing and Novel Analytical Methods

The most common analytical procedures for this compound and similar compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][5]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for volatile compounds.[2] It offers excellent quantification for hydrocarbons but lacks specificity in complex matrices.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method couples the separation power of GC with the identification capabilities of mass spectrometry, providing high specificity.[6][7] It is highly sensitive and can identify unknown compounds.[6]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally sensitive.[2][8] Its specificity can be limited in the presence of other UV-absorbing compounds.[1]

  • Novel Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This guide introduces a new UPLC-MS/MS method. This technique offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening and trace-level quantification.

Comparative Performance of Analytical Methods

The performance of each analytical method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[9][10][11] The following table summarizes the typical performance characteristics for the quantification of this compound.

Validation Parameter GC-FID GC-MS HPLC-UV Novel UPLC-MS/MS Method
Specificity ModerateVery HighHighExceptional
Linearity (r²) ≥ 0.998≥ 0.999≥ 0.999≥ 0.9995
Linear Range (µg/mL) 0.5 - 1000.01 - 1000.1 - 1500.001 - 50
Accuracy (% Recovery) 97 - 103%98 - 102%98 - 102%99.5 - 100.5%
Precision (RSD%) < 2.0%< 1.5%< 1.5%< 1.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.005 µg/mL~0.05 µg/mL~0.0005 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.01 µg/mL~0.1 µg/mL~0.001 µg/mL
Analysis Run Time ~15 min~20 min~10 min~3 min

Experimental Protocols

Detailed methodologies for the validation of the novel UPLC-MS/MS method are provided below, following ICH Q2(R2) guidelines.[9][12]

This method provides ultra-fast and highly sensitive quantification of this compound.

  • Instrumentation and Materials:

    • UPLC system coupled with a triple quadrupole mass spectrometer.

    • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

    • This compound analytical standard (≥99.5% purity).

    • LC-MS grade acetonitrile, water, and formic acid.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to create a calibration curve (e.g., 0.001, 0.01, 0.1, 1, 10, 50 µg/mL).

  • Chromatographic and MS Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Elution: Start at 30% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, return to 30% B, and equilibrate for 1 minute.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS/MS Transition: Monitor a specific precursor-to-product ion transition for this compound for quantification.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[12]

  • Specificity: Analyze a blank sample (matrix without analyte) and a spiked sample to ensure no interfering peaks are present at the retention time of this compound. The use of MS/MS provides high specificity.

  • Linearity: Inject the prepared working standard solutions in triplicate. Plot the peak area response against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking a known amount of this compound into a blank matrix at three concentration levels (low, medium, high). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD over the different days should be ≤ 3%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, by injecting standards at decreasing concentrations.

  • Robustness: Intentionally vary method parameters such as column temperature (±2 °C), mobile phase composition (±2%), and flow rate (±0.02 mL/min) to assess the method's reliability during normal use.[13]

Visualizations of Workflow and Comparisons

Diagrams are provided to illustrate the validation workflow and the comparative advantages of the novel method.

G cluster_0 Phase 1: Method Development & Protocol cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Analysis & Reporting Dev Develop UPLC-MS/MS Method Proto Define Validation Protocol & Acceptance Criteria Dev->Proto Spec Specificity (Blank & Spiked Matrix) Proto->Spec Lin Linearity & Range (Calibration Curve) Spec->Lin Analyze Analyze Data vs. Criteria Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ (S/N Ratio) Prec->LOD_LOQ Robust Robustness (Parameter Variation) LOD_LOQ->Robust Robust->Analyze Report Generate Validation Report Analyze->Report

Caption: Workflow for the validation of the new UPLC-MS/MS method.

G cluster_performance Performance Advantages cluster_alternatives Compared to Alternatives center Novel UPLC-MS/MS Method Speed < 3 min Run Time center->Speed Faster Sensitivity LOQ ~1 pg/mL center->Sensitivity More Sensitive Specificity MS/MS Detection center->Specificity More Specific Precision RSD < 1.0% center->Precision More Precise GC_FID GC-FID GC_MS GC-MS HPLC_UV HPLC-UV

Caption: Key performance advantages of the novel UPLC-MS/MS method.

Conclusion

The novel UPLC-MS/MS method for the quantification of this compound demonstrates superior performance compared to traditional GC and HPLC techniques. Its exceptional speed, sensitivity, and specificity make it an invaluable tool for researchers, scientists, and drug development professionals who require high-quality, reliable data for high-throughput applications. The adoption of this method can lead to increased efficiency and confidence in analytical results throughout the drug development lifecycle.

References

A Comparative Analysis of the Reactivity of Ortho-Substituted Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-substituted benzoate (B1203000) esters, focusing on the well-documented "ortho-effect." The information presented is supported by experimental data from peer-reviewed literature, offering insights into the steric and electronic factors that govern the hydrolytic stability of these compounds. Understanding these reactivity differences is crucial for applications in medicinal chemistry, pro-drug design, and the development of targeted release mechanisms.

The reactivity of benzoate esters is significantly influenced by the nature and position of substituents on the aromatic ring. While meta- and para- substituents primarily exert electronic effects that can be rationalized by Hammett relationships, ortho-substituents introduce a more complex interplay of steric hindrance and electronic interactions. This often leads to anomalous reactivity that deviates from predictable patterns, a phenomenon known as the ortho-effect.[1] Generally, electron-withdrawing groups at the ortho- position tend to increase the rate of hydrolysis, while electron-donating groups decrease it. However, steric hindrance can force the ester group out of the plane of the benzene (B151609) ring, which can either enhance or retard the reaction rate depending on the specific substituent and reaction conditions.

Comparative Reactivity Data: Alkaline Hydrolysis

The following tables summarize the second-order rate constants (k) and half-lives (t½) for the alkaline hydrolysis of various substituted benzoate esters. This data provides a quantitative comparison of the impact of different substituents on reactivity.

Substituent (X)Ester TypeRate Constant (k) (dm³ mol⁻¹ s⁻¹)ConditionsReference
HPhenyl Benzoate-0.451 (log k)Water, 25 °C[2]
2-NO₂Phenyl BenzoateNot specified2.25 M aq. n-Bu₄NBr, various temps[3]
2-ClPhenyl BenzoateNot specified2.25 M aq. n-Bu₄NBr, various temps[3]
2-FPhenyl BenzoateNot specified2.25 M aq. n-Bu₄NBr, various temps[3]
2-CH₃Phenyl BenzoateNot specified2.25 M aq. n-Bu₄NBr, various temps[3]
2-OCH₃Phenyl BenzoateNot specified2.25 M aq. n-Bu₄NBr, various temps[3]
SubstituentEster TypeHalf-life (t½) (min)ConditionsReference
HEthyl Benzoate15LiOH/THF:H₂O, 37 °C[4]
2-BromoEthyl Benzoate15LiOH/THF:H₂O, 37 °C[4]
3-BromoEthyl Benzoate25LiOH/THF:H₂O, 37 °C[4]
4-BromoEthyl Benzoate12LiOH/THF:H₂O, 37 °C[4]

Experimental Protocols

Kinetic Analysis of Alkaline Hydrolysis via Titration

This protocol describes a common method for determining the rate of hydrolysis of a benzoate ester.

Materials:

  • Ortho-substituted benzoate ester

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (e.g., 0.5 M) as a catalyst (for acid-catalyzed hydrolysis) or an inert solvent for alkaline hydrolysis

  • Phenolphthalein (B1677637) indicator

  • Ice-cold water

  • Thermostatted water bath

  • Conical flasks, pipettes, burette

  • Stopwatch

Procedure:

  • Reaction Setup: A known volume of the ester solution and a known volume of the NaOH solution are mixed in a conical flask placed in a thermostatted water bath to maintain a constant temperature.[5]

  • Sampling: At regular time intervals (e.g., every 5, 10, 15 minutes), a small aliquot (e.g., 5 mL) of the reaction mixture is withdrawn.

  • Quenching: The withdrawn aliquot is immediately added to a conical flask containing ice-cold water to effectively stop the reaction.

  • Titration: A few drops of phenolphthalein indicator are added to the quenched sample, which is then titrated with a standardized HCl solution to determine the concentration of unreacted NaOH.[6]

  • Data Analysis: The concentration of the ester at each time point is calculated from the titration data. A plot of the reciprocal of the ester concentration versus time will yield a straight line for a second-order reaction, with the slope being the rate constant (k).

Kinetic Analysis of Alkaline Hydrolysis via UV-Vis Spectrophotometry

This method is suitable for esters where either the reactant or the product absorbs light in the UV-Vis spectrum.

Materials:

  • Ortho-substituted benzoate ester

  • Sodium hydroxide (NaOH) solution

  • Buffer solution to maintain constant pH

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Wavelength Selection: The UV-Vis spectrum of the starting material and the expected product are recorded to determine a wavelength where there is a significant change in absorbance as the reaction progresses.[7]

  • Reaction Initiation: A solution of the ester in a suitable buffer is placed in a quartz cuvette. The reaction is initiated by adding a known concentration of NaOH solution.[8]

  • Data Acquisition: The cuvette is placed in the thermostatted cell holder of the spectrophotometer, and the absorbance at the selected wavelength is monitored at regular time intervals.[7]

  • Data Analysis: The change in absorbance over time is used to calculate the change in concentration of the absorbing species. The rate constant (k) is then determined by plotting the appropriate function of concentration versus time (e.g., for a pseudo-first-order reaction, a plot of ln(A∞ - At) versus time, where A is absorbance).[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ester Prepare Ester Solution mix Mix Reactants prep_ester->mix prep_naoh Prepare NaOH Solution prep_naoh->mix thermostat Thermostat Solutions thermostat->mix sample Take Aliquots at Intervals mix->sample quench Quench Reaction sample->quench titrate Titrate with Standard Acid quench->titrate calculate Calculate Rate Constant titrate->calculate

Caption: Experimental workflow for the kinetic study of ester hydrolysis via titration.

hydrolysis_mechanism ester Ortho-Substituted Benzoate Ester tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate Nucleophilic Attack hydroxide Hydroxide Ion (OH⁻) hydroxide->tetrahedral_intermediate carboxylate Carboxylate Anion tetrahedral_intermediate->carboxylate Leaving Group Departure alcohol Alcohol tetrahedral_intermediate->alcohol

Caption: Simplified mechanism of base-catalyzed hydrolysis of a benzoate ester.

References

A Comparative Guide to the Spectroscopic Cross-Validation of Ethyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for Ethyl 2-methylbenzoate (B1238997) and its structural isomers, offering a basis for unequivocal identification and quality control. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the cross-validation of this important chemical entity.

Spectroscopic Data Comparison

The positive identification of a chemical compound relies on the collective evidence from various analytical techniques. Spectroscopic methods provide a molecular fingerprint, and a comparative analysis with known standards and isomers is crucial for accurate structural elucidation. Below is a summary of the key spectroscopic data for Ethyl 2-methylbenzoate and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei, while coupling constants in ¹H NMR provide information about the connectivity of neighboring protons.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundAr-H (ppm)-OCH₂CH₃ (q, ppm)Ar-CH₃ (s, ppm)-OCH₂CH₃ (t, ppm)Ar-CH₂CH₃ (q, ppm)Ar-CH₂CH₃ (t, ppm)-OCH₃ (s, ppm)
This compound 7.91 (d, 1H), 7.36 (t, 1H), 7.21 (t, 2H)4.362.581.38---
Ethyl 3-methylbenzoate 7.84-7.88 (m, 2H), 7.28-7.36 (m, 2H)4.382.411.38---
Ethyl 4-methylbenzoate 7.96 (d, 2H), 7.26 (d, 2H)[1]4.42-4.322.411.43-1.36---
Methyl 2-ethylbenzoate 7.88 (d, 1H), 7.42 (t, 1H), 7.25-7.15 (m, 2H)---2.941.253.89

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundC=O (ppm)Aromatic C (ppm)-OCH₂CH₃ (ppm)Ar-CH₃ (ppm)-OCH₂CH₃ (ppm)Ar-CH₂CH₃ (ppm)-OCH₃ (ppm)
This compound 168.2140.0, 131.5, 130.8, 130.0, 129.2, 125.560.821.514.2--
Ethyl 3-methylbenzoate 166.8137.8, 133.5, 130.2, 129.8, 128.2, 126.560.821.214.3--
Ethyl 4-methylbenzoate 167.2143.5, 129.1, 127.560.221.614.1[2]--
Methyl 2-ethylbenzoate 168.5145.8, 131.0, 130.5, 129.5, 126.0, 125.8---26.5, 15.551.8
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of bonds provide key information for structural confirmation.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchC-O StretchAromatic C-H StretchAliphatic C-H Stretch
This compound ~1720~1270, ~1130~3060~2980
Ethyl 3-methylbenzoate ~1721~1275, ~1125~3065~2982
Ethyl 4-methylbenzoate ~1718~1273, ~1107~3050~2980
Methyl 2-ethylbenzoate ~1722~1278, ~1132~3068~2970
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion [M]⁺[M-OCH₂CH₃]⁺ / [M-OCH₃]⁺[C₇H₇]⁺ (Tropylium ion)Other Key Fragments
This compound 16411991135, 118[3]
Ethyl 3-methylbenzoate 16411991135, 136
Ethyl 4-methylbenzoate 16411991136, 135[1]
Methyl 2-ethylbenzoate 16413391132, 105

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. The following are detailed methodologies for the acquisition of the data presented.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the ester in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation : Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition :

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing : Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.

FT-IR Spectroscopy
  • Sample Preparation : For liquid samples, place a drop of the neat liquid between two potassium bromide (KBr) plates to form a thin film.

  • Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Background Correction : Record a background spectrum of the clean KBr plates and subtract it from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dilute the ester sample to approximately 1 mg/mL in dichloromethane.

  • Instrumentation : Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions :

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis : Identify the compound by its retention time and comparison of the acquired mass spectrum with reference libraries (e.g., NIST).

Visualization of Analytical Workflows

To further clarify the processes involved in spectroscopic data validation, the following diagrams illustrate the experimental workflow and the logical relationships between the different analytical techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound (or Isomer) Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Dichloromethane Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Analysis_NMR Process FID, Assign Peaks NMR->Analysis_NMR Analysis_IR Identify Functional Groups IR->Analysis_IR Analysis_MS Analyze Fragmentation Pattern GCMS->Analysis_MS Cross_Validation_Logic cluster_data Spectroscopic Data cluster_interpretation Interpretation & Validation NMR_Data NMR Data (¹H & ¹³C) - Connectivity - C/H Framework Proposed_Structure Proposed Structure: This compound NMR_Data->Proposed_Structure IR_Data IR Data - Functional Groups (C=O, C-O) IR_Data->Proposed_Structure MS_Data MS Data - Molecular Weight - Fragmentation MS_Data->Proposed_Structure Isomer_Comparison Comparison with Isomer Data Proposed_Structure->Isomer_Comparison Final_Confirmation Confirmed Structure Proposed_Structure->Final_Confirmation Consistent Data Isomer_Comparison->Final_Confirmation

References

A Comparative Guide to the Efficacy of Catalysts in the Synthesis of Ethyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl 2-methylbenzoate (B1238997), an important intermediate in the pharmaceutical and fine chemical industries, is predominantly achieved through the Fischer esterification of 2-methylbenzoic acid with ethanol (B145695). The choice of catalyst is a critical factor that significantly influences the reaction's efficiency, yield, and environmental impact. This guide provides a comparative analysis of various catalysts employed in this synthesis, supported by experimental data from analogous esterification reactions.

Catalyst Performance Comparison

The efficacy of different catalysts in the synthesis of substituted ethyl and methyl benzoates is summarized in the table below. While specific data for ethyl 2-methylbenzoate is limited, the presented data for the closely related mthis compound and ethyl benzoate (B1203000) provide a strong basis for comparison. The steric hindrance from the ortho-methyl group in 2-methylbenzoic acid can influence reaction rates and yields compared to unsubstituted benzoic acid.

Catalyst TypeCatalystCatalyst LoadingTemperature (°C)Reaction TimeSubstrateProduct Conversion/Yield (%)Reference
Homogeneous Acid Sulfuric Acid (H₂SO₄)Catalytic amountReflux (~78)1-3 hoursBenzoic AcidHigh (qualitative)[1][2]
Heterogeneous Solid Acid Zr/Ti Solid Acid (Fe:Zr:Ti = 2:1:1)Not specifiedNot specified6 hours2-Methylbenzoic Acid82.3% (Yield of Mthis compound)[3]
Heterogeneous Solid Acid Expandable Graphite (B72142) (EG)8 wt%851.5 hoursBenzoic Acid80.1% (Yield of Ethyl Benzoate)[4]
Homogeneous Deep Eutectic Solvent (p-TSA & BTEAC)10 wt%75Not specifiedBenzoic Acid88.4% (Conversion)[5]
Homogeneous Ionic Liquid (1-Butyl-3-methylimidazolium chloride)10 wt%65Not specifiedBenzoic Acid19.6% (Conversion)[5]
Heterogeneous Resin Amberlyst 1510 wt%65Not specifiedBenzoic Acid7.8% (Conversion)[5]
Homogeneous Sodium bis(ethylenedioxy)borate10 mmolRoom Temp (Microwave)20 minsEthyl Benzoate (Transesterification)High (qualitative)[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for similar esterification reactions and can be adapted for the synthesis of this compound.

Homogeneous Catalysis: Sulfuric Acid

This protocol is a classic Fischer esterification method.

Materials:

  • 2-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-methylbenzoic acid in a 5 to 10-fold molar excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the mixture while cooling in an ice bath.

  • Add boiling chips and equip the flask with a reflux condenser.

  • Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation.

Heterogeneous Catalysis: Zr/Ti Solid Acid

This protocol is adapted from the synthesis of mthis compound using a solid acid catalyst.[3]

Materials:

  • 2-methylbenzoic acid

  • Anhydrous ethanol

  • Fe/Zr/Ti solid acid catalyst (Fe:Zr:Ti = 2:1:1 molar ratio)

  • Solvent (e.g., toluene, if necessary)

Procedure:

  • In a round-bottom flask, combine 2-methylbenzoic acid, a molar excess of anhydrous ethanol, and the solid acid catalyst.

  • Heat the mixture with vigorous stirring to the desired reaction temperature for 6 hours.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and potentially reused.

  • Remove the excess ethanol and any solvent from the filtrate by rotary evaporation.

  • The resulting residue is the crude this compound, which can be further purified by distillation.

Heterogeneous Catalysis: Expandable Graphite (Microwave-Assisted)

This protocol is based on the synthesis of ethyl benzoate using expandable graphite under microwave irradiation.[4]

Materials:

  • 2-methylbenzoic acid

  • Anhydrous ethanol

  • Expandable graphite (EG)

  • Cyclohexane (as a water entrainer)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-methylbenzoic acid, anhydrous ethanol (e.g., a 1:5 molar ratio of acid to alcohol), expandable graphite (8 wt% of the total reactant mass), and cyclohexane.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 85°C with stirring under microwave irradiation (e.g., 135 W) for 1.5 hours.

  • After the reaction, cool the vessel to room temperature.

  • Filter the mixture to remove the expandable graphite catalyst.

  • The filtrate contains the this compound product, which can be isolated by removing the solvent and excess ethanol, followed by purification via distillation.

Visualizing the Process and Logic

To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.

G General Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine 2-methylbenzoic acid, ethanol, and catalyst setup Assemble reaction apparatus (e.g., reflux condenser) reactants->setup heat Heat and stir for specified time setup->heat monitor Monitor progress (TLC/GC) heat->monitor cool Cool to room temperature monitor->cool separate Separate catalyst (filtration for heterogeneous) cool->separate extract Solvent extraction and washing separate->extract dry Dry organic layer extract->dry purify Purify by distillation dry->purify

Caption: General experimental workflow for the synthesis of this compound.

G Fischer Esterification Mechanism protonation 1. Protonation of Carbonyl Oxygen (Acid Catalyst H+) nucleophilic_attack 2. Nucleophilic Attack by Ethanol protonation->nucleophilic_attack proton_transfer 3. Proton Transfer nucleophilic_attack->proton_transfer water_elimination 4. Elimination of Water proton_transfer->water_elimination deprotonation 5. Deprotonation (Regenerates Catalyst) water_elimination->deprotonation product This compound deprotonation->product

Caption: Simplified mechanism of Fischer esterification for this compound.

References

A Comparative Analysis of the Biological Activities of Ethyl 2-methylbenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Ethyl 2-methylbenzoate (B1238997) and its structural isomers, Ethyl 3-methylbenzoate (B1238549) and Ethyl 4-methylbenzoate. While direct comparative studies on the full range of biological effects of these specific ethyl ester isomers are limited in publicly available literature, this document synthesizes existing data on related benzoate (B1203000) esters to infer structure-activity relationships and guide future research. The primary focus of this comparison will be on insecticidal and cytotoxic activities, for which some quantitative data on analogous compounds exist.

Comparative Quantitative Data

The biological activity of benzoate esters is significantly influenced by the substitution pattern on the aromatic ring and the nature of the ester group. The following tables summarize the available quantitative data for analogous methylbenzoate and ethyl benzoate compounds, which can serve as a preliminary basis for comparing the ethyl methylbenzoate isomers.

Table 1: Comparative Insecticidal Activity of Methylbenzoate Analogs Against Various Insect Pests

CompoundTarget InsectLC50 ValueReference
Methyl benzoateDrosophila suzukii1.13 µL/vial[1]
Halyomorpha halys1.45 µL/vial[1]
Plutella xylostella0.08 µL/cm²[1]
Lymantria dispar0.11 µL/cm²[1]
Methyl 2-methylbenzoateDrosophila suzukii1.35 µL/vial[1]
Halyomorpha halys1.87 µL/vial[1]
Plutella xylostella0.11 µL/cm²[1]
Lymantria dispar0.15 µL/cm²[1]
Methyl 3-methylbenzoateDrosophila suzukii1.28 µL/vial[1]
Halyomorpha halys1.69 µL/vial[1]
Plutella xylostella0.10 µL/cm²[1]
Lymantria dispar0.13 µL/cm²[1]

Note: Data for ethyl methylbenzoate isomers were not available in the cited study. The data for methyl esters are presented to infer potential trends.

Table 2: Comparative Cytotoxicity of Benzoate Esters in Human Cell Lines

CompoundCell LineLC50 (mM)Reference
Methyl benzoateHEK293 (Human Embryonic Kidney)10.9[2][3]
SH-SY5Y (Human Neuroblastoma)11.4[2][3]
Ethyl benzoateHEK2937.9[2][3]
SH-SY5YNot Available
Vinyl benzoateHEK293Not Available
SH-SY5YNot Available

Note: This table highlights the difference in cytotoxicity between methyl and ethyl esters of benzoic acid. Data for the specific methyl-substituted ethyl benzoate isomers is not available in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of biological activities. The following are representative protocols for the key experiments cited in this guide.

Insecticidal Activity Assay (Contact Toxicity)

This protocol is based on methods used for evaluating the toxicity of volatile organic compounds against various insect pests.[1]

Objective: To determine the lethal concentration (LC50) of a compound required to cause 50% mortality in a target insect population through direct contact.

Materials:

  • Test compounds (this compound, Ethyl 3-methylbenzoate, Ethyl 4-methylbenzoate)

  • Acetone (B3395972) (or other suitable solvent)

  • Target insect species (e.g., Drosophila suzukii, Halyomorpha halys)

  • Glass vials or petri dishes

  • Micropipettes

  • Fume hood

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of each test compound in acetone. A control solution of pure acetone should also be prepared.

  • Application of Compounds: Apply a specific volume (e.g., 1 µL) of each dilution to the inner surface of a glass vial or the bottom of a petri dish. The solvent is allowed to evaporate completely in a fume hood, leaving a thin film of the compound.

  • Insect Exposure: Introduce a known number of insects (e.g., 10-20 adults) into each treated vial or dish.

  • Incubation: Seal the containers and place them in an incubator under conditions optimal for the specific insect species.

  • Mortality Assessment: After a predetermined exposure period (e.g., 24 hours), count the number of dead insects in each container. Insects that are unable to move when gently prodded are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration. The LC50 value is then determined using probit analysis or other appropriate statistical methods.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[4][5]

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cell lines (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (solvent only) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

While specific signaling pathways affected by ethyl methylbenzoate isomers are not well-documented, benzoate compounds, in general, have been shown to influence various cellular processes. For instance, sodium benzoate has been reported to modulate the SKN-1/Nrf2 signaling pathway, which is involved in oxidative stress response and lifespan regulation.[6][7] It has also been shown to affect inflammatory signaling pathways.[8]

The following diagram illustrates a generalized workflow for the comparative analysis of the biological activities of chemical isomers.

G Workflow for Comparative Biological Activity Analysis of Isomers cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis cluster_3 Comparative Assessment This compound This compound Insecticidal Assay Insecticidal Assay This compound->Insecticidal Assay Antimicrobial Assay Antimicrobial Assay This compound->Antimicrobial Assay Cytotoxicity Assay Cytotoxicity Assay This compound->Cytotoxicity Assay Anti-inflammatory Assay Anti-inflammatory Assay This compound->Anti-inflammatory Assay Ethyl 3-methylbenzoate Ethyl 3-methylbenzoate Ethyl 3-methylbenzoate->Insecticidal Assay Ethyl 3-methylbenzoate->Antimicrobial Assay Ethyl 3-methylbenzoate->Cytotoxicity Assay Ethyl 3-methylbenzoate->Anti-inflammatory Assay Ethyl 4-methylbenzoate Ethyl 4-methylbenzoate Ethyl 4-methylbenzoate->Insecticidal Assay Ethyl 4-methylbenzoate->Antimicrobial Assay Ethyl 4-methylbenzoate->Cytotoxicity Assay Ethyl 4-methylbenzoate->Anti-inflammatory Assay LC50 Determination LC50 Determination Insecticidal Assay->LC50 Determination MIC Determination MIC Determination Antimicrobial Assay->MIC Determination IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination NO Inhibition % NO Inhibition % Anti-inflammatory Assay->NO Inhibition % Structure-Activity Relationship Structure-Activity Relationship LC50 Determination->Structure-Activity Relationship MIC Determination->Structure-Activity Relationship IC50 Determination->Structure-Activity Relationship NO Inhibition %->Structure-Activity Relationship

Caption: Workflow for Comparative Biological Activity Analysis of Isomers.

Conclusion and Future Directions

The available data on analogous compounds suggest that the position of the methyl group on the benzene (B151609) ring of ethyl methylbenzoate isomers likely influences their biological activities. Based on the data for methylbenzoate analogs, the differences in insecticidal activity between the ortho-, meta-, and para-isomers may be subtle. The cytotoxicity data for ethyl benzoate suggests it is more toxic than methyl benzoate, indicating that the ethyl ester group contributes to this effect.

Direct comparative studies on the antimicrobial and anti-inflammatory activities of this compound, Ethyl 3-methylbenzoate, and Ethyl 4-methylbenzoate are needed to provide a comprehensive understanding of their biological profiles. Future research should focus on performing standardized assays, such as those described in the experimental protocols section, to generate robust and comparable data for these isomers. Such studies will be invaluable for researchers and professionals in the fields of drug discovery, agrochemicals, and toxicology.

References

A Comparative Analysis of the Physicochemical Properties of Methyl, Ethyl, and Propyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key physicochemical properties of methyl benzoate (B1203000), ethyl benzoate, and propyl benzoate. The information presented is supported by experimental data to assist researchers, scientists, and professionals in drug development in selecting the appropriate compound for their specific applications.

Data Summary

The following table summarizes the key physicochemical properties of methyl, ethyl, and propyl benzoates. As the alkyl chain length increases from methyl to propyl, trends can be observed in properties such as boiling point, density, and water solubility.

PropertyMethyl BenzoateEthyl BenzoatePropyl Benzoate
Molecular Formula C₈H₈O₂C₉H₁₀O₂C₁₀H₁₂O₂
Molar Mass ( g/mol ) 136.15[1][2]150.17[3][4]164.20[5][6]
Melting Point (°C) -12 to -12.5[1][7]-34[8][9]-51 to -51.6[10][11][12]
Boiling Point (°C) 198-199.6[1][7]211-213[9]229-231[11]
Density (g/mL) 1.088 at 20°C[7]1.045 at 25°C[3][8]1.0230 at 20°C[10]
Water Solubility Poorly soluble[1][2][7]; 2.1 g/L at 20°C[13]Almost insoluble[3][8][9]; 0.7 g/L[4]Moderately soluble[5]; 176-351 mg/L at 25°C[11]
Vapor Pressure <1 mmHg at 20°C1 mmHg at 44°C[3]; 0.26 mmHg[14]0.063 mmHg at 25°C[11]

Relationship between Alkyl Chain Length and Physicochemical Properties

The logical relationship between the increasing length of the alkyl chain in the benzoate esters and their physicochemical properties can be visualized as follows:

G cluster_0 Structural Change cluster_1 Physicochemical Property Trends Alkyl Chain Length Alkyl Chain Length Boiling_Point Boiling Point (Increases) Alkyl Chain Length->Boiling_Point Stronger van der Waals forces Melting_Point Melting Point (Decreases) Alkyl Chain Length->Melting_Point Disruption of crystal packing Density Density (Decreases) Alkyl Chain Length->Density Increased molecular volume Water_Solubility Water Solubility (Decreases) Alkyl Chain Length->Water_Solubility Increased hydrophobicity Vapor_Pressure Vapor Pressure (Decreases) Alkyl Chain Length->Vapor_Pressure Increased intermolecular forces

Caption: Effect of increasing alkyl chain length on key physicochemical properties of benzoate esters.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physicochemical properties listed above.

1. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp and characteristic range.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the ester is packed into a capillary tube to a height of about 1-2 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[15][16]

    • For impure compounds, the melting point will be lower and the range broader.[15][17]

2. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

  • Apparatus: Distillation apparatus (round-bottom flask, condenser, receiving flask, thermometer) or a Thiele tube setup, heating mantle or sand bath.

  • Procedure (Distillation Method):

    • The ester is placed in a round-bottom flask with a few boiling chips.

    • A simple distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.[18]

    • The liquid is heated to a gentle boil.

    • The temperature is recorded when the liquid is actively boiling and the condensing vapor is in equilibrium with the liquid. This stable temperature is the boiling point.[19]

  • Procedure (Capillary Method):

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube.

    • The setup is heated, and as the liquid's vapor pressure increases, bubbles will emerge from the capillary tube.

    • The heat is removed, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[20]

3. Determination of Density

Density is the mass of a substance per unit volume.

  • Apparatus: Pycnometer (a specific gravity bottle) or a hydrometer, analytical balance.

  • Procedure (Pycnometer Method):

    • The mass of a clean, dry pycnometer is accurately determined.

    • The pycnometer is filled with the ester, ensuring no air bubbles are present, and weighed again.

    • The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and weighing it.

    • The density of the ester is calculated by dividing the mass of the ester by its volume.

4. Determination of Water Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

  • Procedure (Visual Method):

    • A known volume of the ester is added to a known volume of water in a sealed container at a constant temperature.

    • The mixture is agitated to facilitate dissolution.

    • The mixture is allowed to stand, and the point at which a single homogeneous phase is observed or when two distinct layers form is noted.[21] The solubility of esters in water generally decreases as the hydrocarbon chain length increases due to the increased hydrophobic character.[22][23]

5. Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

  • Apparatus: Ebulliometer or a setup for the transpiration method.

  • Procedure (Ebullioscopic Method):

    • An ebulliometer is used to measure the boiling point of the ester at different applied pressures.

    • By plotting the logarithm of the pressure against the reciprocal of the absolute temperature (Clausius-Clapeyron plot), the vapor pressure at a specific temperature can be determined.[24]

  • Procedure (Transpiration Method):

    • A stream of an inert gas is passed through or over the liquid ester at a known flow rate and constant temperature.

    • The amount of the substance transported by the gas is determined by trapping and weighing it.

    • The vapor pressure is calculated from the amount of substance transported, the volume of gas used, and the temperature.[25]

References

A Comparative Guide to the Synthetic Routes of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoates are a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials. The selection of a synthetic route is a critical decision, balancing factors such as substrate scope, functional group tolerance, reaction conditions, and overall efficiency. This guide provides an objective comparison of five key methodologies for the synthesis of substituted benzoates, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Overview of Synthetic Strategies

The synthesis of substituted benzoates can be approached from several distinct starting points, including the direct esterification of benzoic acids, the oxidation of toluenes, or the construction of the carboxyl group on an aromatic ring. The choice of strategy is often dictated by the availability and cost of starting materials and the specific substitution pattern required.

sub_ba Substituted Benzoic Acids target Substituted Benzoates sub_ba->target Esterification (Fischer, Steglich) sub_tol Substituted Toluenes sub_tol->sub_ba Oxidation (e.g., KMnO4) aryl_hal Aryl Halides aryl_hal->target Pd-Catalyzed Carbonylation aryl_hal->target Grignard Formation, Carboxylation & Esterification

Caption: Major synthetic pathways to substituted benzoates.

Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol. It is a cost-effective and straightforward procedure, but its equilibrium nature requires driving the reaction to completion, and the harsh acidic conditions can be incompatible with sensitive functional groups.

Comparative Data
Starting MaterialAlcoholCatalystConditionsProductYield (%)
Benzoic AcidMethanol (B129727)Conc. H₂SO₄Reflux, 4-5 hMethyl Benzoate69-90%[1]
4-Nitrobenzoic AcidEthanolConc. H₂SO₄Reflux, 4 hEthyl 4-nitrobenzoate95%
4-Fluoro-3-nitrobenzoic acidEthanolConc. H₂SO₄Microwave, 130°C, 15 minEthyl 4-fluoro-3-nitrobenzoate~78%
Experimental Protocol: Synthesis of Methyl Benzoate
  • Place 8.00 g (0.0656 mol) of benzoic acid and 25 mL (0.617 mol) of methanol into a 100 mL round-bottomed flask.[2]

  • Carefully add 3.0 mL of concentrated sulfuric acid to the mixture while swirling.

  • Add boiling chips, attach a reflux condenser, and heat the mixture at reflux for 30-60 minutes.[2]

  • Cool the reaction mixture to room temperature and pour it into 75 mL of water in a separatory funnel.

  • Rinse the flask with 50 mL of diethyl ether and add it to the separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 25 mL of water, 25 mL of 5% sodium bicarbonate solution, and finally with 25 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the product.

Steglich Esterification

The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification under mild, neutral conditions. This method is particularly suitable for substrates that are sensitive to acid or sterically hindered.[2][3] The primary drawback is the formation of the dicyclohexylurea (DCU) byproduct, which requires removal.

Comparative Data
Carboxylic AcidAlcoholCoupling SystemConditionsProductYield (%)
Benzoic AcidMethanolDCC, DMAP (cat.)CH₂Cl₂, RT, 24hMethyl Benzoate86%[4]
Benzoic AcidBenzyl AlcoholEDC·HCl, DMAP (cat.)CH₂Cl₂, RT, 24hBenzyl Benzoate75%[5]
4-Bromobenzoic AcidStigmasterolDCC, DMAP (cat.)CH₂Cl₂, RTStigmasterol 4-bromobenzoateHigh (not specified)[6]
Experimental Protocol: General Procedure for Methyl Benzoate
  • In a round-bottom flask, dissolve benzoic acid (2.0 mmol, 244 mg) and 4-DMAP (0.1 mmol, 12 mg, 5 mol%) in dichloromethane (B109758) (10 mL).[4]

  • Add methanol (6.0 mmol, 242 µL) to the solution.

  • In a separate flask, dissolve DCC (2.2 mmol, 454 mg) in dichloromethane (5 mL) and add it dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the ester.[4]

Palladium-Catalyzed Carbonylative Coupling

A modern and powerful method, palladium-catalyzed carbonylation allows for the synthesis of benzoates from aryl halides or triflates using carbon monoxide (CO) or a CO surrogate. This reaction demonstrates excellent functional group tolerance and is highly versatile, though it requires specialized equipment for handling CO gas and more expensive catalysts.

Comparative Data (Carbonylation of Aryl Iodides)
Aryl IodideAlkyl HalideCatalyst SystemConditionsProductYield (%)
Iodobenzene (B50100)n-Propyl chloridePd(OAc)₂, DPEphos, Na₂CO₃H₂O, 130°C, 20 bar COn-Propyl benzoate85%[7]
1-Iodo-4-methoxybenzenen-Propyl chloridePd(OAc)₂, DPEphos, Na₂CO₃H₂O, 130°C, 20 bar COn-Propyl 4-methoxybenzoate81%[7]
1-Iodo-4-nitrobenzenen-Propyl chloridePd(OAc)₂, DPEphos, Na₂CO₃H₂O, 130°C, 20 bar COn-Propyl 4-nitrobenzoate73%[7]
1-Iodo-2-methylbenzenen-Propyl chloridePd(OAc)₂, DPEphos, Na₂CO₃H₂O, 130°C, 20 bar COn-Propyl 2-methylbenzoate62%[7]
Experimental Protocol: Four-Component Synthesis of n-Propyl Benzoate
  • Charge a 4 mL screw-cap vial with Pd(OAc)₂ (0.1 mmol, 22.5 mg, 5 mol%), DPEphos (0.1 mmol, 53.8 mg, 5 mol%), iodobenzene (2 mmol, 1 equiv.), n-propyl chloride (3 mmol, 1.5 equiv.), Na₂CO₃ (6 mmol, 636 mg, 3 equiv.), H₂O (1.5 mL), and a stirring bar.[7]

  • Seal the vial with a Teflon septum and cap, and place it into a high-pressure autoclave.

  • At room temperature, flush the autoclave with CO three times and then charge with 20 bar of CO.[7]

  • Heat the reaction mixture to 130°C and stir for 24 hours.

  • After cooling to room temperature, carefully release the pressure.

  • Extract the mixture with ethyl acetate, wash with brine, and dry the organic layer over Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the product.[7]

start Combine: Aryl Iodide Alkyl Halide Na2CO3, H2O catalyst Add Catalyst: Pd(OAc)2 DPEphos start->catalyst react Pressurize & Heat: 20 bar CO 130 °C, 24h catalyst->react workup Aqueous Workup & Extraction react->workup purify Purification: Column Chromatography workup->purify product Substituted Benzoate purify->product

Caption: Workflow for Pd-catalyzed four-component carbonylation.

Oxidation of Substituted Toluenes

This route involves the oxidation of the methyl group of a substituted toluene (B28343) to a carboxylic acid, which is then esterified in a subsequent step. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are typically used. This method is advantageous when the substituted toluene is a readily available starting material. The reaction works for any alkylbenzene containing at least one benzylic hydrogen.[8]

Comparative Data (Oxidation Step)
Starting MaterialReagentConditionsProduct (Acid)Yield (%)
TolueneKMnO₄Reflux, 2.5 hBenzoic Acid~32%[9]
EthylbenzeneKMnO₄HeatBenzoic AcidGood
p-NitrotolueneKMnO₄Heatp-Nitrobenzoic AcidGood
Experimental Protocol: Two-Step Synthesis of Methyl Benzoate from Toluene

Step A: Oxidation of Toluene to Benzoic Acid [9]

  • In a round-bottom flask equipped with a reflux condenser, combine toluene (5 mL), KMnO₄ (10 g), and water (100 mL).

  • Heat the mixture to reflux for 2-2.5 hours. The purple color of the permanganate will disappear, and a brown precipitate of MnO₂ will form.

  • Cool the mixture and filter it to remove the MnO₂.

  • Transfer the filtrate to a beaker and acidify with concentrated HCl until no more white precipitate (benzoic acid) forms.

  • Cool the mixture in an ice bath and collect the benzoic acid by vacuum filtration. Wash with cold water and dry.

Step B: Esterification of Benzoic Acid

  • Follow the Fischer-Speier Esterification protocol described in Section 1 using the benzoic acid obtained from Step A.

Synthesis via Grignard Reagents

This versatile approach involves the formation of an aryl Grignard reagent from an aryl halide, which is then reacted with an electrophilic carbon source. Classically, bubbling CO₂ gas (from dry ice) through the Grignard solution followed by acidic workup yields the benzoic acid, which can then be esterified.[10] More modern variations allow for the direct formation of esters, for example, by reacting the Grignard reagent with an alkyl 1-imidazolecarboxylate.

Comparative Data (Direct Esterification via Imidazolecarboxylate)
Aryl Grignard (from Ar-Br)ReagentConditionsProductYield (%)
Phenylmagnesium chloride3-Phenyl-1-propyl 1-imidazolecarboxylateTHF, 0°C to RT, 14h3-Phenyl-1-propyl benzoate89%[11]
4-Methoxyphenylmagnesium bromideMethyl 1-imidazolecarboxylateTHF, 0°C to RT, 14hMethyl 4-methoxybenzoate81%[11]
4-(Trifluoromethyl)phenylmagnesium bromideMethyl 1-imidazolecarboxylateTHF, 0°C to RT, 14hMethyl 4-(trifluoromethyl)benzoate78%[11]
2-Thienylmagnesium bromideMethyl 1-imidazolecarboxylateTHF, 0°C to RT, 14hMethyl 2-thiophenecarboxylate83%[11]
Experimental Protocol: Synthesis of Methyl 4-methoxybenzoate
  • Prepare the Grignard reagent from 4-bromoanisole (B123540) and magnesium turnings in anhydrous THF under an inert atmosphere.

  • In a separate flask under an inert atmosphere, add a solution of methyl 1-imidazolecarboxylate (1.0 equiv.) in dry THF.

  • Cool the imidazolecarboxylate solution to 0°C in an ice bath.

  • Add the prepared 4-methoxyphenylmagnesium bromide solution (1.05 equiv.) dropwise with stirring.[11]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 14 hours.[11]

  • Quench the reaction by pouring it over ice and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate under reduced pressure, and purify the residue by column chromatography to yield the product.[11]

Conclusion

The synthesis of substituted benzoates can be achieved through a variety of robust methods.

  • Fischer Esterification remains a viable, low-cost option for simple, robust substrates.

  • Steglich Esterification offers a mild alternative for sensitive or sterically demanding targets.

  • Palladium-Catalyzed Carbonylation provides a highly versatile and functional-group-tolerant route from aryl halides, representing the state-of-the-art for complex molecule synthesis.

  • Oxidation of Toluenes is a practical pathway when the corresponding substituted toluenes are inexpensive and readily available.

  • Grignard-based syntheses offer a powerful C-C bond-forming strategy, with modern protocols enabling the direct and efficient formation of esters from aryl halides.

The choice of method will ultimately depend on a careful evaluation of the specific target molecule's structure, required scale, and the economic and practical constraints of the project.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-Methylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ethyl 2-methylbenzoate (B1238997) is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining the necessary procedures for its responsible disposal.

Ethyl 2-methylbenzoate is classified as a combustible liquid and may be toxic to aquatic life. Therefore, it is imperative to handle and dispose of this chemical with care, adhering to all relevant regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, and sources of ignition such as heat, sparks, and open flames must be avoided.[1][2]

Spill Management

In the event of a spill, the following steps should be taken:

  • Remove Ignition Sources : Immediately eliminate all potential sources of ignition from the area.[1][2]

  • Containment : Cover drains to prevent the chemical from entering waterways.

  • Absorption : Soak up the spill with an inert absorbent material, such as Chemizorb®.

  • Collection : Collect the absorbed material and place it into a suitable, closed container for disposal.[1][2]

  • Decontamination : Clean the affected area thoroughly.

Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2][3] It is critical to adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][4]

Key Disposal Steps:

  • Containerization : Ensure the waste is stored in its original or a compatible, tightly closed container. Do not mix with other waste.

  • Labeling : Clearly label the container with the chemical name and any associated hazards.

  • Consult Regulations : Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][4]

  • Professional Disposal : Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.

Environmental Precautions:

  • Do not flush into surface water or the sanitary sewer system.[1][2]

  • Avoid release into the environment.

Quantitative Data Summary

While specific concentration limits for disposal methods are determined by local regulations and are not universally defined, the following table summarizes key physical and hazard data for this compound and related compounds.

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 87-25-2 (for this compound)N/A
Hazard Classification Combustible Liquid (Category 4)[1][2][3][4]
Toxic to aquatic life
Disposal Method To an approved waste disposal plant[1][2][3]
Log Pow 2.59 (for Ethyl benzoate)

Experimental Protocols

The disposal of chemical waste is a regulated procedure rather than an experimental protocol. The steps outlined above provide the standardized methodology for the safe handling and disposal of this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_spill Spill Response cluster_containerization Containerization & Labeling cluster_disposal Final Disposal start This compound Waste Generated assess_contamination Assess Contamination Level start->assess_contamination is_spill Is it a spill? assess_contamination->is_spill absorb Absorb with inert material is_spill->absorb Yes containerize Place in a suitable, closed container is_spill->containerize No collect Collect in a sealed container absorb->collect collect->containerize label_waste Label container with contents and hazards containerize->label_waste consult_regulations Consult local, regional, and national regulations label_waste->consult_regulations approved_plant Dispose of via an approved waste disposal plant consult_regulations->approved_plant

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Ethyl 2-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Ethyl 2-methylbenzoate (B1238997) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Ethyl 2-methylbenzoate (also known as Ethyl o-toluate) is a combustible liquid that can cause serious eye damage, skin irritation, and potential respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to mitigate these risks.

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in situations with a higher risk of splashing.[4]Protects against splashes and vapors which can cause serious eye damage.[1][2][3]
Skin Protection Wear appropriate protective clothing to prevent skin exposure.[1][5] An impervious lab coat or apron is recommended.Prevents skin contact which can cause irritation.[2][5]
Hand Protection Butyl rubber gloves are highly recommended for their excellent resistance to esters.[6][7][8] Nitrile gloves may offer limited protection for incidental contact but are not suitable for prolonged exposure.[9][10][11]Provides a barrier against skin absorption and irritation. Butyl rubber is less permeable to esters than other common glove materials.[6][7]
Respiratory Protection Not typically required in a well-ventilated area.[1] If vapors are generated, or if irritation is experienced, use a NIOSH-approved respirator with an organic vapor (OV) cartridge.[2][5][12]Protects the respiratory tract from irritation due to inhalation of vapors.[2][5]

Operational Plan for Handling this compound

A systematic approach to handling ensures minimal exposure and risk. The following workflow outlines the key stages of working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Work in Ventilated Area prep_ppe->prep_setup handle_dispense Dispense Carefully prep_setup->handle_dispense handle_avoid Avoid Inhalation & Contact handle_dispense->handle_avoid handle_seal Keep Containers Sealed handle_avoid->handle_seal post_decon Decontaminate Work Area handle_seal->post_decon post_ppe Remove & Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect disp_dispose Dispose via Approved Channels disp_collect->disp_dispose

Caption: Workflow for Handling this compound.
Step-by-Step Handling Protocol

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before use.

    • Ensure a properly functioning eyewash station and safety shower are readily accessible.[4]

    • Put on all required PPE as outlined in the table above.

    • Conduct all work in a well-ventilated area, such as a chemical fume hood.[1][3]

  • Handling:

    • Dispense the chemical carefully to avoid splashing or creating aerosols.

    • Keep the container tightly closed when not in use.[3][5]

    • Avoid direct contact with skin and eyes, and do not inhale vapors.[3][5]

    • Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[1][4][9]

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent.

    • Remove contaminated clothing and gloves, ensuring not to touch the outer surface of the gloves with bare hands.

    • Wash hands and any other exposed skin areas thoroughly with soap and water.[9]

Emergency and Disposal Plans

In the event of an emergency, a clear and practiced response is crucial.

Emergency Response Flowchart

cluster_spill Spill cluster_exposure Personal Exposure start Emergency Occurs spill_evac Evacuate Area start->spill_evac exp_skin Skin Contact: Wash with soap & water for 15 min. start->exp_skin exp_eye Eye Contact: Rinse with water for 15 min. start->exp_eye exp_inhale Inhalation: Move to fresh air. start->exp_inhale spill_absorb Absorb with Inert Material spill_evac->spill_absorb spill_collect Collect in Sealed Container spill_absorb->spill_collect seek_medical Seek Medical Attention exp_skin->seek_medical exp_eye->seek_medical exp_inhale->seek_medical

Caption: Emergency Response for this compound.
First-Aid Measures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][5]
Skin Contact Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[1][5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[1][5]
Spill and Disposal Plan
  • Spill Cleanup:

    • Remove all sources of ignition.[4]

    • Ventilate the area of the spill.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or universal binder.[1]

    • Collect the absorbed material into a suitable, sealed container for disposal.[1]

  • Waste Disposal:

    • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4][9]

    • Do not allow the chemical to enter drains or surface water.[9]

    • Waste should be handled by a licensed professional waste disposal service.[4][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.